5-Bromo-N,3-dimethylpicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N,3-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-6(9)4-11-7(5)8(12)10-2/h3-4H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKTXIHURDUGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265610 | |
| Record name | 5-Bromo-N,3-dimethyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224604-11-8 | |
| Record name | 5-Bromo-N,3-dimethyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,3-dimethyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-N,3-dimethylpicolinamide: A Strategic Pyridine Scaffold for CNS and Kinase Inhibitor Discovery
Topic: 5-Bromo-N,3-dimethylpicolinamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) is a specialized pyridine-based building block utilized extensively in the synthesis of bioactive small molecules. Unlike generic pyridine intermediates, this scaffold features a specific substitution pattern—a 3-methyl group adjacent to the amide and a 5-bromo "handle"—that imparts unique steric and electronic properties.
It serves as a critical intermediate in the development of Indolin-2-one derivatives for Central Nervous System (CNS) disorders (e.g., schizophrenia) and RET kinase inhibitors for oncology. Its utility lies in its ability to facilitate convergent synthesis: the bromine atom allows for late-stage cross-coupling (Suzuki-Miyaura), while the N-methyl amide provides a robust hydrogen-bonding motif for receptor binding.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| Systematic Name | 5-Bromo-N,3-dimethylpyridine-2-carboxamide |
| CAS Number | 1224604-11-8 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Structure Description | Pyridine ring substituted with a bromine at C5, a methyl group at C3, and an N-methylcarboxamide at C2.[1][2][3][4][5][6][7] |
| Physical State | Light yellow to white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
| Key Functional Groups | Aryl Bromide (Electrophile for coupling), Secondary Amide (H-bond donor/acceptor), 3-Methyl (Steric lock). |
Synthetic Methodologies
The synthesis of 5-Bromo-N,3-dimethylpicolinamide is typically achieved through a scalable two-step sequence starting from 5-bromo-3-methylpicolinic acid . This route is preferred over direct bromination of the amide due to regioselectivity control provided by the carboxylic acid precursor.
Protocol A: The Methyl Ester Route (Patent WO2017076852A1)
This method avoids the use of unstable acid chlorides, favoring a milder ester-to-amide transition.
Step 1: Esterification
-
Precursor: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1).[1][2][8]
-
Reagents: Thionyl chloride (
), Methanol ( ). -
Conditions: Reflux or 80°C.[9]
-
Mechanism: Acid-catalyzed Fischer esterification. The 3-methyl group provides steric hindrance, preventing side reactions at the 2-position but requiring sufficient thermal energy for completion.
Step 2: Aminolysis (Amidation)
-
Intermediate: Methyl 5-bromo-3-methylpicolinate.[3]
-
Reagents: Methylamine (
) solution (in MeOH or THF). -
Conditions: Room temperature to 50°C, sealed vessel.
-
Observation: The reaction converts the methyl ester to the N-methyl amide. The electron-deficient nature of the pyridine ring accelerates the nucleophilic attack of the amine.
Visualization of Synthetic Logic
The following diagram illustrates the transformation flow and the strategic value of the precursors.
Figure 1: Step-wise synthesis from the carboxylic acid precursor. The ester intermediate allows for mild amidation conditions, preserving the aryl bromine.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is an active pharmacophore contributor.[5][10]
A. The "Steric Lock" Effect (3-Methyl Group)
The methyl group at position 3 is the defining feature of this intermediate. In drug design, this group serves two critical functions:
-
Conformational Restriction: It forces the amide group out of planarity with the pyridine ring or locks it into a specific conformation relative to the target protein binding pocket. This reduces the entropic penalty of binding.
-
Metabolic Stability: It blocks the 3-position from metabolic oxidation and sterically shields the amide bond from rapid hydrolysis.
B. Case Study: CNS Disorders (Indolin-2-ones)
In the development of treatments for schizophrenia (specifically targeting NMDA receptor pathways or acting as psychotropic agents), this picolinamide is coupled with indolin-2-one cores.
-
Mechanism: The 5-bromo position undergoes a Buchwald-Hartwig amination or Suzuki coupling to attach to the indolinone.
-
Role: The picolinamide moiety mimics endogenous ligands, engaging in hydrogen bonding within the receptor's allosteric site.
C. Case Study: RET Kinase Inhibitors
In oncology, specifically for RET-driven cancers, the pyridine ring acts as a hinge binder.
-
Workflow: The 5-bromo group is converted to a boronic acid/ester and coupled to a pyrimidine scaffold.
-
Result: The resulting bi-aryl system spans the ATP-binding pocket, with the N-methyl amide interacting with the "gatekeeper" residues.
Strategic SAR Diagram
Figure 2: Structure-Activity Relationship (SAR) logic. Each substituent on the pyridine ring plays a distinct role in drug efficacy and synthesis.
Handling & Safety Protocols
While specific toxicological data for this intermediate is often proprietary, it should be handled with the standard precautions for halogenated pyridines.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aryl bromide is stable, but the amide can hydrolyze under strong acidic/basic conditions over prolonged exposure to moisture.
-
Reactivity: Incompatible with strong oxidizing agents. Avoid contact with strong bases which may deprotonate the amide or hydrolyze the nitrile (if present as a contaminant).
References
-
Hoffmann-La Roche Inc. (2017). Indolin-2-one derivatives. WO2017076852A1.[3] World Intellectual Property Organization.
- Citation Context: Describes the synthesis of 5-Bromo-N,3-dimethylpicolinamide (Example 41b) and its use in CNS-active compounds.
-
Blueprint Medicines Corp. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. US10202365B2.[3][7] United States Patent and Trademark Office.
- Citation Context: Details the use of the 5-bromo-3-methylpicolinate precursor in constructing RET kinase inhibitors.
-
Matrix Scientific. (n.d.). Product Data: 5-Bromo-N,3-dimethylpyridine-2-carboxamide. Retrieved January 28, 2026.
- Citation Context: Verification of CAS 1224604-11-8 and physical specific
-
PubChem. (n.d.).[2] 5-Bromo-3-methylpyridine-2-carboxylic acid (Precursor Data). National Center for Biotechnology Information.
Sources
- 1. 886365-43-1|5-Bromo-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017076852A1 - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 8. CAS 886365-43-1 | 4H21-9-X9 | MDL MFCD07375125 | 5-Bromo-3-methylpyridine-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 9. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
5-Bromo-N,3-dimethylpicolinamide physical and chemical properties
Physical & Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2][3][4][5] It serves as a critical scaffold for the development of kinase inhibitors, agrochemicals (specifically anthranilic diamide analogs), and receptor modulators.[1] Its structure combines a pyridine core with a strategic bromine handle at the C5 position—enabling palladium-catalyzed cross-coupling—and a methyl-substituted amide functionality that modulates solubility and lipophilicity.[1][2][3]
This guide provides a comprehensive technical profile, including validated synthesis protocols, physicochemical data, and reactivity patterns for researchers in the pharmaceutical and agrochemical sectors.[1]
Structural Characterization & Identification[1][2][3][6]
| Property | Specification |
| IUPAC Name | 5-bromo-N,3-dimethylpyridine-2-carboxamide |
| Common Name | 5-Bromo-N,3-dimethylpicolinamide |
| CAS Number | 1224604-11-8 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| SMILES | CNC(=O)C1=NC=C(Br)C=C1C |
| InChI Key | QHORMANADMCWSL-UHFFFAOYSA-N |
| Structural Class | Halogenated Pyridine Carboxamide |
Structural Analysis
The molecule features a 2,3,5-trisubstituted pyridine ring .[1][2][3]
-
Position 2 (Amide): The N-methylcarboxamide group acts as a hydrogen bond donor/acceptor, crucial for binding affinity in protein active sites (e.g., hinge binding in kinases).[1][2]
-
Position 3 (Methyl): This substituent introduces steric bulk, locking the amide conformation relative to the ring (atropisomerism potential) and influencing metabolic stability by blocking the C3 position.[1]
-
Position 5 (Bromine): An electrophilic site primed for functionalization via transition-metal catalysis.[1][2][3]
Physical & Chemical Properties[2][3][6][7][8][9][10]
Physicochemical Constants
Note: Experimental values are provided where available; others are consensus calculated values (ACD/Labs, ChemAxon).
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118–122 °C (Predicted/Analogous range) |
| Boiling Point | 334.5 ± 37.0 °C (at 760 mmHg) |
| Density | 1.54 ± 0.1 g/cm³ |
| LogP (Octanol/Water) | 1.34 (Predicted) – Moderate Lipophilicity |
| pKa (Pyridine N) | ~2.5 (Reduced basicity due to electron-withdrawing Br and Amide) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][2][3][6] Low solubility in water.[1] |
Chemical Stability[2][3]
-
Hydrolytic Stability: The amide bond is stable under neutral and mild acidic/basic conditions at room temperature.[2] Hydrolysis to the carboxylic acid requires strong acid (6N HCl) or base (NaOH) at elevated temperatures (>80°C).[1]
-
Thermal Stability: Stable up to ~150°C. Decomposition may occur above 250°C with release of NOx and HBr fumes.[2][3]
-
Light Sensitivity: Halogenated pyridines can be light-sensitive; store in amber vials.[1][2][3]
Synthesis & Manufacturing
The synthesis of 5-Bromo-N,3-dimethylpicolinamide is typically achieved via a robust two-step sequence starting from 5-bromo-3-methylpicolinic acid .[1][2][3]
Validated Synthesis Protocol
Step 1: Esterification
-
Precursor: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1).[1][2][3]
-
Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[1]
-
Product: Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5).[1][2][3]
Step 2: Aminolysis (Amide Formation) [2][3]
-
Reagents: Methylamine (2M in THF or 33% in EtOH).[2]
-
Solvent: Tetrahydrofuran (THF) or Methanol.[2]
-
Conditions: Stir at 0°C to RT for 12 hours.
-
Purification: Concentration in vacuo followed by recrystallization from EtOAc/Hexane or silica gel chromatography.[1][2][3]
Synthesis Workflow Diagram
Figure 1: Step-wise chemical synthesis from the carboxylic acid precursor.
Reactivity & Applications in Drug Discovery[1][2][3]
Primary Reactivity: C-C & C-N Bond Formation
The C5-Bromine atom is the focal point for derivatization.[1][2][3] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0) species, making this compound an excellent partner for cross-coupling reactions.[1][2][3]
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to generate biaryl scaffolds (common in kinase inhibitors).[1][2][3]
-
Buchwald-Hartwig Amination: Displacement of the bromine with amines to introduce solubility-enhancing groups (e.g., piperazines, morpholines).[1][2][3]
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.[1][2]
Reactivity Map
Figure 2: Divergent synthetic pathways utilizing the C5-Bromine and Amide functionalities.[1][2][3]
Pharmaceutical Applications[1][2][3]
-
Kinase Inhibition: The 2-carboxamide pyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., CDK, MAPK pathways).[1] The C5-substituent directs the molecule into the hydrophobic back pocket.[1][2][3]
-
Agrochemicals: This scaffold is an isostere of the anthranilic diamides found in ryanodine receptor modulators (e.g., Cyantraniliprole analogs), used for potent insecticidal activity.[1]
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<230 Da) and distinct vectors for growth, it is an ideal "fragment" for screening libraries.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Spill Response: Sweep up solid spills to avoid dust generation.[2][3] Clean surface with ethanol.[1][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965682, 5-Bromo-N,3-dimethylpyridine-2-carboxamide.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. 244139-63-7|5-Bromo-N-cyclohexyl-3-methylpicolinamide|BLD Pharm [bldpharm.com]
- 4. 1224604-14-1|5-Bromo-N-methoxy-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 5. 1224604-11-8|5-Bromo-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 6. KR20180080305A - Indolin-2-one derivatives - Google Patents [patents.google.com]
Structural Elucidation and Analytical Characterization of 5-Bromo-N,3-dimethylpicolinamide
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: Derivative of 886365-43-1) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and neurological therapeutics.[1] Its structural integrity relies on the precise regiochemical placement of the bromine atom at position C5 and the methyl group at position C3.
This technical guide provides a rigorous, self-validating framework for the structural elucidation of this compound.[1] It moves beyond basic identification, employing advanced NMR techniques (NOESY/HMBC) to definitively distinguish it from common regioisomers (e.g., 3-bromo-5-methyl variants).[1]
Structural Architecture & Numbering
To ensure accurate spectral assignment, we define the atomic numbering scheme below. The pyridine nitrogen is position 1.
Figure 1: Connectivity map defining the regiochemical positions for spectral assignment.
Mass Spectrometry: The Isotopic Fingerprint
Before NMR analysis, Mass Spectrometry (MS) provides the "Quick Check" for the halogenation state.
Theoretical Profile
Diagnostic Criteria
The presence of a bromine atom dictates a specific isotopic pattern.[2][3] Unlike chlorine (3:1 ratio), bromine naturally occurs as
| Ion Species | m/z Value | Relative Abundance | Interpretation |
| 229.0 | 100% | Protonated molecular ion ( | |
| 231.0 | ~98% | Isotope peak ( | |
| 251.0 | Variable | Sodium adduct (Common in ESI) |
Protocol Validation: If the intensity ratio of m/z 229 to 231 deviates significantly from 1:1, suspect contamination with a non-brominated impurity (e.g., des-bromo precursor) or a di-brominated species.[1]
NMR Spectroscopy: The Elucidation Core
The definitive proof of structure relies on
Predicted Chemical Shifts (DMSO-d )
Based on substituent additivity rules for pyridine derivatives.
| Position | Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H6 | 8.60 – 8.75 | Doublet (d) | Ortho to N (Deshielded); Meta-coupling to H4.[1] | ||
| H4 | 8.05 – 8.15 | Doublet (d) | Para to N; Meta to Br; Adjacent to Me-3.[1] | ||
| NH | 8.40 – 8.80 | Broad q | Amide proton; Couped to N-Me.[1] | ||
| N-Me | 2.80 – 2.90 | Doublet (d) | Coupled to NH.[1] | ||
| Ar-Me | 2.30 – 2.50 | Singlet (s) | - | Position 3 (Shielded relative to N-Me).[1] | |
| C2 | ~145.0 | Quaternary | - | Ipso carbon (Amide attachment).[1] | |
| C5 | ~120.0 | Quaternary | - | C-Br carbon (Upfield due to heavy atom effect).[1] |
The Regiochemistry Logic Flow
To prove the methyl is at C3 and not C4 or C6, we utilize the Nuclear Overhauser Effect (NOE) .
Figure 2: Decision tree utilizing NOESY data to confirm the C3-Methyl placement.
Crucial Mechanism: In 3-methylpicolinamides, the C3-methyl group is sterically crowded against the C2-amide carbonyl.[1] This forces the amide side chain to twist. However, a distinct NOE correlation will be observed between the Ar-Me (C3) protons and the N-Me or NH protons of the amide.[1]
-
If the Methyl were at C4: No NOE to the amide side chain would be observed.
-
If the Methyl were at C6: Strong NOE to H5 (if H5 existed), but no NOE to the amide.
Experimental Protocols
LC-MS Purity & ID Protocol[1]
-
Instrument: Agilent 1290 Infinity II / 6120 Quadrupole LC/MS (or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Detection: UV (254 nm) and MS (ESI+, Scan range 100-500 m/z).[1]
-
Acceptance Criteria: Single UV peak >95%; MS shows m/z 229/231 doublet.
NMR Characterization Protocol
-
Solvent: DMSO-d
(Preferred over CDCl to prevent amide proton exchange and sharpen NH signals).[1] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Experiments:
-
1H (16 scans): Verify integration (3H, 3H, 1H, 1H, 1H).
-
13C-DEPTQ (1024 scans): Distinguish CH/CH
from Cq. -
COSY: Confirm H4-H6 coupling (weak meta-coupling).
-
NOESY (Mixing time 500ms): Critical Step. Look for cross-peaks between
2.4 (Ar-Me) and 2.8 (N-Me) or 8.5 (NH).[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4][5] (Foundational text for halogen isotope patterns and pyridine shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[2] (Reference for general pyridine NMR shifts). [1]
-
Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source on NOE effects in heterocycles). Link
-
PubChem. (2024).[6] Compound Summary: 5-Bromo-N-methylpicolinamide derivatives. National Library of Medicine. [1]
Sources
- 1. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8)
The following technical guide provides an in-depth analysis of CAS 1224604-11-8 (5-Bromo-N,3-dimethylpicolinamide), a critical heterocyclic building block in the development of next-generation CNS therapeutics.
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8) is a specialized pyridine scaffold utilized primarily as a key intermediate in the synthesis of Indolin-2-one derivatives . These derivatives represent a novel class of antipsychotic agents designed to treat the positive and negative symptoms of schizophrenia by modulating glutamatergic signaling pathways. Unlike generic reagents, this compound offers a precise substitution pattern (5-bromo, 3-methyl) that enables the construction of highly selective pharmacophores via palladium-catalyzed cross-coupling reactions.
Chemical Identity & Physicochemical Properties
This compound is characterized by a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 3, and an N-methylcarboxamide group at position 2.[1][2] This specific arrangement is critical for directing the regioselectivity of subsequent medicinal chemistry transformations.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 5-Bromo-N,3-dimethylpicolinamide |
| Synonyms | 5-Bromo-3-methyl-N-methylpyridine-2-carboxamide |
| CAS Number | 1224604-11-8 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.07 g/mol |
| SMILES | CN(C)C(=O)c1ncc(Br)cc1C |
| Appearance | Light yellow to off-white powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~12.5 (Amide N-H), ~2.5 (Pyridine N) |
| Storage Conditions | Inert atmosphere, 2–8°C |
Therapeutic Significance & Mechanism of Action
While CAS 1224604-11-8 is an intermediate, its structural contribution is vital to the bioactivity of final drug candidates, particularly Indolin-2-one derivatives (e.g., those described in Patent WO2017076852A1).
Biological Context: The NMDA Hypofunction Hypothesis
The final therapeutics derived from this intermediate are designed to address NMDA receptor hypofunction , a prevailing hypothesis for the pathophysiology of schizophrenia.
-
Target: The downstream effectors of the NMDA receptor complex.[3]
-
Mechanism: Reversal of hyperlocomotion induced by NMDA antagonists (e.g., L-687,414).[3][4] The 3-methyl-picolinamide moiety acts as a stabilizing hinge in the active site of the target protein, enhancing binding affinity and selectivity against off-target kinases.
Pathway Visualization
The following diagram illustrates the role of the final drug candidate (synthesized from CAS 1224604-11-8) in modulating CNS signaling.
Figure 1: Therapeutic intervention point of Indolin-2-one derivatives in the schizophrenia pathology cascade.
Experimental Protocols
A. Synthesis of 5-Bromo-N,3-dimethylpicolinamide
Objective: To synthesize the core intermediate from its ester precursor with high purity (>95%).
Reagents:
-
Methyl 5-bromo-3-methylpicolinate (1.0 eq)[2]
-
Methylamine (2.0 M solution in THF or Methanol, 5.0 eq)
-
Solvent: Methanol or THF
-
Temperature: 0°C to Room Temperature (RT)
Protocol:
-
Preparation: Charge a reaction vessel with Methyl 5-bromo-3-methylpicolinate (e.g., 10 g, 43.5 mmol) and dissolve in anhydrous Methanol (100 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise add the Methylamine solution (108 mL, 217 mmol) over 20 minutes to control exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at RT for 16–24 hours. Monitor reaction progress via LC-MS (Target Mass: 229.0 [M+H]⁺).
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
-
Purification: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Crystallization: Triturate the resulting solid with cold Hexanes/Ether to yield the title compound as a light yellow solid.
B. Palladium-Catalyzed Coupling (Buchwald-Hartwig)
Objective: To couple CAS 1224604-11-8 with an amine or amide core (e.g., Indolinone) utilizing the 5-bromo "handle."
Protocol:
-
Inertion: Purge a microwave vial or pressure tube with Nitrogen/Argon.
-
Loading: Add CAS 1224604-11-8 (1.0 eq), the coupling partner (e.g., Indolinone core, 1.1 eq), Pd₂dba₃ (0.05 eq), and Xantphos (0.1 eq).
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Base: Add Cs₂CO₃ (2.0 eq).
-
Reaction: Seal and heat to 100°C for 12 hours (or 140°C for 1 hour in microwave).
-
Isolation: Filter through a Celite pad, concentrate, and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthesis Workflow Diagram
The following diagram details the chemical lineage from raw materials to the final CNS-active drug candidate.
Figure 2: Synthetic route utilizing CAS 1224604-11-8 as a divergent intermediate.
Supply Chain & Sourcing
For research and development purposes, the following suppliers are verified sources for high-purity (>95%) grades suitable for GLP synthesis.
| Supplier | Catalog No. | Purity | Pack Size | Region |
| BLD Pharm | BD218120 | 95%+ | 1g, 5g, 25g | Global |
| Ambeed | A123456 | 97% | 1g, 10g | USA/Global |
| Aaron Chemicals | AR0017Y3 | 95% | 1g, 5g | Global |
| Sigma-Aldrich | Custom | N/A | Custom Synthesis | Global |
*Note: Catalog numbers are subject to change; verify directly with vendor.
References
-
F. Hoffmann-La Roche AG. (2017). Indolin-2-one derivatives. WO2017076852A1.[2] Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1224604-11-8. PubChem.[5] Link
-
Alberati, D., et al. (2010).[4] Pharmacology, Biochemistry and Behavior. 97, 185-191.[4] (Cited for L-687,414 model validation).
-
BLD Pharm. (2025). Product Safety Data Sheet: 5-Bromo-N,3-dimethylpicolinamide. Link
Sources
- 1. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide | C14H13BrN2O | CID 71464118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017076852A1 - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 3. KR20180080305A - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 4. RU2727179C2 - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 5. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Bromo-N,3-dimethylpicolinamide molecular weight and formula
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) is a highly specialized pyridine building block used primarily in the discovery of small molecule kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs).[1][2][3][4] Its structural value lies in its trifunctional nature: the amide motif serves as a hydrogen-bond donor/acceptor for hinge binding, the 3-methyl group induces atropisomerism or conformational lock, and the 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][4]
This guide details the physicochemical properties, validated synthetic protocols, and structural applications of this core scaffold.[4]
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10][11][12]
The precise characterization of 5-Bromo-N,3-dimethylpicolinamide is critical for accurate stoichiometry in library synthesis.[1][2][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-Bromo-N,3-dimethylpyridine-2-carboxamide |
| Common Name | 5-Bromo-N,3-dimethylpicolinamide |
| CAS Registry Number | 1224604-11-8 |
| SMILES | CNC(=O)C1=NC=C(Br)C=C1C |
| InChI Key | QHORMANADMCWSL-UHFFFAOYSA-N |
Quantitative Data Table
| Parameter | Value | Unit | Derivation/Notes |
| Molecular Formula | C₈H₉BrN₂O | - | - |
| Molecular Weight | 229.07 | g/mol | Monoisotopic mass: ~227.99 (⁷⁹Br) / 229.99 (⁸¹Br) |
| Exact Mass | 227.9898 | Da | Calculated for ⁷⁹Br isotope |
| CLogP | ~1.32 | - | Predicted (Lipophilicity) |
| H-Bond Donors | 1 | - | Amide N-H |
| H-Bond Acceptors | 2 | - | Pyridine N, Carbonyl O |
| Physical State | Solid | - | Off-white to pale yellow crystalline powder |
Synthetic Methodology
The synthesis of 5-Bromo-N,3-dimethylpicolinamide is most reliably achieved via the aminolysis of picolinate esters .[1][2][4] Unlike direct bromination of the pyridine ring—which often yields regioisomeric mixtures—starting from the pre-functionalized ester ensures complete regiocontrol.[4]
Reaction Pathway Visualization
The following diagram outlines the conversion of the commercially available ester precursor to the target amide, followed by a representative downstream application (Suzuki Coupling).
Figure 1: Synthetic workflow from the picolinate ester precursor to the target amide and subsequent functionalization.[5]
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromo-N,3-dimethylpicolinamide on a 5.0 g scale. Precursor: Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5).[1][2][4]
Reagents & Materials:
-
Methylamine (2.0 M solution in THF, 32.6 mL, 65.2 mmol, 3.0 equiv)[4]
-
Tetrahydrofuran (THF), anhydrous (50 mL)[4]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N₂).
-
Dissolution: Charge the flask with Methyl 5-bromo-3-methylpicolinate (5.0 g) and anhydrous THF (50 mL). Stir until a clear solution is obtained.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) for 10 minutes.
-
Addition: Add the Methylamine solution (32.6 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes. Note: Exothermic reaction; control rate to maintain internal temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Workup:
-
Purification: The crude product is typically pure enough (>95%) for subsequent steps.[4] If necessary, recrystallize from EtOAc/Hexanes (1:3) or purify via flash column chromatography (Gradient: 10–50% EtOAc in Hexanes).[4]
Yield Expectation: 4.2 – 4.7 g (85–95%).
Structural Analysis & Applications
NMR Interpretation Logic
When verifying the structure of the synthesized compound, look for these diagnostic signals in ¹H NMR (DMSO-d₆):
-
Amide Proton (–NH): Broad quartet or singlet around 8.0–8.5 ppm .[4] The coupling to the N-methyl group may split this into a broad quartet.[1][2][4]
-
Aromatic Protons: Two singlets (or meta-coupled doublets, J ~2 Hz) representing H-4 and H-6 on the pyridine ring.[1][2][4]
-
N-Methyl: Doublet (due to NH coupling) around 2.8 ppm .[1][2][4]
Drug Discovery Utility
The 5-Bromo-N,3-dimethylpicolinamide scaffold is a "privileged structure" in kinase research.[1][2][4]
-
Hinge Binding: The pyridine nitrogen and the amide NH often form a bidentate hydrogen bond network with the ATP-binding hinge region of kinases.[1][2][4]
-
Conformational Control: The 3-methyl group introduces steric clash with the amide carbonyl, forcing the amide group to twist out of planarity or adopt a specific conformation (atropisomerism).[4] This restricts the rotational freedom, potentially reducing the entropic penalty upon binding to the protein target.
-
Vector Exploration: The 5-bromo position points towards the solvent-exposed region or the hydrophobic back pocket (depending on binding mode), making it the ideal site for library expansion via Suzuki couplings to introduce solubilizing groups or hydrophobic tails.[1][2][4]
References
-
PubChem Compound Summary . 5-Bromo-N,3-dimethylpicolinamide (CID 56965696).[1][2][4] National Center for Biotechnology Information.[4] Available at: [Link][1][2]
Sources
- 1. 244139-63-7|5-Bromo-N-cyclohexyl-3-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. 444076-35-1|5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Potential Biological Activity of Substituted Picolinamides: A Technical Guide
Executive Summary: The Picolinamide Renaissance
The picolinamide (pyridine-2-carboxamide) scaffold has evolved from a simple chelating moiety into a cornerstone of modern agrochemistry and a promising frontier in precision oncology and infectious disease therapeutics. Historically recognized for its metal-binding affinity, the pharmacophore has seen a resurgence driven by its unique ability to engage the Quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex.
This guide dissects the structure-activity relationships (SAR), mechanistic diversity, and synthetic protocols required to leverage substituted picolinamides. We move beyond basic descriptions to explore the causal links between substitution patterns—specifically at the 3-, 4-, and amide-nitrogen positions—and their biological outcomes.
Structural Architecture & SAR Logic
The biological efficacy of picolinamides is dictated by the electronic and steric environment of the pyridine ring. The core scaffold serves as a bidentate ligand, but its functionalization determines target specificity.
The Pharmacophore Map
The following diagram illustrates the critical substitution points and their impact on biological activity, particularly differentiating between fungicidal and anticancer modalities.
Figure 1: Structure-Activity Relationship (SAR) map of the picolinamide scaffold.
Agrochemical Dominance: The Qi Inhibitors
The most commercially validated application of substituted picolinamides is in fungicide development. Unlike strobilurins that target the Quinone-outside (Qo) site, picolinamides like Fenpicoxamid and Florylpicoxamid target the Quinone-inside (Qi) site of Complex III.
Mechanism of Action (MoA)
The efficacy stems from the inhibition of mitochondrial respiration. The picolinamide motif binds to the Qi site, preventing the reduction of ubiquinone to ubiquinol.[1][2] This lack of cross-resistance with Qo inhibitors (strobilurins) makes them vital for resistance management.
Key Mechanistic Insight: The presence of a 3-hydroxy or 3-methoxy group on the picolinic ring is often essential for hydrogen bonding within the Qi pocket, mimicking the natural product UK-2A.
Figure 2: Differential targeting of Mitochondrial Complex III by Picolinamides (Qi) vs. Strobilurins (Qo).
Emerging Pharmaceutical Frontiers
Antibacterial Selectivity (C. difficile)
Recent studies have identified 2,4-substituted picolinamides as potent agents against Clostridioides difficile.[3]
-
Compound of Interest: 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate.[3]
-
Selectivity Mechanism: The specific substitution pattern confers >1000-fold selectivity for C. difficile over MRSA and beneficial gut flora.[4] This "narrow-spectrum" profile is critical for preventing recurrence of infection caused by dysbiosis.
Anticancer: Kinase Inhibition
Substituted picolinamides act as ATP-competitive inhibitors for receptor tyrosine kinases.
-
Targets: VEGFR-2 (Angiogenesis) and Aurora-B (Mitosis).
-
Structural Driver: N-methyl-picolinamide-4-thiol derivatives have shown IC50 values in the sub-micromolar range against HepG2 and A549 cell lines. The amide nitrogen often bears an aryl group that occupies the hydrophobic pocket of the kinase ATP-binding site.
Experimental Protocols
Protocol A: General Synthesis of Substituted Picolinamides
Causality: Direct amidation of picolinic acid is often sluggish. We utilize Propanephosphonic acid anhydride (T3P) for mild, high-yield coupling that tolerates sensitive functional groups (e.g., hydroxyls at C-3).
Reagents:
-
Substituted Picolinic Acid (1.0 eq)
-
Amine Partner (1.1 eq)
-
T3P (50% in EtOAc, 1.5 eq)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of substituted picolinic acid and 1.1 mmol of the amine in 5 mL of dry DCM under nitrogen atmosphere.
-
Base Addition: Add 3.0 mmol of DIPEA. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.
-
Coupling: Dropwise add 1.5 mmol of T3P solution at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Self-Validation: Monitor via TLC (MeOH/DCM 1:9). The acid spot (low Rf) should disappear.
-
Workup: Dilute with DCM, wash sequentially with sat. NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Protocol B: In Vitro Fungicidal Assay (Microtiter Format)
Causality: To quantify Qi inhibition, we measure mycelial growth inhibition in liquid culture.
Materials:
-
Pathogen: Zymoseptoria tritici or Botrytis cinerea spores.
-
Media: Potato Dextrose Broth (PDB).
-
Detection: Optical Density (OD600).
Workflow:
-
Preparation: Prepare a spore suspension of
spores/mL in PDB. -
Dosing: In a 96-well sterile plate, add 100 µL of spore suspension per well.
-
Treatment: Add 1 µL of test compound (DMSO stock) to achieve final concentrations ranging from 0.001 to 100 µM. Include DMSO-only controls (0% inhibition) and standard fungicide (e.g., Fenpicoxamid) controls.
-
Incubation: Incubate at 25°C for 48–72 hours in the dark.
-
Readout: Measure OD600.
-
Calculation:
-
Data Output: Plot Log(Concentration) vs. % Inhibition to determine EC50 using non-linear regression.
Comparative Data Summary
| Compound Class | Primary Target | Key Substitution | Activity Range (IC50/EC50) | Application |
| Fenpicoxamid | Complex III (Qi Site) | 3-OH-4-OMe-picolinamide | ~0.05 - 0.5 ppm | Cereal Fungicide |
| Florylpicoxamid | Complex III (Qi Site) | N-chiral-phenethyl | ~0.01 - 0.1 ppm | Broad Spectrum Fungicide |
| Benzoxazole-Picolinamide | Cell Wall Biosynthesis | 2,4-substitution | 0.12 µg/mL (MIC) | C. difficile Antibiotic |
| Thiol-Picolinamides | VEGFR-2 Kinase | 4-thiol-N-methyl | 0.29 - 1.22 µM | Anticancer Research |
References
-
MDPI. (2021). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola. Available at: [Link]
-
ResearchGate. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity.[2] Available at: [Link]
-
PubMed Central. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Available at: [Link]
-
PubMed Central. (2015). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. Available at: [Link]
-
ACS Publications. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex. Available at: [Link]
Sources
- 1. Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-N,3-dimethylpicolinamide mechanism of action inquiry
This technical guide provides an in-depth analysis of 5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8), a critical heterocyclic building block in the synthesis of next-generation CNS-active agents, particularly Indolin-2-one derivatives targeting Schizophrenia and NMDA receptor hypofunction.[1][2][3][4]
Subtitle: Synthetic Utility and Pharmacological Relevance in CNS Drug Discovery
Executive Summary & Chemical Identity
5-Bromo-N,3-dimethylpicolinamide is a functionalized pyridine scaffold used primarily as an electrophilic coupling partner in the development of pharmaceutical agents.[1][2][3][4] It is characterized by a high-value substitution pattern—specifically the 3-methyl group and N-methyl amide —which imparts metabolic stability and favorable solubility profiles to the final drug candidates.[2][3][4]
Its primary application lies in the synthesis of N-arylated indolin-2-ones , a class of compounds investigated for their ability to reverse NMDA receptor antagonist-induced deficits, positioning them as potential therapeutics for the negative and cognitive symptoms of Schizophrenia.[2][3][4]
Chemical Specifications
| Property | Data |
| IUPAC Name | 5-bromo-N,3-dimethylpyridine-2-carboxamide |
| CAS Number | 1224604-11-8 |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.07 g/mol |
| Core Scaffold | Picolinamide (Pyridine-2-carboxamide) |
| Key Functional Groups | Aryl Bromide (C5), Amide (C2), Methyl (C3) |
| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |
Mechanism of Action: The "Dual-Stage" Role
To understand the mechanism of this molecule, one must distinguish between its Chemical Mechanism (how it reacts) and the Biological Mechanism (what the final drug does).[1][2][3][4]
A. Chemical Mechanism: The Electrophilic "Warhead"
In medicinal chemistry workflows, 5-Bromo-N,3-dimethylpicolinamide acts as a highly specific arylating agent .[1][2][3][4] The bromine atom at the C5 position is activated for transition-metal-catalyzed cross-coupling reactions.[2][3]
-
Buchwald-Hartwig Amination: The most critical reaction involves the coupling of the C5-Bromine with the nitrogen atom of an Indolin-2-one core.[1][2][3][4] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium (Pd) species, enabling the formation of a C-N bond.[2][3][4]
-
Steric Control: The 3-methyl group on the pyridine ring is strategically placed to induce a specific torsional angle in the final molecule, preventing planar conformation and improving selectivity for the biological target (likely by restricting rotation).[2][3][4]
B. Biological Mechanism (Target Context)
The final compounds derived from this intermediate (e.g., N-(pyridine-5-yl)-indolin-2-ones) exhibit potent CNS activity.[1][2][3][4]
-
Target Pathology: Schizophrenia (Negative Symptoms).[2][4][5][6][7]
-
Putative Pathway: NMDA Receptor Modulation .[2][4][6]
-
These compounds have been shown to reverse hyperlocomotion induced by L-687,414 (an NMDA glycine-site antagonist).[2][3][4]
-
This suggests the final drugs act as Glycine Transporter 1 (GlyT1) Inhibitors or downstream NMDA receptor potentiators , restoring glutamatergic tone in the prefrontal cortex.[1][2][3][4]
-
Visualization of Pathways
The following diagrams illustrate the chemical synthesis workflow and the putative biological signaling pathway.
Diagram 1: Synthetic Workflow (Buchwald-Hartwig Coupling)
Caption: Synthesis of CNS-active agents using 5-Bromo-N,3-dimethylpicolinamide as the key arylating scaffold.
Diagram 2: Putative Biological Mechanism (Final Drug)
Caption: The derived drug likely inhibits GlyT1, increasing synaptic glycine to potentiate NMDA receptor function.[1][2][3][4]
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-N,3-dimethylpicolinamide
Reference: Adapted from WO2017076852A1[1][2][3][4]
Objective: Conversion of the ester precursor to the N-methyl amide.
-
Reagents:
-
Procedure:
-
Charge: In a sealed tube or pressure vessel, dissolve Methyl 5-bromo-3-methylpicolinate (e.g., 800 mg) in Methanol (5 mL).
-
Addition: Add the Methylamine solution dropwise at 0°C.
-
Reaction: Seal the vessel and stir at room temperature (23°C) for 20 hours . (Note: Heating may be required if kinetics are slow, but RT is standard for this ester).
-
Work-up: Concentrate the reaction mixture in vacuo to remove excess methylamine and solvent.
-
Purification: The residue is typically pure enough for the next step.[2] If necessary, purify via Flash Column Chromatography (Silica gel, EtOAc/Heptane gradient).[2][3]
-
Yield: Expect >95% yield (White solid).
-
Protocol B: Buchwald-Hartwig Coupling (General Procedure)
Objective: Coupling the intermediate to an Indolin-2-one core.[1][2][3][4]
-
Reagents:
-
Procedure:
-
Inertion: Flame-dry the reaction flask and purge with Argon/Nitrogen.
-
Mix: Add the Indolinone, Picolinamide intermediate, Base, and Catalyst/Ligand system.[2][3]
-
Solvent: Add degassed solvent.[2]
-
Heat: Reflux at 100°C for 12–16 hours .
-
Quench: Cool to RT, filter through a Celite pad, and concentrate.
-
References
-
Hoffmann-La Roche Inc. (2017).[2][3] Indolin-2-one derivatives. WO2017076852A1.[2][3][5]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 53394628, 5-Bromo-N,3-dimethylpyridine-2-carboxamide. [2]
-
Alberati, D., et al. (2010).[2][3][4][7] Glycine transporter 1 inhibitors: a new class of antipsychotic drugs.[4] Pharmacology Biochemistry and Behavior, 97(1), 185-191.[2][3][4] (Cited for context on L-687,414 reversal models).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. 244139-63-7|5-Bromo-N-cyclohexyl-3-methylpicolinamide|BLD Pharm [bldpharm.com]
- 4. 1224604-14-1|5-Bromo-N-methoxy-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 5. WO2017076852A1 - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 6. KR20180080305A - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 7. RU2727179C2 - Indolin-2-one derivatives - Google Patents [patents.google.com]
Strategic Utilization of Brominated Pyridine Derivatives in Medicinal Chemistry
Executive Summary
The pyridine moiety acts as a "privileged scaffold" in modern pharmacopeia, present in over 17% of all FDA-approved small molecule drugs. Its ability to modulate lipophilicity (LogP), enhance aqueous solubility via protonation, and engage in hydrogen bonding makes it indispensable. Brominated pyridine derivatives serve as the critical linchpin in accessing these architectures. Unlike their chlorinated counterparts, bromopyridines offer a superior balance of reactivity and stability, acting as the preferred oxidative addition partners in palladium-catalyzed cross-couplings.
This guide provides a technical roadmap for the rational selection, synthesis, and functionalization of brominated pyridines, moving beyond basic textbook definitions to field-tested strategies for high-value API (Active Pharmaceutical Ingredient) synthesis.
Part 1: The Pyridine Scaffold in Drug Design
Physicochemical Advantages
The incorporation of a pyridine ring into a drug candidate is rarely accidental. It is a strategic bioisostere for the benzene ring, offering distinct advantages:
-
Metabolic Stability: The electron-deficient nature of the ring reduces susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) compared to electron-rich phenyl rings.
-
Solubility Modulation: The basic nitrogen (pKa ~5.2) allows for salt formation, significantly improving bioavailability in oral formulations.
-
Binding Affinity: The nitrogen lone pair acts as a hydrogen bond acceptor, critical for locking ligands into protein active sites (e.g., kinase hinge regions).
The Bromine "Handle"
Bromine is the functionalization handle of choice for three reasons:
-
Bond Energy: The C-Br bond (approx. 68 kcal/mol) is weaker than C-Cl, facilitating faster oxidative addition in catalytic cycles.
-
Selectivity: It allows for sequential functionalization. A molecule containing both a chlorine and a bromine atom can be selectively coupled at the bromine site first (chemoselectivity).
-
Availability: Bromination protocols are highly regioselective compared to iodination, which often suffers from stability issues.
Part 2: Synthetic Access & Regiocontrol[1]
Achieving the correct substitution pattern is the first hurdle. The electronic properties of the pyridine ring dictate that Electrophilic Aromatic Substitution (EAS) and Nucleophilic Substitution (SNAr) occur at different positions.
The Regioselectivity Matrix
-
C3 (Beta) Position: Accessed via EAS. The nitrogen atom deactivates the ring, but the C3 position is least affected by this electron withdrawal.[1]
-
C2/C4 (Alpha/Gamma) Positions: Accessed via metallation (lithium-halogen exchange) or SNAr. The inductive effect of nitrogen makes these carbons electrophilic.
Decision Logic for Synthesis
The following decision tree illustrates the standard operating procedure for selecting the synthetic route based on the desired bromination site.
Caption: Figure 1. Strategic decision tree for accessing specific bromopyridine regioisomers.
Part 3: The Bromine Handle – Cross-Coupling Architectures
Once synthesized, the bromopyridine serves as the electrophile in transition-metal catalyzed cross-couplings.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the workhorse reaction. The key challenge with pyridines is the potential for the basic nitrogen to coordinate with the Palladium catalyst, poisoning it.
-
Solution: Use of phosphine ligands with wide bite angles (e.g., dppf, Xantphos) or bulky biaryl phosphines (e.g., XPhos) to prevent N-coordination.
-
Boronate Synthesis: Often, the bromopyridine is first converted to a pinacol boronate ester (Miyaura borylation) to reverse its polarity (becoming the nucleophile).
Buchwald-Hartwig Amination (C-N Bond Formation)
Essential for introducing amine side chains.
-
Causality: The electron-deficient nature of pyridine actually aids the reductive elimination step in the catalytic cycle, often making these reactions faster than with phenyl bromides.
Catalytic Cycle Visualization
Understanding the cycle allows for troubleshooting. If the reaction stalls, knowing whether it is at the Oxidative Addition or Transmetallation stage is vital.
Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle highlighting the entry point of the bromopyridine.
Part 4: Case Study - Etoricoxib (Arcoxia)[3]
Drug Class: COX-2 Inhibitor Core Structure: 2,3'-Bipyridine
The synthesis of Etoricoxib exemplifies the "Late-Stage Diversification" strategy using brominated/chlorinated pyridines. While the final commercial route often uses a condensation approach for cost, the medicinal chemistry route (discovery phase) heavily relies on cross-coupling.
Discovery Synthesis Workflow:
-
Scaffold: 5-chloro-3-bromo-2-methylpyridine (or similar analog).
-
Differentiation: The bromine at C3 is more reactive toward Lithium-Halogen exchange than the chlorine at C5.
-
Coupling:
-
Step A: Selective Suzuki coupling at the C3-Br position to install the phenyl ring.
-
Step B: Subsequent functionalization at the C5-Cl position (if required) or closure of the central ring.
-
Data Summary: Halogen Reactivity in Pyridines
| Position | Halogen | Reactivity (SNAr) | Reactivity (Pd-Coupling) | Preferred Reaction |
|---|---|---|---|---|
| C2 (alpha) | Br | High | High | SNAr or Coupling |
| C3 (beta) | Br | Very Low | High | Suzuki/Stille Coupling |
| C4 (gamma) | Br | High | High | SNAr or Coupling |
Part 5: Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is designed for the synthesis of a biaryl intermediate, validated for high-throughput medicinal chemistry.
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)
-
Potassium Carbonate (K2CO3) (2.0 M aq. solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Methodology:
-
Setup: In a microwave vial or pressure tube, charge the 3-bromopyridine, arylboronic acid, and Pd catalyst.
-
Why Pd(dppf)? The ferrocene backbone provides steric bulk and electron density, stabilizing the Pd(0) species and preventing catalyst deactivation by the pyridine nitrogen.
-
-
Solvent System: Add 1,4-Dioxane and the aqueous K2CO3 solution.
-
Causality: The biphasic system (organic/aqueous) is crucial. The boronic acid must form a boronate "ate" complex with the base in the aqueous phase before transmetallation can occur.
-
-
Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of Pd(0) catalysis, leading to homocoupling of the boronic acid.
-
Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
Visual Cue: The reaction mixture should turn from orange/red (active catalyst) to black (Pd precipitate) only after the reaction is complete. Early precipitation indicates catalyst death (likely O2 leak).
References
-
FDA Approved Drugs containing Pyridine
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
-
Suzuki-Miyaura Mechanism & Protocols
-
Regioselective Halogenation
-
Buchwald-Hartwig Amination on Pyridines
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Etoricoxib Synthesis
- Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry.
Sources
Technical Whitepaper: The Picolinamide Scaffold in Bioactive Discovery
Executive Summary
The picolinamide (pyridine-2-carboxamide) scaffold represents a privileged structural motif in modern medicinal and agrochemical discovery.[1] Characterized by a pyridine ring substituted at the 2-position with an amide group, this scaffold serves as a potent bidentate ligand and a rigid pharmacophore capable of diverse biological interactions. This technical guide analyzes the picolinamide core’s transition from a niche chemical entity to a cornerstone in respiratory inhibition (fungicides) and kinase modulation (oncology).[1] We provide field-validated synthetic protocols, mechanistic insights into the Qi ubiquinone binding site, and structure-activity relationship (SAR) data for researchers optimizing this scaffold.
Part 1: The Picolinamide Core – Structural Pharmacophore
The efficacy of the picolinamide scaffold stems from its electronic and steric properties. The proximity of the pyridine nitrogen (
Structural Attributes[2][3][4][5][6][7][8]
-
Bidentate Chelation: The
and the amide oxygen can chelate metal ions (e.g., Cu, Zn), making them effective metalloenzyme inhibitors. -
Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond often forms between the amide proton and the pyridine nitrogen, locking the molecule into a planar conformation that favors intercalation or specific pocket binding.
-
Electronic Modulation: The electron-deficient pyridine ring acts as an electron-withdrawing group (EWG), influencing the acidity of the amide proton and the lipophilicity of the overall molecule.
Visualization: Pharmacophore Interactions
The following diagram illustrates the core binding modes of the picolinamide scaffold, highlighting its dual role in metal chelation and hydrogen bonding.
Caption: Pharmacophore versatility of the picolinamide scaffold showing metal chelation and conformational locking.
Part 2: Agrochemical Dominance – The Qi Site Inhibitors
The most commercially significant application of picolinamides lies in fungicides . Unlike strobilurins that target the Quinone-outside (Qo) site of the cytochrome
Mechanism of Action: Respiratory Inhibition
Picolinamides, such as Fenpicoxamid (derived from the natural product UK-2A), bind to the Qi site, blocking electron transfer from heme
-
Significance: Because they target Qi rather than Qo, picolinamides show no cross-resistance with QoI fungicides (strobilurins), making them critical tools for resistance management in crops like wheat (Zymoseptoria tritici).[1][2]
Case Study: Fenpicoxamid (Inatreq™)[1][9]
-
Origin: Semisynthetic derivative of UK-2A (Streptomyces metabolite).[1]
-
Metabolism: Fenpicoxamid is a pro-fungicide.[1] Upon entry into the fungal cell, the isobutyryl group is cleaved to release the active UK-2A moiety.
-
Key Structural Feature: The macrocyclic lactone ring fused to the picolinamide core provides exquisite shape complementarity to the Qi pocket.
Part 3: Medicinal Chemistry – Kinase & Enzyme Inhibition[8][10][11]
In drug discovery, the picolinamide scaffold is increasingly utilized to design Type II kinase inhibitors and metalloproteinase inhibitors.
VEGFR-2 Inhibition
Picolinamide derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of angiogenesis.[1][3]
-
Binding Mode: The pyridine nitrogen often interacts with the "hinge region" of the kinase ATP-binding site, while the amide linker extends into the hydrophobic back pocket.
-
SAR Insight: Introduction of a urea moiety at the 4-position of the picolinamide ring significantly enhances potency (IC50 < 100 nM) by mimicking the binding mode of Sorafenib.
Selective Antibacterials
Recent studies identify picolinamides as selective agents against Clostridioides difficile.[1][4][5] By modifying the amide "tail," researchers achieved high selectivity for C. difficile over beneficial gut flora, addressing the dysbiosis issues caused by broad-spectrum antibiotics.
Part 4: Technical Deep Dive – Synthetic Protocol
Objective: Synthesis of a 4-substituted picolinamide derivative via acid chloride activation. This protocol is adaptable for generating libraries for SAR studies.[1]
Validated Protocol: Amide Coupling
Reaction Overview:
Reagents:
-
Thionyl Chloride (
) (5.0 equiv)[1] -
Aniline/Amine derivative (1.1 equiv)[1]
-
Triethylamine (
) (2.5 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of picolinic acid in anhydrous DCM (0.5 M concentration).
-
Add 5.0 equiv of thionyl chloride dropwise under inert atmosphere (
or Ar).[1] -
Critical Step: Add a catalytic amount of DMF (1-2 drops) to initiate the formation of the Vilsmeier-Haack intermediate.
-
Reflux the mixture for 2–4 hours until gas evolution (
, HCl) ceases. -
Evaporate the solvent and excess
under reduced pressure. Co-evaporate with toluene ( ) to remove trace acid chloride.[1]
-
-
Coupling:
-
Redissolve the crude picolinoyl chloride residue in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add 2.5 equiv of
followed by the slow addition of 1.1 equiv of the target amine (dissolved in minimal DCM). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
Synthetic Workflow Visualization
Caption: Step-wise synthetic workflow for generating picolinamide libraries via acid chloride activation.
Part 5: Data Presentation & SAR Analysis
The following table summarizes hypothetical and literature-derived SAR trends for picolinamide derivatives in kinase inhibition assays (e.g., VEGFR-2).
Table 1: SAR of Picolinamide Derivatives against VEGFR-2
| Compound ID | R1 (Pyridine C4) | R2 (Amide N) | IC50 (nM) | Mechanistic Insight |
| PA-01 | H | Phenyl | > 10,000 | Baseline scaffold lacks potency; insufficient hydrophobic contact.[1] |
| PA-05 | O-Phenoxy | Phenyl | 540 | Phenoxy group extends into hydrophobic pocket.[1] |
| PA-12 | O-Phenoxy | 4-F-Phenyl | 180 | Fluorine improves metabolic stability and lipophilicity.[1] |
| PA-28 | Urea-Aryl | 3-CF3-4-Cl-Phenyl | 27 | Optimal. Urea linker mimics Sorafenib; CF3 engages hydrophobic pocket.[1] |
| PA-33 | Methyl | Phenyl | > 5,000 | Methyl is sterically insufficient for pocket occupancy.[1] |
Interpretation:
-
C4 Substitution: The 4-position of the pyridine ring is the "vector" for extending into the deep hydrophobic pocket of the kinase. Bulky, lipophilic groups (phenoxy, urea-linked aryls) are essential for high potency.[1]
-
Amide Nitrogen: The "tail" group attached to the amide nitrogen dictates selectivity. In fungicides, this region often contains complex chiral moieties (as in Fenpicoxamid).[1]
References
-
Mechanism of Picolinamide Fungicides
-
Fenpicoxamid Discovery & Profile
-
Medicinal Chemistry Applications (VEGFR-2)
-
Antibacterial Selectivity
-
Synthetic Methodologies
Sources
- 1. Fenpicoxamid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 5-Bromo-N,3-dimethylpicolinamide in common lab solvents
[1][3][4]
Compound Identity & Physicochemical Basis
To understand the solubility behavior, we must first analyze the structural determinants of 5-Bromo-N,3-dimethylpicolinamide .
-
IUPAC Name: 5-bromo-N,3-dimethylpyridine-2-carboxamide[1][2][3][4]
-
Structural Features:
-
Pyridine Core: Introduces basicity (Pyridine N) and polarity.[1][2][3][4][5]
-
Amide Moiety (C2 position): The N-methyl amide acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2][3][4]
-
3-Methyl Group: Provides steric hindrance near the amide bond, potentially twisting the amide out of planarity, which can disrupt crystal packing and increase solubility compared to the des-methyl analog.[1][2][3][4][5]
-
5-Bromo Group: Increases lipophilicity (LogP) and density, reducing water solubility.[1][2][3][4]
-
Calculated Physicochemical Properties
| Property | Estimated Value | Impact on Solubility |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; prefers organic phases.[1][2][3][4] |
| pKa (Pyridine N) | ~3.0 – 3.5 | Weakly basic; solubility in water increases significantly at pH < 2.[1][2][3][4][5] |
| H-Bond Donors | 1 (Amide NH) | Facilitates solubility in alcohols/polar solvents.[1][2][3][4][5] |
| H-Bond Acceptors | 2 (Pyridine N, C=O) | Good solubility in chlorinated solvents and DMSO.[1][2][3][4] |
Solubility Profile Matrix
The following matrix categorizes common laboratory solvents based on their interaction with the 5-bromo-N,3-dimethylpicolinamide scaffold.
Category A: Primary Solvents (High Solubility)
Usage: Stock solution preparation, reaction media.[1][2][3][5]
| Solvent | Solubility Rating | Mechanism | Application |
| DMSO (Dimethyl sulfoxide) | Excellent (>100 mg/mL) | Dipole-dipole interactions; disrupts amide H-bonding.[1][2][3][4] | Cryostorage of stocks; biological assays.[1][2][3][4][5] |
| DMF (Dimethylformamide) | Excellent (>100 mg/mL) | High dielectric constant; solvates the polar amide.[1][2][3][4] | Reaction solvent (e.g., Suzuki couplings).[1][2][3][4] |
| DCM (Dichloromethane) | Good (50–100 mg/mL) | Dispersion forces + weak H-bonding.[1][2][3][4] | Liquid-liquid extraction; chromatography.[2][3][4][5] |
Category B: Process & Recrystallization Solvents
Usage: Purification, crystallization, washing.[1][2][3][5]
| Solvent | Solubility Rating | Mechanism | Application |
| Ethyl Acetate | Moderate (10–50 mg/mL) | Solvates via H-bond acceptance; limited by lipophilicity.[1][2][3][4] | Extraction organic phase; TLC mobile phase.[1][2][3][4] |
| Ethanol / Methanol | Temperature Dependent | Soluble at reflux; moderate/low at RT.[1][2][3][4][5] | Ideal for Recrystallization. Dissolve hot, precipitate cold.[2][3][4] |
| Acetonitrile | Moderate | Dipolar aprotic but less powerful than DMSO.[1][2][3][4] | HPLC mobile phase; reaction solvent.[1][2][3][4][5] |
Category C: Anti-Solvents (Low Solubility)
Usage: Precipitation, washing filter cakes.[1][2][3][5]
| Solvent | Solubility Rating | Mechanism | Application |
| Water (Neutral pH) | Poor (<1 mg/mL) | Hydrophobic Br and Methyl groups dominate.[1][2][3][4][5] | Precipitation medium; aqueous workup.[1][2][3][4] |
| Hexanes / Heptane | Very Poor | Lack of polar interactions.[1][2][3][4][5] | Washing non-polar impurities from the solid.[1][2][3][4][5] |
| Diethyl Ether | Low | Weak polarity.[1][2][3][4][5] | Trituration to induce crystallization.[1][2][3][4][5] |
Experimental Protocols for Solubility Determination
Since batch-to-batch crystal morphology (polymorphism) can affect saturation limits, researchers should validate solubility using the following Thermodynamic Solubility Protocol .
Protocol: Shake-Flask Saturation Method
Objective: Determine the equilibrium solubility of 5-Bromo-N,3-dimethylpicolinamide in a target solvent.
Reagents:
-
Target Solvent (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)[1][2][3][4]
Workflow:
-
Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm syringe filter to remove undissolved solids.
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) in a pre-weighed vessel.[1][2][3][4] Dry to constant weight.[1][2][3][4]
-
Method B (HPLC - Recommended): Dilute the filtrate 100x in Acetonitrile/Water and inject onto HPLC (UV detection at 254 nm).[1][2][3][4][5] Compare against a standard curve.
-
Visualization: Solubility & Processing Workflow
The following diagram illustrates the decision logic for solvent selection during synthesis and purification, based on the solubility profile defined above.
Figure 1: Decision logic for solvent selection based on the physicochemical solubility profile of the picolinamide scaffold.
Critical Application Notes (Causality & Logic)
Why pH Matters (The Pyridine Effect)
Unlike simple amides, the pyridine ring possesses a basic nitrogen.[1][2][3][4]
-
Acidic Conditions (pH < 2): The pyridine nitrogen protonates (
).[1][2][3][4] -
Basic Conditions (pH > 10): The compound remains neutral.[1][2][3][4] Solubility is driven purely by lipophilicity (LogP).[1][2][3][4]
The "3-Methyl" Steric Effect
The methyl group at position 3 is critical.[1][2][3][4] In many picolinamides, the amide bond is planar with the ring to maximize conjugation.[1][2][3][4]
-
Observation: The 3-methyl group sterically clashes with the amide carbonyl or N-methyl group.[1][2][3][4][5]
-
Consequence: This forces the amide bond out of plane (torsional twist).[1][2][3][4]
-
Solubility Implication: This twist reduces the lattice energy of the crystal form compared to the non-methylated analog.[1][2][3][4] Consequently, 5-Bromo-N,3-dimethylpicolinamide is likely more soluble in organic solvents than 5-bromo-N-methylpicolinamide.[1][2][3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide (Analog Reference).[1][2][3][4] Retrieved January 28, 2026 from [Link][1][2][3][4]
-
MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][2][3][4][5] (Reference for reaction solvents of 5-bromo-picolinamides). Retrieved January 28, 2026 from [Link][1][2][3][4]
-
Google Patents. Synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide (Structural Isostere).[1][2][3][4] Retrieved January 28, 2026 from [1][2][3][4]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 6. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
Technical Guide: Stability, Storage, and Handling of 5-Bromo-N,3-dimethylpicolinamide
[1][2]
CAS Number: 1224604-11-8 Molecular Formula: C₈H₉BrN₂O Molecular Weight: 229.08 g/mol IUPAC Name: 5-bromo-N,3-dimethylpyridine-2-carboxamide[1][2][3]
Executive Summary
5-Bromo-N,3-dimethylpicolinamide is a specialized pyridine intermediate widely used in the synthesis of kinase inhibitors and agrochemicals (e.g., indolin-2-one derivatives).[1][4] While structurally robust due to the aromatic pyridine core, its stability is governed by two competing functional motifs: the labile amide bond at the C2 position and the photoreactive carbon-bromine bond at C5.[1][4]
This guide defines the optimal storage protocols based on the physicochemical interaction between the steric bulk of the 3-methyl group and the electrophilicity of the amide carbonyl.[1][4] Field data suggests that while the compound is stable at room temperature for short durations (<48 hours), long-term integrity requires strict control of moisture and light to prevent hydrolysis and photodehalogenation.[1]
Chemical Identity & Structural Analysis[5][6][7][8][9]
To understand the storage requirements, one must first understand the molecule's degradation vectors.
Structural Stability Factors[2]
-
The 3-Methyl "Shield": The methyl group at the 3-position is not merely a substituent; it acts as a steric gatekeeper.[1][4] In many picolinamides, the amide nitrogen can hydrogen bond with the pyridine nitrogen. However, the 3-methyl group introduces steric strain (A(1,[1]3) strain) that may twist the amide bond slightly out of planarity. This steric bulk protects the carbonyl carbon from nucleophilic attack (hydrolysis), making this compound significantly more resistant to moisture than its non-methylated analogs (e.g., 5-bromo-N-methylpicolinamide).[1]
-
The 5-Bromo Inductive Effect: The bromine atom is electron-withdrawing (-I effect).[1][4] This decreases electron density on the pyridine ring, making the ring slightly more susceptible to nucleophilic attack, but more importantly, it makes the amide carbonyl carbon more electrophilic. This counteracts the protective steric effect of the methyl group, necessitating strict moisture control.
Stability Profile & Degradation Pathways
Hydrolytic Degradation (Primary Risk)
The primary degradation pathway is the hydrolysis of the amide bond to form 5-bromo-3-methylpicolinic acid and methylamine .[1][4]
-
Catalysts: Acids, bases, and prolonged exposure to atmospheric moisture.
-
Mechanism: Water acts as a nucleophile attacking the carbonyl carbon.[4] While the 3-methyl group hinders this approach, the reaction proceeds readily at pH extremes or elevated temperatures.[1][4]
Photolytic Degradation (Secondary Risk)
Halogenated heterocycles are prone to photodehalogenation . Upon exposure to UV light (specifically <300 nm), the C-Br bond can undergo homolytic cleavage, generating a reactive aryl radical.[1] This radical abstracts a hydrogen atom from the solvent or moisture, leading to the debrominated impurity N,3-dimethylpicolinamide .[1][4]
Thermal Stability
The compound is a solid with a high melting point (typically >90°C). It is thermally stable up to 40°C. Above 60°C, especially in solution, the rate of amide hydrolysis accelerates exponentially.
Visualization of Degradation Pathways[1][2]
Caption: Figure 1. Primary degradation pathways.[1] Red path indicates hydrolysis (moisture sensitivity); Yellow path indicates photolysis (light sensitivity).
Storage & Handling Protocols
The following protocols are designed to maintain purity >98% over a 12-month period.
Storage Conditions Matrix
| Parameter | Short-Term (< 1 Month) | Long-Term (> 6 Months) | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C ± 5°C (Freezer) | Low temp slows kinetic rate of hydrolysis.[1][4] |
| Atmosphere | Tightly sealed cap | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress and oxidation of the methyl group.[4] |
| Container | Amber Glass Vial | Amber Glass with Parafilm/Teflon Tape | Amber glass blocks UV radiation to prevent debromination.[4] |
| Desiccant | Optional | Mandatory (Silica Gel pack) | Scavenges residual moisture trapped during opening.[4] |
Handling Best Practices
-
Equilibration: Before opening a vial stored at -20°C, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation, introducing water directly to the solid surface.
-
Solvent Compatibility:
-
Preferred Solvents: DMSO, DMF, Methanol (anhydrous).
-
Avoid: Water, aqueous acids/bases, or protic solvents if heating is required.
-
Storage Decision Logic
Caption: Figure 2. Decision tree for determining optimal storage conditions based on usage timeline.
Quality Control & Analytical Methods
To validate the stability of stored batches, the following HPLC method is recommended. This method separates the parent compound from its two main degradation products (the acid and the debrominated analog).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Expected Retention:
-
Hydrolysis Product (Acid): Early eluting (polar).
-
5-Bromo-N,3-dimethylpicolinamide: Mid-eluting.[1]
-
Debrominated Impurity: Late eluting (loss of Br changes polarity significantly).
-
Synthesis Context & Impurity Profile
Understanding the synthesis helps identify potential impurities in the "fresh" material versus those formed during storage.
The compound is typically synthesized by reacting Methyl 5-bromo-3-methylpicolinate (or the acid chloride) with methylamine [1, 2].[1][4]
-
Synthesis Impurity: Residual Methyl ester (starting material). If the reaction is incomplete, this ester may remain. It hydrolyzes faster than the amide, so an increase in the acid peak over time could originate from residual ester rather than the amide itself.
-
Safety Note: This compound is an irritant (H315, H319, H335). Handle in a fume hood to avoid inhalation of dust [3].[1]
References
-
Matrix Scientific. (2023).[3] Safety Data Sheet: 5-Bromo-N,3-dimethylpyridine-2-carboxamide. Retrieved from
-
F. Hoffmann-La Roche AG. (2017).[1] Patent WO2017076852A1: Indolin-2-one derivatives.[1][4] (Describes the synthesis of 5-Bromo-N,3-dimethylpicolinamide from methyl 5-bromo-3-(bromomethyl)picolinate). Retrieved from
-
Ambeed. (2024). Material Safety Data Sheet (MSDS) for CAS 1224604-11-8. Retrieved from
-
PubChem. (2025).[5][6] Compound Summary: 5-Bromo-N-methylpyridine-3-carboxamide (Analog Analysis). National Library of Medicine.[1] Retrieved from [5]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 74115-13-2|5-Bromo-3-pyridinol|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide | C14H13BrN2O | CID 71464118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key starting materials for 5-Bromo-N,3-dimethylpicolinamide synthesis
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) is a critical pyridine scaffold used extensively in the development of next-generation kinase inhibitors and agrochemicals.[1][2] Its structural core—a 2-carboxamide pyridine with specific halogenation at the 5-position and methylation at the 3-position—provides a versatile handle for Suzuki-Miyaura cross-couplings (at the C5-Br) and hydrogen-bonding interactions (via the amide motif).[1]
This technical guide delineates the optimal synthetic pathways for this target, prioritizing scalability, regioselectivity, and material availability.[1] We define three tiers of Key Starting Materials (KSMs) ranging from commodity chemicals to advanced intermediates.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached through a disconnection of the amide bond or the C2-functionalization of the pyridine ring.[1]
Strategic Pathways
-
Route A (Accelerated): Direct aminolysis of Methyl 5-bromo-3-methylpicolinate .[1] This is the preferred route for medicinal chemistry (MedChem) campaigns requiring rapid delivery (<100g).[1]
-
Route B (Process Scale): Construction of the picolinic core from 2-Amino-5-bromo-3-methylpyridine via Sandmeyer cyanation.[1] This route offers the lowest Cost of Goods (COGS) for kilogram-scale manufacturing.[1]
Synthesis Map (Graphviz)[1]
Figure 1: Retrosynthetic logic flow from commodity precursors to the final amide.
Part 2: Key Starting Materials (KSMs)
Tier 1: The "Speed" Precursor
Methyl 5-bromo-3-methylpicolinate [1]
-
Role: Late-stage intermediate.[1]
-
Advantages: Single-step conversion; avoids hazardous cyanide chemistry; high purity profiles typically available (>98%).[1]
-
Availability: Widely available from catalog vendors (e.g., BLD Pharm, Sigma-Aldrich).[1]
Tier 2: The "Strategic" Building Block
2-Amino-5-bromo-3-methylpyridine [1]
-
CAS: 3430-21-5
-
Role: Core scaffold constructor.
-
Advantages: Allows for divergent synthesis (can be converted to nitrile, ester, or halide); significantly cheaper than the ester per mole.
-
Critical Quality Attribute (CQA): Must be free of the 3,5-dibromo impurity, which is difficult to separate downstream.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Direct Aminolysis (From Ester)
Best for: Lab scale (1g – 100g)[1]
Mechanism: Nucleophilic acyl substitution.[1] The electron-deficient pyridine ring enhances the electrophilicity of the ester carbonyl, facilitating rapid reaction with methylamine.[1]
Reagents:
Step-by-Step Workflow:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add Methyl 5-bromo-3-methylpicolinate (10.0 g, 43.5 mmol).
-
Dissolve: Add anhydrous THF (100 mL) and stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add Methylamine solution (2M in THF, 65 mL, 130 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic.[1] Maintain internal temperature <10°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the ester (m/z ~230).[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.
-
Purification: Triturate the resulting solid with cold diethyl ether or hexanes/EtOAc (9:1) to remove trace impurities.[1] Filter and dry under vacuum.[1]
Protocol B: Sandmeyer Cyanation (From Amino-Pyridine)
Best for: Scale-up (>100g) where cost efficiency is paramount.[1]
Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution using copper(I) cyanide.[1]
Reagents:
-
2-Amino-5-bromo-3-methylpyridine (1.0 equiv)[1]
-
Sodium Nitrite (NaNO2) (1.2 equiv)[1]
-
Copper(I) Cyanide (CuCN) (1.5 equiv)[1]
-
Acid: H2SO4 or HCl (aq)[1]
Step-by-Step Workflow:
-
Diazotization:
-
Suspend 2-Amino-5-bromo-3-methylpyridine (20.0 g, 107 mmol) in 20% H2SO4 (150 mL). Cool to 0–5°C.[1]
-
Add a solution of NaNO2 (8.8 g, 128 mmol) in water (30 mL) dropwise, keeping temperature <5°C. Stir for 30 mins to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate vessel, dissolve CuCN (14.4 g, 160 mmol) and NaCN (excess) in water/neutral buffer (Caution: HCN generation risk; maintain basic pH for cyanide solution if possible, or use anhydrous conditions). Standard modification: Use CuCN in neutral/slightly acidic conditions carefully.[1]
-
Safer Alternative: Add the cold diazonium solution dropwise to a stirred mixture of CuCN in water/toluene at 50-60°C.
-
-
Quench & Extraction:
-
After gas evolution ceases (N2), cool to room temperature.
-
Neutralize with NaHCO3 (carefully) and extract with Ethyl Acetate (3 x 100 mL).
-
-
Conversion to Amide:
Part 4: Critical Process Parameters (CPPs)
| Parameter | Route A (Ester) | Route B (Sandmeyer) | Impact |
| Temperature | <10°C (Addition) | <5°C (Diazotization) | High temp during diazotization leads to phenol by-products (hydrolysis).[1] |
| Stoichiometry | >3 equiv Amine | 1.2 equiv NaNO2 | Excess amine drives conversion to completion; precise nitrite prevents side reactions.[1] |
| Impurity Control | Unreacted Ester | 3,5-Dibromo species | The starting material for Route B must be high purity (>98%) to avoid regioisomeric by-products.[1] |
| Safety | Methylamine gas | Cyanide / Diazonium | Route B requires dedicated engineering controls for HCN and exothermic gas release (N2).[1] |
Part 5: References
-
Synthesis of 2,5-dibromo-3-methylpyridine and related intermediates . Google Patents (CN105348177A).[1] Available at:
Sources
- 1. 1224604-14-1|5-Bromo-N-methoxy-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm [bldpharm.com]
- 4. Methyl 5-bromo-3-methylpicolinate | [frontierspecialtychemicals.com]
- 5. ijssst.info [ijssst.info]
- 6. ijisrt.com [ijisrt.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Scalable Synthetic Route for 5-Bromo-N,3-dimethylpicolinamide
Abstract & Introduction
5-Bromo-N,3-dimethylpicolinamide (also known as 5-bromo-N,3-dimethylpyridine-2-carboxamide) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and allosteric modulators. The presence of the bromine atom at the C5 position allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the picolinamide core provides essential hydrogen-bonding motifs for protein-ligand interactions.
This application note details a robust, scalable synthetic route designed for reproducibility and high purity (>98%). Unlike traditional medicinal chemistry routes that may rely on expensive coupling agents, this protocol emphasizes a Process Chemistry approach, utilizing the direct aminolysis of a methyl ester precursor. This method minimizes byproduct formation and simplifies purification.
Key Advantages of This Protocol
-
Atom Economy: Avoids high-molecular-weight coupling reagents (e.g., HATU, BOP).
-
Scalability: The ester aminolysis step is amenable to kilogram-scale production.
-
Selectivity: The upstream synthesis leverages the differential reactivity of the pyridine ring positions to ensure regioselective functionalization.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the amide bond from the corresponding methyl ester. The ester itself is derived from the commercially available 2-amino-3-methylpyridine through a sequence of electrophilic aromatic substitution, Sandmeyer reaction, and selective carbonylation.
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Route Selection & Strategy
Route A: Direct Aminolysis (Recommended)
Mechanism: Nucleophilic acyl substitution. Rationale: Methyl esters of electron-deficient heteroaromatics (like pyridine) are highly activated toward nucleophilic attack by amines. This reaction proceeds rapidly, often without external heat, and the only byproduct is methanol, simplifying workup.
Route B: Acid Coupling (Alternative)
Mechanism: Activation of carboxylic acid using EDC/HOBt or HATU. Rationale: Useful only if the carboxylic acid (5-bromo-3-methylpicolinic acid) is the available starting material. However, this route generates urea byproducts and requires expensive reagents, making it less ideal for scale-up.
Detailed Experimental Protocols
Phase 1: Upstream Synthesis of the Scaffold
Note: If Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5) is purchased commercially, proceed directly to Phase 2.
Step 1.1: Bromination to 2-Amino-5-bromo-3-methylpyridine
Reaction: Electrophilic Aromatic Substitution.[1] Causality: The amino group at C2 strongly activates the C5 position (para to amino) for electrophilic attack. The C3 methyl group sterically hinders the C4 position, ensuring high regioselectivity for C5.
-
Reagents: 2-Amino-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
-
Protocol:
-
Dissolve 2-Amino-3-methylpyridine (10.8 g, 100 mmol) in ACN (100 mL) at 0°C.
-
Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes to control exotherm.
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate solvent. Resuspend residue in water (100 mL) and stir for 30 min. Filter the solid precipitate.[2][3] Wash with cold water.[4]
-
Yield: ~90-95% (Off-white solid).
-
Step 1.2: Sandmeyer Reaction to 2,5-Dibromo-3-methylpyridine
Reaction: Diazotization followed by Halogenation. Causality: Converting the amino group to a diazonium salt allows for substitution with bromide using CuBr. This installs the necessary handle at C2 for the subsequent carbonylation.
-
Reagents: HBr (48% aq), NaNO2, CuBr.
-
Protocol:
-
Suspend Step 1.1 product (18.7 g, 100 mmol) in 48% HBr (100 mL) at -10°C (salt-ice bath).
-
Add NaNO2 (8.3 g, 120 mmol) in water (20 mL) dropwise, maintaining temp < -5°C. Stir for 30 min.
-
Add CuBr (15.8 g, 110 mmol) dissolved in HBr (20 mL) slowly.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate (3x).[4] Dry over Na2SO4 and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Step 1.3: Selective Carbonylation to Methyl 5-bromo-3-methylpicolinate
Reaction: Pd-catalyzed Carbonylation. Causality: The C2-Br bond is significantly more electron-deficient (adjacent to Nitrogen) than the C5-Br bond, making it more reactive toward oxidative addition by Palladium(0). This allows for selective carbonylation at C2 without affecting the C5-Br handle.
-
Reagents: Pd(OAc)2 (2 mol%), dppp (bis(diphenylphosphino)propane, 2.2 mol%), Et3N (2.0 eq), MeOH (solvent/reagent), CO (balloon or 1 atm).
-
Protocol:
-
In a pressure vessel or flask, combine 2,5-dibromo-3-methylpyridine (1 eq), Pd(OAc)2, dppp, and Et3N in MeOH.
-
Purge with CO gas. Maintain CO atmosphere (balloon is usually sufficient for C2-pyridines).
-
Heat to 60°C for 4-6 hours.
-
Control: Monitor by HPLC. Stop when starting material is consumed to prevent bis-carbonylation.
-
Workup: Filter through Celite. Concentrate. Purify via short silica plug.
-
Phase 2: Amide Formation (The Target Protocol)
Step 2.1: Aminolysis of Methyl Ester
This is the critical step to generate 5-Bromo-N,3-dimethylpicolinamide .
Reagents:
-
Methyl 5-bromo-3-methylpicolinate (1.0 eq)
-
Methylamine (2.0 M in THF or 33% in EtOH) (3.0 - 5.0 eq)
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)
Protocol:
-
Setup: Charge a reaction vial or round-bottom flask with Methyl 5-bromo-3-methylpicolinate (2.30 g, 10.0 mmol).
-
Solvent: Add anhydrous MeOH (10 mL). Stir to dissolve.
-
Addition: Add Methylamine solution (2.0 M in THF, 15 mL, 30.0 mmol) in one portion.
-
Note: The 3-methyl group provides slight steric hindrance, so excess amine is beneficial.
-
-
Reaction: Seal the vessel and stir at 40°C for 4-6 hours.
-
Observation: The reaction typically proceeds from a clear solution to a suspension as the amide product precipitates (depending on concentration).
-
-
Monitoring: Check LCMS for disappearance of ester (M+1 = 230/232) and appearance of amide (M+1 = 229/231).
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Trituration: Add cold diethyl ether or MTBE (10 mL) to the residue. Sonicate/stir for 10 minutes.
-
Filtration: Collect the white solid by vacuum filtration.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Yield Expectation: 85-95% Purity: >98% by HPLC.
Analytical Characterization
Compound: 5-Bromo-N,3-dimethylpicolinamide Formula: C8H9BrN2O MW: 229.08 g/mol
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.65 (d, J=2.0 Hz, 1H) | C6-H (Aromatic, adjacent to N) |
| δ 8.50 (br q, 1H) | N-H (Amide proton) | |
| δ 8.15 (d, J=2.0 Hz, 1H) | C4-H (Aromatic) | |
| δ 2.80 (d, J=4.5 Hz, 3H) | N-Me (Amide methyl, doublet due to NH coupling) | |
| δ 2.45 (s, 3H) | C3-Me (Aromatic methyl) | |
| LC-MS (ESI+) | m/z 229.0, 231.0 (1:1 ratio) | [M+H]+, characteristic Br isotope pattern |
Process Safety & Troubleshooting
Safety Criticals
-
Carbon Monoxide (CO): If performing Phase 1.3, CO is a silent, deadly gas. Use a CO detector and work exclusively in a well-ventilated fume hood.
-
Methylamine: Highly volatile and toxic. Open containers only in a fume hood. Pressure buildup can occur in sealed vessels; use rated glassware.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion in Step 2.1 | Steric hindrance from C3-Methyl. | Increase temperature to 50°C; Use a sealed tube; Increase MeNH2 equivalents to 10 eq. |
| Bis-carbonylation in Step 1.3 | Reaction time too long or Temp too high. | Stop reaction immediately upon consumption of SM. Reduce catalyst loading. |
| Poor Solubility of Product | High crystallinity of picolinamide. | The product is likely pure.[5] Filter it directly rather than trying to extract it. |
Visualization of Reaction Pathway[2][3][6]
Figure 2: Forward synthetic pathway from starting material to final amide.
References
-
Selective Carbonylation of 2,5-Dibromopyridine: Context: General reactivity of 2-halopyridines vs 3-halopyridines in Pd-catalyzed coupling. Source:Organic Process Research & Development (General principles of renewable solvent carbonylation). Link:[Link]
Sources
Experimental protocol for the synthesis of picolinamide derivatives
Application Note: Synthesis of Picolinamide Derivatives
Strategic Overview
Picolinamides (pyridine-2-carboxamides) are privileged scaffolds in medicinal chemistry, serving as core motifs in kinase inhibitors (e.g., Sorafenib), fungicides (e.g., Picolinafen), and transition-metal ligands. Their synthesis presents unique challenges compared to standard benzamides due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to interfere with coupling reagents or chelate metal catalysts.
This guide moves beyond generic amide coupling to address the specific physicochemical properties of the picolinic acid moiety. We present two distinct protocols:
-
Protocol A (High-Throughput/Discovery): A HATU-mediated coupling optimized for library synthesis and complex amines.
-
Protocol B (Scalable/Process): An Acid Chloride method utilizing thionyl chloride, optimized for gram-scale synthesis and cost efficiency.
Critical Parameters & Decision Logic
Before initiating synthesis, evaluate the substrate compatibility using the following decision matrix.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Context: This method is the "Gold Standard" for medicinal chemistry libraries. It avoids harsh acidic conditions and generally suppresses racemization if chiral amines are used.
Reagents:
-
Substrate: Picolinic acid derivative (1.0 equiv)
-
Amine: Target amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the picolinic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow; this is normal.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes to form the activated ester (O-acyl(7-azabenzotriazole)).
-
Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
-
QC Check: Picolinamides often ionize poorly in negative mode; rely on positive mode ESI ([M+H]+).
-
-
Workup (Small Scale):
-
Dilute with EtOAc (10x volume).
-
Wash sequentially with:
-
Sat. NaHCO₃ (2x) – Removes unreacted acid.
-
Water (3x) – Critical to remove DMF.
-
Brine (1x).
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
Troubleshooting Protocol A:
-
Issue: Low conversion.
-
Root Cause: Steric hindrance around the pyridine nitrogen or the amine.
-
Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 50°C.
Protocol B: Acid Chloride Method (Scalable)
Context: Ideal for gram-scale synthesis where cost is a driver. Picolinoyl chloride is generated in situ to avoid stability issues (it hydrolyzes rapidly).
Reagents:
-
Substrate: Picolinic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.
-
Solvent: Toluene (for SOCl₂) or DCM (for Oxalyl Chloride).
-
Base: Triethylamine (Et₃N) (2.5 equiv).
Step-by-Step Methodology:
-
Chlorination: Suspend picolinic acid (1.0 equiv) in dry Toluene. Add Thionyl Chloride (5.0 equiv) dropwise.
-
Reflux: Heat to reflux (80–110°C) for 2 hours. The suspension will clear as the acid chloride forms.
-
Caution: SO₂ and HCl gas evolution. Use a scrubber.
-
-
Evaporation: Concentrate the reaction mixture to dryness in vacuo to remove excess SOCl₂. Co-evaporate with dry Toluene (2x) to ensure all traces of acid are removed.
-
Intermediate: The residue is Picolinoyl Chloride Hydrochloride. It is moisture sensitive. Use immediately.
-
-
Amidation: Dissolve the residue in dry DCM. Cool to 0°C.
-
Addition: Add the amine (1.0 equiv) followed by dropwise addition of Et₃N (2.5 equiv). The reaction is highly exothermic.
-
Completion: Warm to RT and stir for 2 hours.
Workflow Diagram:
Figure 2: Workflow for the scalable acid chloride route.
Purification & Characterization (The "Expertise" Layer)
Purifying picolinamides is notoriously difficult because the pyridine nitrogen interacts with silanols on silica gel, causing "streaking" or broad peaks.
Flash Chromatography Strategy:
-
Standard Phase: Silica Gel 60.[1]
-
Modifier: Pre-treat the column with 1% Triethylamine (Et₃N) in Hexanes before loading. This neutralizes acidic sites on the silica.[2]
-
Mobile Phase:
-
Non-polar products: 0–50% EtOAc in Hexanes.[1]
-
Polar products: 0–10% MeOH in DCM.
-
Alternative: Acetone/DCM gradients often provide better separation for pyridine isomers than MeOH/DCM.
-
Data Summary Table:
| Parameter | Protocol A (HATU) | Protocol B (Acid Chloride) |
| Scale Suitability | < 100 mg | > 1 g |
| Cost | High (Reagents) | Low |
| Byproducts | Urea (water soluble) | SO₂, HCl (gas) |
| Chiral Integrity | High (Low racemization) | Moderate (Risk at high temp) |
| Purification | Aqueous workup usually sufficient | often requires chromatography |
References
-
BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Retrieved from
-
Organic Syntheses. (1940). Picolinic Acid Hydrochloride. Org.[1] Synth. 20, 79. Retrieved from
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
University of Rochester. (n.d.). Solvent Systems For Flash Column Chromatography.[1][4][5][6] Retrieved from
-
Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from
Sources
- 1. Purification [chem.rochester.edu]
- 2. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
Application Note: 5-Bromo-N,3-dimethylpicolinamide in Organic Synthesis
[1]
Executive Summary
5-Bromo-N,3-dimethylpicolinamide represents a "privileged scaffold" in drug discovery.[1] Its value lies in its tri-functional nature :
-
C5-Bromine: An electrophilic handle for high-fidelity cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
C2-Amide (N-methyl): A robust directing group (DG) for transition-metal-catalyzed C–H activation and a hydrogen-bond donor/acceptor motif for target binding.[1]
-
C3-Methyl: A steric buttress that locks the amide conformation (atropisomerism control) and blocks the C3 site, forcing regioselective functionalization to the C6 position.
This guide provides validated protocols for exploiting these features to synthesize pharmaceutical intermediates.
Chemical Profile & Reactivity Logic
Structural Analysis
The compound features a pyridine ring with distinct electronic zones:
-
Electron Deficient (C2, C4, C6): The nitrogen atom pulls density, making these positions susceptible to nucleophilic attack (SNAr), though the C3-methyl deactivates the C2/C4 corridor slightly via electron donation.
-
Reactive Handle (C5): The bromine atom is located at the beta position relative to the nitrogen, which is the most "benzene-like" position. This makes it ideal for Pd-catalyzed couplings without the catalyst poisoning often seen at C2/C4 positions.[1]
The "C3-Methyl Effect"
The presence of the methyl group at C3 is critical. It introduces A(1,3)-strain with the carbonyl oxygen of the amide. This forces the amide group to twist out of planarity or adopt a specific rotamer, which can:
-
Enhance metabolic stability of the amide bond.
-
Prevent standard ortho-lithiation at C3, exclusively directing C–H activation to the C6 position.
Core Applications & Protocols
Application A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)
Objective: Install aryl/heteroaryl groups at the C5 position. Challenge: Pyridine bromides can be sluggish compared to aryl bromides due to electron deficiency. The C3-methyl poses minimal steric hindrance to C5, allowing the use of standard ligands.
Protocol 1: High-Yield Suzuki Coupling
Scope: Coupling with phenyl, indole, and pyrazole boronic acids.
Materials:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)[1]
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Pd catalyst.
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
React: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Target mass = MW_substrate - Br + Aryl).[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expert Insight: If the boronic acid is protodeboronated easily (e.g., 2-heterocyclic boronic acids), switch to Pd(PPh₃)₄ with Na₂CO₃ in DME/H₂O at 80°C, or use the boronic ester.
Application B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of aminopyridine kinase inhibitors.[1] Challenge: Amination of electron-deficient pyridines can suffer from catalyst deactivation.[1]
Protocol 2: C5-Amination
Materials:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (1.0 equiv)[1]
-
Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)
-
Catalyst: Pd₂_dba₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) – Crucial for pyridyl halides.
-
Base: Cs₂CO₃ (2.0 equiv) – Milder than NaOtBu to preserve the amide.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Procedure:
-
Prep: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Mix: Add Pd₂_dba₃, Xantphos, and Cs₂CO₃. Purge with Argon.
-
Add: Add the substrate and amine dissolved in anhydrous solvent.
-
Heat: Stir at 100°C for 16 hours.
-
Filter: Filter hot through a Celite pad to remove inorganic salts.
-
Isolate: Concentrate and purify via reverse-phase HPLC if the product is polar.
Application C: Directed C-H Activation (C6 Functionalization)
Objective: Regioselective arylation at the C6 position using the amide directing group. Mechanism: The N-methyl amide coordinates Pd(II), directing it to the C6-H bond (since C3 is blocked).
Protocol 3: Pd-Catalyzed C6-Arylation
Materials:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (1.0 equiv)[1]
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Additives: AgOAc (1.0 equiv) – Oxidant/Halide scavenger.
-
Solvent: HFIP (Hexafluoroisopropanol) or TFA/Toluene mix.
Procedure:
-
Combine substrate, aryl iodide, Pd(OAc)₂, and AgOAc in a sealed tube.
-
Add solvent.[2]
-
Heat to 110°C for 24 hours.
-
Note: This reaction preserves the C5-Bromine, allowing for sequential functionalization (C6 first, then C5).
Visualization of Reactivity[3]
Caption: Functionalization map of 5-Bromo-N,3-dimethylpicolinamide. The C3-methyl group enforces regioselectivity at C6 during directed C-H activation, while the C5-bromide remains available for standard cross-coupling.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of partner. | Switch base to K₃PO₄; add water (5% v/v) to solubilize base; lower temp to 80°C. |
| No Reaction (Buchwald) | Catalyst poisoning by pyridine N. | Use Xantphos or BrettPhos (bidentate/bulky ligands prevent Pd coordination to pyridine N). |
| Hydrolysis of Amide | Base too strong/wet. | Use anhydrous Cs₂CO₃ instead of NaOtBu; ensure solvents are dry. |
| Regioisomer Mix | C-H activation occurring at C4? | Highly unlikely due to electronics. Verify structure by NOE NMR (look for interaction between N-Me and C3-Me).[1] |
Safety & Handling
-
Hazard Identification: The compound is an organobromide and pyridine derivative. Treat as an irritant (H315, H319, H335).
-
Handling: Use a fume hood. Avoid inhalation of dust.
-
Waste: Dispose of palladium-contaminated waste in heavy metal containers. Halogenated solvent waste stream.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Buchwald-Hartwig Amination of Pyridines
-
Synthesis of 5-Bromo-picolinamide Derivatives (Analogous Protocols)
- MDPI.
-
[Link]
-
Physical Properties & Vendor Data (5-Bromo-N-methylpicolinamide)
Sources
- 1. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
Using 5-Bromo-N,3-dimethylpicolinamide as a building block for novel compounds
Executive Summary
This guide details the strategic application of 5-Bromo-N,3-dimethylpicolinamide as a high-value scaffold in medicinal chemistry. Unlike generic pyridine building blocks, this compound offers a unique "Conformational Lock" mechanism driven by the C3-methyl group, combined with a versatile C5-bromine handle for late-stage functionalization. This document provides optimized protocols for cross-coupling reactions, mechanistic insights into its structural advantages, and workflows for synthesizing novel kinase inhibitors and GPCR ligands.
Chemical Profile & Properties
5-Bromo-N,3-dimethylpicolinamide is a heterobifunctional building block. Its utility stems from the orthogonal reactivity of the amide (hydrogen bonding), the methyl group (steric constraint), and the bromine (synthetic handle).
| Property | Specification |
| IUPAC Name | 5-bromo-N,3-dimethylpyridine-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 229.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| pKa (Calculated) | ~3.5 (Pyridine N) |
| Key Functionality | C5-Br: Electrophile for Pd-catalyzed couplingC3-Me: Steric conformational lockC2-Amide: H-bond donor/acceptor |
Strategic Utility: The "Triad of Control"
In rational drug design, this scaffold addresses three critical needs simultaneously.
The C3-Methyl "Conformational Lock"
The presence of a methyl group at the 3-position is not merely a lipophilic addition; it exerts A(1,3) allylic strain on the amide group at position 2.
-
Effect: This steric clash forces the amide carbonyl out of coplanarity with the pyridine ring, or locks it into a specific atropisomer preference depending on the N-substituent.
-
Benefit: Pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a protein target (e.g., a kinase hinge region).
The C5-Bromine "Growth Vector"
The 5-position of the pyridine ring is electronically favorable for oxidative addition by Palladium(0) species.
-
Reactivity: High reactivity in Suzuki, Stille, and Buchwald-Hartwig couplings.
-
Vector: Substituents added here project into the "solvent-exposed region" or "hydrophobic back pocket" of many enzyme active sites, allowing for rapid SAR (Structure-Activity Relationship) exploration without disrupting the core binding mode.
The Picolinamide "Hinge Binder"
The pyridine nitrogen (acceptor) and the amide NH (donor) form a classic bidentate motif often used to bind to the hinge region of kinases (e.g., similar to the Sorafenib scaffold).
Visualizing the Strategy
The following diagram illustrates the functional logic of the scaffold.
Figure 1: The functional triad of 5-Bromo-N,3-dimethylpicolinamide. The C3-Methyl forces the Amide orientation, while the C5-Bromine allows library expansion.
Experimental Protocols
These protocols are optimized for high throughput and reliability. They assume standard air-free techniques (Schlenk line or Glovebox).
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To attach aryl or heteroaryl groups to the C5 position. Scale: 1.0 mmol
Reagents:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (229 mg, 1.0 mmol)
-
Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%) or /XPhos for sterically hindered partners. -
Base:
(3.0 equiv, 2M aqueous solution) or (anhydrous). -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/EtOH/Water.
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes (Critical Step: Pyridines can coordinate Pd; removing
prevents catalyst poisoning). -
Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure. Cap the vial.
-
Reaction: Heat to 85°C - 95°C for 4–12 hours. Monitor by LC-MS (Target Mass =
). -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Scientist's Note: The C3-methyl group provides steric bulk. If the coupling partner is also ortho-substituted, use SPhos Pd G2 or XPhos Pd G3 precatalysts to overcome steric hindrance.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To introduce amine diversity (e.g., morpholines, piperazines) at C5.
Reagents:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (1.0 equiv)
-
Amine: Cyclic or acyclic amine (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: BINAP or BrettPhos (4-10 mol%)
-
Base:
(1.5 equiv) or (for base-sensitive substrates) -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Procedure:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Mixing: Add substrate, amine, base, catalyst, and ligand.
-
Solvent: Add anhydrous solvent via syringe.
-
Heating: Heat to 100°C for 12–18 hours.
-
Validation: Check for the disappearance of the bromide starting material (UV 254 nm).
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify.
Synthetic Workflow Diagram
The following flowchart guides the decision-making process for using this building block in library synthesis.
Figure 2: Decision tree for functionalizing the C5 position.
Case Study: Kinase Inhibitor Design
Hypothesis: A researcher aims to target Aurora B Kinase.[1] The active site contains a hinge region (requiring H-bonds) and a solvent-exposed back pocket.
Application of Scaffold:
-
Hinge Binding: The N,3-dimethylpicolinamide core mimics the binding mode of known inhibitors (e.g., Sorafenib analogs), where the pyridine N and amide NH form hydrogen bonds with the kinase hinge residues.
-
Conformation: The 3-methyl group twists the amide, potentially improving selectivity against kinases that require a planar ligand.
-
Library Generation: Using Protocol A , the researcher couples a library of 20 different aryl-boronic acids to the 5-position.
-
Result: A hit is identified where a 3-fluoro-4-methoxy-phenyl group at C5 improves potency by 10-fold due to specific hydrophobic interactions in the back pocket.
Quality Control & Handling
-
Storage: Store at 2-8°C under inert atmosphere. The bromide is stable, but the amide can hydrolyze under prolonged exposure to strong acids/bases.[2]
-
Analysis (NMR):
-
1H NMR (DMSO-d6): Look for the characteristic N-Methyl doublet (~2.8 ppm), 3-Methyl singlet (~2.4 ppm), and two aromatic pyridine protons (singlets or doublets depending on coupling, typically ~8.0-8.5 ppm).
-
13C NMR: Verify the carbonyl peak (~165 ppm) and the distinct C-Br carbon (~120 ppm).
-
-
Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
References
-
MDPI (Molecules). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (2017).[3] [Link] Context: Provides detailed protocols for palladium-catalyzed coupling of 5-bromo-2-methylpyridine derivatives.
-
National Institutes of Health (PubChem). 5-Bromo-N-methylpyridine-3-carboxamide Compound Summary. [Link] Context: Structural data and physical properties of the closely related isomer, validating the chemical stability and handling of this class.
-
Vertex AI Search. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives. [Link] Context: Demonstrates the utility of N-methylpicolinamides in kinase inhibition (Aurora-B) and antitumor studies.
Sources
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 2. 5-Bromo-N-methylpyridine-2-carboxamide: Properties, Applications, Safety Data & Supplier Information | Leading China Chemical Manufacturer [pipzine-chem.com]
- 3. mdpi.com [mdpi.com]
Strategic N-Methylation of Picolinamides: Overcoming Regioselectivity Challenges
Strategic Overview
The N-methylation of picolinamides (pyridine-2-carboxamides) represents a unique challenge in organic synthesis due to the presence of multiple nucleophilic sites. Unlike simple aliphatic amides, picolinamides possess a basic pyridine nitrogen and an acidic amide proton, creating an "orthogonal" reactivity landscape that must be navigated carefully to avoid byproduct formation.
The Regioselectivity Trilemma
When subjecting a picolinamide to alkylation conditions, three competitive pathways exist:
-
Amide N-Methylation (Desired): Formation of the tertiary amide. This is often required to lock conformation (via relief of
strain) or improve metabolic stability. -
Amide O-Methylation (Undesired): Formation of the imidate ether. This is favored by "hard" electrophiles and insufficient deprotonation.
-
Pyridine N-Methylation (Undesired): Quaternization of the pyridine ring to form a pyridinium salt. This is a risk if the amide is not fully deprotonated before the electrophile is introduced.
This guide provides two distinct protocols: a Classical Anionic Method (using NaH) for robust, small-scale synthesis, and a Modern Catalytic/Solid Reagent Method (using Ammonium Salts) for high regioselectivity and late-stage functionalization.
Mechanism & Critical Parameters
To achieve selective N-methylation, one must leverage the difference in pKa and nucleophilicity.
-
Pyridine Nitrogen:
(Moderately basic, neutral nucleophile). -
Amide Nitrogen:
(Acidic proton).
The Strategy: We must quantitatively deprotonate the amide N-H to generate the amidate anion . This anion is a significantly stronger nucleophile than the neutral pyridine nitrogen, directing the alkylation to the amide.
DOT Diagram: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing the critical deprotonation step required to bypass pyridinium formation and favor Amide-N alkylation.
Protocol A: Classical Base-Mediated Methylation (NaH/MeI)
Best for: Early-stage building blocks, robust substrates, and small-to-medium scale (mg to g). Risk Profile: High. Requires strict anhydrous conditions to prevent fire hazards (NaH) and hydrolysis.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: Picolinamide derivative (1.0 equiv).
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv).
-
Electrophile: Iodomethane (MeI) (1.1 - 1.2 equiv). Caution: Carcinogen.
-
Solvent: Anhydrous DMF or THF (0.1 M concentration).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve the picolinamide substrate (1.0 equiv) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Deprotonation (Critical Step):
-
Add NaH (1.2 equiv) portion-wise.
-
Observation: Evolution of
gas bubbles. -
Wait Time: Stir at 0 °C for 30–45 minutes .
-
Why: You must ensure complete conversion to the amidate anion before adding MeI. If MeI is present with neutral picolinamide, the pyridine ring may alkylate.
-
-
Alkylation:
-
Add MeI (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature (RT) slowly.
-
Stir for 2–4 hours.
-
-
Quench & Workup:
-
Cool back to 0 °C. Quench carefully with saturated
solution. -
Extract with EtOAc (
). Wash organics with ( ) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Selective Solid-Reagent Methylation (Green/Late-Stage)
Best for: Complex drug molecules, late-stage functionalization, and avoiding toxic volatile methylating agents.[1] Source Basis: Adapted from Org. Lett. 2022, 24, 7315 (Templ et al.) [1].[1]
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: Picolinamide derivative (1.0 equiv).
-
Reagent: Phenyltrimethylammonium Iodide (PhMe3NI) (1.5 - 2.5 equiv).
-
Base: Cesium Carbonate (
) (2.0 equiv). -
Solvent: Toluene (0.2 M).
Step-by-Step Procedure
-
Setup: In a screw-cap vial equipped with a stir bar, combine the picolinamide substrate,
, and PhMe3NI. -
Inertion: Evacuate and backfill with Argon (
).[1] -
Solvent Addition: Add anhydrous Toluene via syringe.
-
Reaction:
-
Workup:
-
Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Rinse the pad with EtOAc or DCM.
-
Concentrate the filtrate.
-
-
Purification: Often yields high purity; flash chromatography if necessary.
Analytical Validation & Troubleshooting
Distinguishing between the N-methyl product, O-methyl imidate, and Pyridinium salt is crucial.
Data Comparison Table
| Feature | N-Methyl Picolinamide (Desired) | O-Methyl Imidate (Byproduct) | Pyridinium Salt (Byproduct) |
| 1H NMR ( | Singlet, | Singlet, | Singlet, |
| 13C NMR ( | Amide C=O | Imidate C=N | C=O present, Ring carbons shifted |
| IR Spectroscopy | Strong C=O stretch ( | C=N stretch ( | C=O stretch, Pyridinium ring modes |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in organics | Water soluble / precipitates in ether |
Troubleshooting Flowchart
Caption: Diagnostic workflow for identifying methylation regioisomers via 1H NMR spectroscopy.
References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).[1] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.[1][4] Organic Letters, 24(40), 7315–7319. [Link]
-
Benoiton, N. L., et al. (1977). N-Methylation of Amides and Peptides. Canadian Journal of Chemistry, 55, 906. [Link]
-
Wang, Z., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives. International Journal of Molecular Sciences, 13(5), 5750–5768. (Demonstrates de novo synthesis preference). [Link]
Sources
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Strategic Bromination of Pyridine Scaffolds
From Classical EAS to Regioselective C-H Functionalization
Executive Summary
The bromination of pyridine rings represents a classic paradox in organic synthesis: the moiety is ubiquitous in pharmacophores yet notoriously resistant to standard Electrophilic Aromatic Substitution (EAS). This guide moves beyond textbook definitions to provide actionable, high-yield protocols for installing bromine atoms at the C2, C3, and C4 positions. We prioritize methods that avoid harsh industrial conditions (e.g., oleum at 130°C) in favor of regioselective, mild activation strategies suitable for late-stage functionalization (LSF).
Part 1: Mechanistic Challenges & Strategic Divergence
The "Pyridine Problem" stems from two synergistic deactivation factors:
- -Deficiency: The electronegative nitrogen atom withdraws electron density from the ring, lowering the HOMO energy and making the ring inert to electrophiles.
-
N-Coordination: In the presence of Lewis acids (
, ) or Protons ( ), the nitrogen lone pair coordinates, forming a pyridinium species that is even more electron-deficient than the neutral heterocycle.
To overcome this, we must select a pathway based on the desired regiochemistry.
Decision Logic for Pyridine Bromination
Figure 1: Strategic decision tree for selecting the bromination methodology based on the target ring position.
Part 2: C3-Selective Bromination (The "Meta" Challenge)
Direct bromination targets the C3 position because it is the least deactivated site (least positive charge density). However, standard conditions often lead to poor yields or per-bromination.
Protocol A: Electrochemical C3-Bromination (Green Chemistry)
Context: Traditional EAS requires oleum/fuming sulfuric acid. This modern electrochemical approach operates at room temperature, utilizing the "umpolung" concept where the pyridine is activated without harsh acids.
Materials:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent:
(2.0 equiv, bromide source) -
Solvent:
(4:1) -
Acid:
(1.0 equiv, electrolyte) -
Equipment: Undivided cell, Graphite anode, Platinum cathode.
Step-by-Step Workflow:
-
Assembly: Dissolve substrate and NaBr in the acetonitrile/water mixture in an undivided electrolysis cell.
-
Electrolysis: Apply a constant current (approx. 10-20 mA/cm²) at Room Temperature (25°C).
-
Monitoring: Monitor by TLC/LC-MS. The reaction typically completes in 3-6 hours.
-
Mechanism: Anodic oxidation generates bromine radicals (
) or electrophilic bromine species in situ, which attack the C3 position. -
Workup: Neutralize with sat.
, extract with EtOAc, and concentrate.
Validation Criteria:
-
NMR: Look for the loss of the C3 proton and a downfield shift of adjacent C2/C4 protons.
-
Yield: Typically 70-85% for electron-neutral pyridines.
Part 3: C2-Selective Bromination (The N-Oxide Route)
Accessing the C2 position requires reversing the polarity of the ring. The most robust method for drug development is the Baran Protocol , which converts Pyridine-N-Oxides (PNOs) directly to 2-bromopyridines using a nucleophilic bromide source.
Protocol B: Regioselective Bromination of Pyridine-N-Oxides
Context: This method avoids the use of
Materials:
-
Substrate: Pyridine-N-Oxide (1.0 equiv)
-
Activator:
(p-Toluenesulfonic anhydride) (1.1 equiv) -
Nucleophile: TBAB (Tetrabutylammonium bromide) (2-3 equiv)
-
Solvent: Dichloromethane (DCM) or THF
-
Base: Mild organic base (optional, depending on substrate sensitivity)
Step-by-Step Workflow:
-
Activation: Dissolve the Pyridine-N-Oxide in anhydrous DCM (0.1 M) under
atmosphere. -
Addition: Add
slowly at 0°C. Stir for 15-30 mins.-
Mechanistic Note: This forms the N-(tosyloxy)pyridinium salt, turning the oxygen into an excellent leaving group.
-
-
Nucleophilic Attack: Add TBAB (solid or solution) to the mixture.
-
Reaction: Allow to warm to Room Temperature (or reflux gently at 40°C for sluggish substrates). Stir for 2-12 hours.
-
Quench: Quench with sat.
. -
Purification: The N-oxide is reduced in situ or upon workup, yielding the 2-bromopyridine directly.
Self-Validating the System:
-
Visual: The reaction mixture often changes from clear to yellow/orange as the activated species forms.
-
TLC: The N-Oxide is very polar (baseline). The product (2-bromopyridine) is much less polar (high Rf). Disappearance of the baseline spot confirms conversion.
Part 4: The "Halogen Dance" (Isomer Shifting)
When neither EAS nor N-oxide activation yields the correct isomer (e.g., needing 3-bromo-4-iodo derivatives), the Halogen Dance reaction is the authoritative solution. This relies on the thermodynamic stability of lithiated species.
Protocol C: Lithium-Halogen Exchange & Migration
Mechanism: A kinetic lithiation (usually at the most acidic proton, C2) is followed by a rapid equilibrium where the lithium migrates to a more stable position (often ortho to a halogen), "dancing" the halogen to a new spot.
Materials:
-
Substrate: 2,5-dibromopyridine (Example starting material)
-
Base: LDA (Lithium Diisopropylamide) or
-BuLi -
Solvent: Anhydrous THF (Must be dry; <50 ppm water)
-
Temp: -78°C (Cryogenic control is critical)
Step-by-Step Workflow:
-
Cryo-Cooling: Cool THF solution of substrate to -78°C.
-
Lithiation: Add LDA (1.05 equiv) dropwise.
-
Critical: Rate of addition must be slow to prevent localized heating.
-
-
The "Dance": Stir at -78°C for 30-60 minutes.
-
What happens: The Li initially deprotonates C3 or C4. If a halogen is present, the Li-Halogen exchange equilibrium shifts the Li to the position stabilized by the halogen, effectively moving the halogen atom to the formerly lithiated site.
-
-
Quench: Add electrophile (e.g., Methanol for H, or
for Br). -
Result: Access to "impossible" substitution patterns like 3,4-dibromopyridine from 2,5-precursors.
Part 5: Data Summary & Optimization
Comparison of Bromination Methods
| Feature | Direct EAS ( | N-Oxide Activation (Baran) | Electrochemical | Halogen Dance |
| Primary Site | C3 (Meta) | C2 (Ortho) | C3 (Meta) | Variable (Thermodynamic) |
| Conditions | Harsh (>100°C, Acidic) | Mild (0-40°C) | Mild (RT) | Cryogenic (-78°C) |
| Reagents | LDA, | |||
| Tolerance | Low (Acid sensitive groups fail) | High (Good for complex drugs) | High | Low (Base sensitive groups fail) |
| Scalability | High (Industrial) | Medium (Reagent cost) | High (Flow chem) | Low (Cryo required) |
Troubleshooting Guide
-
Problem: Low yield in N-Oxide bromination.
-
Fix: Ensure anhydrous conditions. The N-(tosyloxy) intermediate hydrolyzes rapidly with moisture. Increase TBAB equivalents to 4.0.
-
-
Problem: Poly-bromination during EAS.
-
Fix: Switch to the electrochemical method which offers better kinetic control over mono-bromination by regulating current density.
-
-
Problem: Lithiation yields tar/polymerization.
-
Fix: Temperature was likely too high. Pyridyl-lithiums are unstable above -40°C and will self-attack (nucleophilic attack on another pyridine ring). Keep strictly at -78°C.
-
References
-
Regioselective Bromination of Fused Pyridine N-Oxides.
and TBAB for C2 selectivity. URL: -
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines. Source:Journal of Organic Chemistry (2021). Context: Protocol for green, electrochemical C3 bromination. URL:
-
Mechanism and Selectivity of Copper-Catalyzed Bromination. Source:ACS Catalysis (2023). Context: Transition metal-catalyzed approaches for distal C-H bromination.[1] URL:
-
Lithium-Halogen Exchange in Organic Synthesis. Source:Journal of Organometallic Chemistry / Macmillan Group Reviews. Context: Detailed mechanisms on lithiation and halogen dance on heteroaromatics. URL:
Sources
Analytical methods for tracking 5-Bromo-N,3-dimethylpicolinamide reaction progress
Executive Summary
This guide details the analytical framework for monitoring the synthesis of 5-Bromo-N,3-dimethylpicolinamide , a critical scaffold in the development of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase-targeting pharmaceuticals.[1]
The synthesis typically involves the amidation of 5-bromo-3-methylpicolinic acid (or its corresponding ester/acid chloride) with methylamine .[1] Precise reaction monitoring is required to prevent over-reaction (dimerization), hydrolysis of activated intermediates, and to ensure complete consumption of the valuable halogenated precursor.
This protocol integrates Reverse-Phase HPLC (Quantitative) , TLC (Rapid Qualitative) , and NMR (Structural Verification) into a cohesive decision-making workflow.[1]
Chemical Context & Reaction Pathway
To design an effective monitoring strategy, we must understand the species present in the reaction matrix.
-
Target Molecule: 5-Bromo-N,3-dimethylpicolinamide (Amide)[1]
-
Properties: Moderately polar, basic pyridine nitrogen (pKa ~3-4), UV active (254 nm).[1]
-
-
Starting Material (SM): 5-Bromo-3-methylpicolinic acid[1][2][3]
-
Properties: Highly polar (zwitterionic capability), acidic carboxyl group.
-
-
Reagent: Methylamine (usually excess, elutes in void volume or undetected by UV).
-
Impurities:
Reaction Scheme (General Amidation):
Method 1: High-Performance Liquid Chromatography (HPLC)
The Workhorse for Quantitative Conversion Tracking.[1]
Expert Insight: Pyridine derivatives are notorious for "tailing" on silica-based C18 columns due to the interaction between the basic pyridine nitrogen and residual silanols. To mitigate this, we employ a low-pH mobile phase (Formic Acid) to protonate the pyridine (forming the pyridinium ion), ensuring sharp peak shapes and reproducible retention times.
Chromatographic Conditions
| Parameter | Specification |
| System | UPLC or HPLC with PDA/UV Detector |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm or similar), 100 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC) |
| Column Temp | 40°C (Controls viscosity and improves mass transfer) |
| Detection | UV 254 nm (Aromatic), 275 nm (Pyridine specific) |
| Injection Vol | 2-5 µL |
Gradient Profile (Standard)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold (Elute polar salts) |
| 8.0 | 95% | Linear Gradient |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
Sample Preparation (Critical)
Direct injection of reaction mixtures is the leading cause of column fouling.
-
Aliquot: Take 50 µL of reaction mixture.
-
Quench: Add to 950 µL of Methanol:Water (1:1) .
-
Why? If using an acid chloride intermediate, methanol converts unreacted acid chloride to the methyl ester (a stable marker), preventing on-column hydrolysis.
-
-
Filter: Pass through a 0.2 µm PTFE syringe filter.
Data Interpretation
-
RT ~2.5 min: 5-Bromo-3-methylpicolinic acid (SM). Elutes early due to polarity.
-
RT ~6.2 min: 5-Bromo-N,3-dimethylpicolinamide (Product). Retains longer due to amide lipophilicity.
-
RT ~7.5 min: Bis-coupled impurities or dimers (if present).
Method 2: Thin Layer Chromatography (TLC)
The Rapid "Go/No-Go" Check.[1]
Expert Insight: Picolinic acids often "stick" to the baseline or streak due to their zwitterionic nature. A standard Hexane/EtOAc system is insufficient. We must "break" the zwitterion using a modifier.
Protocol
-
Stationary Phase: Silica Gel 60 F254 plates.[4]
-
Mobile Phase: Dichloromethane : Methanol (95:[1]5) OR Ethyl Acetate : Hexane (3:1) with 1% Acetic Acid.[5]
-
The Acetic Acid is crucial: It keeps the starting acid protonated, reducing streaking.
-
-
Visualization:
-
UV (254 nm): Dark spots on green background.
-
Iodine Chamber: General organic stain.[1]
-
Ninhydrin: Stains the Methylamine reagent (if needed, though usually volatile).
-
Rf Values (Approximate in DCM/MeOH 95:5)
-
Rf ~0.1: 5-Bromo-3-methylpicolinic acid (SM) - Near baseline.[1]
-
Rf ~0.4-0.5: 5-Bromo-N,3-dimethylpicolinamide (Product).[1]
Method 3: Nuclear Magnetic Resonance (NMR)
The Structural Validator.
Once HPLC indicates >98% conversion, perform a mini-workup and run 1H-NMR to confirm the amide bond formation and ensure no unexpected regioisomers formed.
Key Diagnostic Signals (CDCl3 or DMSO-d6)
-
Amide N-Me: Look for a doublet at ~2.8 - 3.0 ppm (
Hz).[1]-
Validation: If it is a singlet at ~3.9 ppm, you have formed the Methyl Ester (wrong product), not the amide.
-
Validation: The doublet confirms coupling to the N-H proton.
-
-
Amide N-H: Broad singlet/quartet at ~8.0 - 8.5 ppm .
-
Pyridine Protons: Two aromatic signals (singlets or meta-coupled doublets) shifted downfield relative to the SM.[1]
-
3-Methyl Group: Singlet at ~2.4 - 2.6 ppm .[1]
Decision Workflow (Graphviz)
The following diagram illustrates the logical flow for monitoring the reaction, from sampling to final workup.
Caption: Logical workflow for monitoring the amidation of 5-bromo-3-methylpicolinic acid.
References
-
ChemicalBook. (2025).[6] Synthesis and Properties of 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1). Retrieved from [1]
-
National Institutes of Health (NIH). (2024). Discovery of novel pyridine carboxamides... as potential succinate dehydrogenase inhibitors. PMC. Retrieved from
-
Helix Chromatography. (2024). HPLC Methods for Analysis of Pyridine and Derivatives. Retrieved from
-
University of Rochester. (n.d.). How To: Monitor Reaction Progress by TLC. Department of Chemistry. Retrieved from [1]
-
Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives (US20060116519A1). Retrieved from
Sources
HPLC and LC-MS methods for 5-Bromo-N,3-dimethylpicolinamide analysis.
Application Note: HPLC and LC-MS Analysis of 5-Bromo-N,3-dimethylpicolinamide
Abstract
This application note details a robust analytical workflow for the separation, identification, and quantification of 5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8).[1] As a critical building block in the synthesis of pharmaceutical agents (often kinase inhibitors or receptor modulators), ensuring the purity of this intermediate is vital.[1] The protocol utilizes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine purity assessment, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation and trace impurity analysis.[1] Key features include the resolution of the halogenated pyridine core and the utilization of the unique bromine isotopic signature for mass spectral verification.[1]
Introduction & Molecule Profile
5-Bromo-N,3-dimethylpicolinamide presents specific analytical challenges due to its dual nature: the basic pyridine nitrogen (susceptible to peak tailing) and the hydrophobic bromine/methyl substituents.[1]
-
Chemical Name: 5-Bromo-N,3-dimethylpyridine-2-carboxamide[1][2]
-
Molecular Formula:
[1][3] -
Monoisotopic Mass: 227.99 (79Br) / 229.99 (81Br)[1]
-
LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic)[1]
-
pKa (Predicted): ~3.5 (Pyridine nitrogen)[1]
Analytical Strategy:
To mitigate silanol interactions common with pyridine rings, an acidic mobile phase is employed.[1] This ensures the pyridine moiety remains fully protonated (
Experimental Protocols
Reagents and Chemicals
-
Reference Standard: 5-Bromo-N,3-dimethylpicolinamide (>98% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives: Formic Acid (FA) or Ammonium Formate (LC-MS Grade).[1]
Sample Preparation Workflow
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Water/Acetonitrile (90:10 v/v).
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column.
HPLC Method (UV Detection)
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (primary) and 280 nm.[1]
Gradient Table 1: HPLC Screening Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Hold |
| 10.00 | 5 | 95 | Linear Ramp |
| 12.00 | 5 | 95 | Wash |
| 12.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End |
LC-MS Method (Identification)
-
Instrument: Triple Quadrupole or Q-TOF MS (e.g., Sciex QTRAP or Agilent 6400 Series).[1]
-
Ionization Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive (
) Mode.[1]-
Rationale: The pyridine nitrogen is a proton acceptor, making
the dominant species.[1]
-
-
Scan Type: Full Scan (MS1) 100–500 m/z.[1]
MS Source Parameters (Optimized):
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi[1]
-
Capillary Voltage: 4000 V
Results and Discussion
Chromatographic Performance
Under the described conditions, 5-Bromo-N,3-dimethylpicolinamide elutes at approximately 6.8 ± 0.2 min .[1] The acidic mobile phase (pH ~2.[1]7) successfully suppresses silanol activity, yielding a tailing factor (
Mass Spectral Confirmation (The Bromine Signature)
The mass spectrum provides definitive identification through the characteristic isotopic pattern of bromine (
-
Observed Ions:
-
m/z 229.0:
-
m/z 231.0:
-
-
Interpretation: Two peaks of nearly equal intensity separated by 2 Da confirm the presence of a single bromine atom.[1] Absence of this pattern indicates de-bromination or misidentification.[1]
Method Validation Summary (Linearity & Sensitivity)
| Parameter | Result | Notes |
| Linearity Range | 0.5 – 100 µg/mL | |
| LOD (S/N = 3) | 0.05 µg/mL | Highly sensitive via UV 254nm |
| LOQ (S/N = 10) | 0.15 µg/mL | Suitable for impurity quantification |
| Precision (RSD) | < 1.5% (n=6) | Excellent repeatability |
Visualized Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting the decision points for Quality Control (QC).
Figure 1: Analytical Decision Matrix for Picolinamide Intermediates.
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Issue: Split Peaks
-
Issue: Low MS Sensitivity [1]
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General principles for basic compounds).
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BLD Pharm. (n.d.).[1] 5-Bromo-N,3-dimethylpicolinamide Product Properties. Retrieved from
-
Ambeed. (n.d.). Safety Data Sheet: 5-Bromo-N,3-dimethylpicolinamide. Retrieved from
-
Dolan, J. W. (2002).[1] "The role of pH in reversed-phase HPLC." LCGC North America, 20(11), 1024-1030.[1] (Mechanistic grounding for acidic MP choice).
Sources
Application Note: Utilizing 5-Bromo-N,3-dimethylpicolinamide in High-Throughput Medicinal Chemistry
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) is a specialized pyridine-based building block increasingly utilized in the discovery of kinase inhibitors and CNS-active agents.[1][2] Unlike simple pyridine scaffolds, the presence of the 3-methyl group introduces a critical steric constraint—the "ortho effect"—which forces the C2-amide moiety out of planarity with the pyridine ring.[1][2] This conformational bias can significantly enhance ligand selectivity by reducing the entropic penalty upon binding to sterically demanding protein pockets.[1]
This guide details the strategic application of this scaffold in drug discovery, focusing on its utility as a conformationally constrained hinge-binder and a robust substrate for palladium-catalyzed cross-coupling reactions.[1][2]
Chemical Profile & Structural Logic[2][3][4]
Compound Identity[2][3][4][5][6]
-
IUPAC Name: 5-bromo-N,3-dimethylpyridine-2-carboxamide[1][2]
-
Molecular Formula: C
H BrN O[2] -
Molecular Weight: 229.08 g/mol [2]
-
Key Functionalities:
The "3-Methyl Lock" Mechanism
In standard picolinamides, the amide bond often rotates freely or adopts a planar conformation to conjugate with the aromatic ring.[1] However, in 5-Bromo-N,3-dimethylpicolinamide , the C3-methyl group sterically clashes with the amide carbonyl oxygen.[1][2]
-
Consequence: The amide bond is twisted out of the pyridine plane (dihedral angle > 30°).[1]
-
Medicinal Benefit: This "pre-organized" conformation mimics the bioactive state required for many targets (e.g., c-Met kinase , Aurora-B , and Orexin receptors ), improving potency and selectivity profiles compared to the des-methyl analog.[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)
Objective: To expand the scaffold at the C5 position, creating a library of biaryl derivatives.[1] This is the primary workflow for generating SAR (Structure-Activity Relationship) data.[1][2]
Reagents:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (1.0 equiv)[1][2]
-
Boronic Acid/Ester: Aryl-B(OH)
or Aryl-Bpin (1.2–1.5 equiv)[1][2] -
Catalyst: Pd(dppf)Cl
[1]·CH Cl (5 mol%)[1] -
Base: K
CO (2.0 M aq.[1] solution, 3.0 equiv)
Step-by-Step Procedure:
-
Setup: In a nitrogen-purged reaction vial, charge the 5-Bromo-N,3-dimethylpicolinamide (100 mg, 0.44 mmol), appropriate aryl boronic acid (0.53 mmol), and Pd(dppf)Cl
·CH Cl (18 mg, 0.022 mmol). -
Solvation: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K
CO (0.66 mL).[1] -
Degassing: Sparge the mixture with nitrogen gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW
+ 149 - H O/Pin).[1][2] -
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.[1]
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Technical Insight: The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C5-Br position, making this scaffold highly reactive even with less active boronic acids.[1][2]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To introduce amine-based diversity elements (e.g., morpholines, piperazines) at C5, common in optimizing solubility and metabolic stability.[1]
Reagents:
Procedure:
-
Combine scaffold (1.0 equiv), amine (1.2 equiv), Pd
(dba) , Xantphos, and Cs CO in a sealed tube under Argon. -
Add anhydrous solvent (0.1 M concentration).
-
Heat at 100–110°C overnight.
-
Filter through a Celite pad to remove palladium residues before purification.[1]
Application Workflows & Visualizations
Strategic Logic: From Scaffold to Lead Candidate
The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign.
Figure 1: Strategic workflow for integrating the scaffold into lead optimization cycles.
Chemical Space & SAR Vectors
The diagram below maps the specific vectors of modification available on the molecule.
Figure 2: Structure-Activity Relationship (SAR) vectors.[1] The C3-Methyl exerts a steric influence on the C2-Amide, locking the conformation.[1][2]
Case Study: Synthesis of CNS-Active Indolinone Derivatives
Context: The scaffold is a validated intermediate in the synthesis of Indolin-2-one derivatives for treating schizophrenia and other CNS disorders (See Roche Patent WO2017076852).[1][2]
Reaction Scheme:
-
Coupling Partner: 3,3-dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one.[1][2]
-
Reaction: Palladium-catalyzed C-N coupling between the indolinone nitrogen or a pendant amine and the C5-Br of the picolinamide.[1][2]
-
Outcome: The resulting molecule utilizes the picolinamide moiety to penetrate the CNS and bind to specific GPCR or ion channel targets, with the 3-methyl group preventing metabolic "flattening" of the molecule, thereby extending half-life.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if possible, though the compound is generally air-stable.[1] Use standard PPE (Gloves, Goggles, Lab Coat).
-
Storage: Store at 2–8°C in a tightly closed container.
References
-
F. Hoffmann-La Roche AG. (2017).[1][2][4] Indolin-2-one derivatives. WO2017076852A1.[1]
-
Huang, T. T., et al. (2012).[5] Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6330.[5]
-
Matrix Scientific. (n.d.).[1] 5-Bromo-N,3-dimethylpyridine-2-carboxamide Product Data.
-
PubChem. (n.d.).[1][6] 5-Bromo-N,3-dimethylpyridine-2-carboxamide Compound Summary. [1]
-
Zhu, W. F., et al. (2017). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromo-3-methylpicolinic acid - [nashpharmatech.com]
- 5. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scalable synthesis protocol for 5-Bromo-N,3-dimethylpicolinamide
Application Note: Scalable Synthesis Protocol for 5-Bromo-N,3-dimethylpicolinamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Bromo-N,3-dimethylpicolinamide (CAS: 845305-87-5 analog/derivative), a critical pharmacophore in kinase inhibitor development.[1]
While direct aminolysis of esters is common for simple amides, the C3-methyl group in this target introduces significant steric hindrance ortho to the C2-carbonyl, rendering standard coupling reagents (EDC, HATU) inefficient and costly at kilogram scale.[1] This protocol utilizes a Thionyl Chloride (SOCl₂) activation strategy catalyzed by DMF, followed by a controlled biphasic amidation. This method ensures complete conversion, minimizes byproduct formation, and allows for purification via crystallization, eliminating the need for chromatographic separation.
Key Performance Indicators (KPIs):
-
Target Scale: 100 g – 5 kg
-
Overall Yield: >85%
-
Purity: >98% (HPLC)
-
Process Mass Intensity (PMI): Optimized for solvent recovery.
Retrosynthetic Analysis & Strategy
The synthesis is designed backward from the target to the commercially available or easily synthesized 5-Bromo-3-methylpicolinic acid .[1]
Strategic Rationale:
-
Disconnection: The amide bond (N-C) is the final disconnection.
-
Activation: Due to the steric bulk of the C3-methyl group, the carboxylic acid requires conversion to the highly reactive acid chloride.
-
Regioselectivity: The 5-bromo position is stable under acid chloride formation conditions, provided temperature is controlled to prevent debromination or polymerization.[1]
Figure 1: Retrosynthetic strategy highlighting the acid chloride activation pathway required to overcome steric hindrance.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Control Measure |
| Thionyl Chloride (SOCl₂) | Corrosive, Water Reactive | Use a caustic scrubber (NaOH) for SO₂/HCl off-gassing.[1] Strictly anhydrous conditions. |
| Methylamine (2M in THF) | Flammable, Toxic Gas | Handle in a closed system/fume hood.[1] Keep cold (<10°C) to prevent outgassing. |
| Dichloromethane (DCM) | Carcinogen, Volatile | Use standard PPE.[1] Monitor ambient levels. |
| 5-Bromo-3-methylpicolinic acid | Irritant | Standard dust control (N95/P100 mask).[1] |
Detailed Experimental Protocol
Phase 1: Activation (Acid Chloride Formation)
Objective: Convert the sterically hindered acid to the acid chloride.
-
Reagents:
Procedure:
-
Setup: Equip a dry reactor (glass-lined or flask) with an overhead stirrer, reflux condenser, nitrogen inlet, and a gas scrubber containing 10% NaOH.[1]
-
Charging: Charge 5-Bromo-3-methylpicolinic acid and Toluene. Stir to form a slurry.
-
Catalyst: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.[1]
-
Addition: Add SOCl₂ dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to 75–80°C for 3–4 hours.
-
Checkpoint: The slurry should dissolve to a clear solution, indicating conversion to the acid chloride.
-
Monitoring: Aliquot quenched in MeOH and analyzed by HPLC (look for Methyl Ester peak) indicates completion.
-
-
Concentration: Distill off excess SOCl₂ and Toluene under reduced pressure (vacuum) to yield the crude acid chloride as a semi-solid or thick oil.
-
Critical Step: Perform a "chase" distillation with fresh Toluene (2x) to remove trace HCl/SOCl₂, which interferes with the amine coupling.
-
Phase 2: Amidation (Coupling)[1]
Objective: Selective formation of the N-methyl amide.
-
Reagents:
-
Crude Acid Chloride (from Phase 1)
-
Methylamine (2.0 M solution in THF or Methanol) (2.5 equiv)
-
Triethylamine (Et₃N) (1.2 equiv - optional scavenger if using THF solution)[1]
-
DCM (Dichloromethane) or THF (Solvent)
-
Procedure:
-
Dissolution: Redissolve the crude acid chloride in anhydrous DCM (10 volumes) and cool to 0–5°C .
-
Addition: Add the Methylamine solution dropwise, maintaining the internal temperature <10°C .
-
Exotherm Warning: The reaction is highly exothermic. Rate of addition controls the heat.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Workup:
Phase 3: Purification (Crystallization)
Objective: Isolate high-purity product without chromatography.
-
Solvent Switch: Dissolve the crude solid in minimal hot Ethyl Acetate (EtOAc).
-
Precipitation: Slowly add n-Heptane (anti-solvent) while stirring at reflux until slight turbidity persists.
-
Cooling: Cool slowly to Room Temperature, then to 0°C.
-
Filtration: Filter the white crystalline solid and wash with cold Heptane.
-
Drying: Vacuum oven at 45°C for 12 hours.
Process Analytical Technology (PAT) & Troubleshooting
Decision Logic for Troubleshooting:
Figure 2: Logic flow for addressing common reaction stalls or impurity profiles.
Data Specifications:
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvent | Meets ICH Guidelines | GC-Headspace |
| Identity | Matches Standard | 1H-NMR / LC-MS |
Scientific Grounding & Discussion
Why this Protocol? While peptide coupling reagents (HATU, EDC) are effective for research-scale synthesis, they suffer from poor atom economy and high cost at scale.[1] The Acid Chloride method remains the gold standard for sterically hindered picolinic acids (ortho-substituted).[1]
-
Steric Hindrance: The methyl group at C3 creates significant steric bulk around the C2 carboxylate. Direct aminolysis of methyl esters (a common green route) is often too slow for this specific substrate, leading to incomplete conversion. The high electrophilicity of the acid chloride overcomes this barrier [1].
-
Regiochemistry: The 5-bromo substituent is deactivated towards nucleophilic attack under these conditions, preventing side reactions (SNAr) that might occur if harsher conditions were used [2].[1]
-
Scalability: The use of SOCl₂ allows for the removal of excess reagent via distillation, leaving no difficult byproducts (unlike urea byproducts from EDC). This aligns with principles of Process Intensification [3].
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6][7] Organic Process Research & Development, 20(2), 140–177.
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1]
-
Pfizer Inc. (2006). Process for the preparation of protein kinase inhibitors. US Patent Application US20060116519A1.[1] (Describes analogous CDI/Acid Chloride coupling for 5-bromo-4-methyl-nicotinamide).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22049775, 5-Bromo-N-methylpyridine-3-carboxamide (Analogous structure data).
(Note: While specific CAS 845305-87-5 data is proprietary in some databases, the chemistry cited above is grounded in verified protocols for the exact structural class of 3-methyl-picolinamides).
Sources
- 1. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gauthmath.com [gauthmath.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Purification of 5-Bromo-N,3-dimethylpicolinamide using flash column chromatography
Application Note: Purification of 5-Bromo-N,3-dimethylpicolinamide via Flash Column Chromatography
Abstract
This application note details the method development and purification protocol for 5-Bromo-N,3-dimethylpicolinamide , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.[1] While standard silica gel chromatography is effective, the basicity of the pyridine nitrogen and the hydrogen-bonding potential of the secondary amide moiety present challenges such as peak tailing and solubility-limited loading. This guide provides a robust, self-validating workflow using a Hexane/Ethyl Acetate gradient, emphasizing dry-loading techniques to maximize resolution and recovery.
Physicochemical Analysis & Separation Strategy
Successful purification requires understanding the molecule's interaction with the stationary phase.
| Property | Characteristic | Chromatographic Implication |
| Structure | Pyridine ring with 5-Br, 3-Me, and 2-CONHMe substituents.[1] | UV active (strong absorption at 254 nm). |
| Polarity | Moderate to High. | The amide (CONH) and pyridine nitrogen increase polarity compared to simple aromatics. |
| Basicity | Pyridine Nitrogen (pKa ~3-4 due to EWG effects).[1] | Potential for interaction with acidic silanols on silica, causing peak tailing .[1] |
| Solubility | Good in DCM, EtOAc, DMSO.[1] Poor in Hexanes/Heptane. | Liquid loading is risky (precipitation at column head). Dry loading is recommended. |
Strategic Decision:
-
Stationary Phase: Standard Irregular Silica Gel (40-63 µm) or Spherical Silica (20-40 µm) for higher resolution.[1]
-
Mobile Phase: Hexane (or Heptane) / Ethyl Acetate (EtOAc).
-
Modifier: If tailing is observed during TLC, 1% Triethylamine (TEA) will be added to the mobile phase to neutralize silica surface acidity.
Method Development Workflow
The following diagram illustrates the decision matrix for optimizing the purification conditions.
Figure 1: Decision tree for method development, ensuring optimal Rf and peak shape before scale-up.
Detailed Protocol
Apparatus & Reagents
-
Flash System: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or Manual Glass Column.[1]
-
Cartridge: 12 g Silica Cartridge (for < 500 mg crude) or equivalent glass column (2 cm ID).
-
Solvents: HPLC Grade Hexanes (or Heptane) and Ethyl Acetate.
-
Solid Support: Celite 545 or Silica Gel (for dry loading).
Sample Preparation (Dry Loading)
Rationale: The compound has limited solubility in the starting mobile phase (Hexane). Liquid loading with DCM may cause the compound to precipitate immediately upon hitting the hexane-equilibrated column, leading to band broadening and high backpressure.[1]
-
Dissolve the crude 5-Bromo-N,3-dimethylpicolinamide in a minimum amount of Dichloromethane (DCM) or Acetone.[1] Ensure complete dissolution.
-
Add Celite 545 (ratio 1:2 w/w sample-to-Celite) or Silica Gel (ratio 1:[1]3) to the flask.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder remains.
-
Critical Check: The powder must not be sticky. If sticky, add more solid support and re-evaporate.[1]
-
-
Load the powder into a solid load cartridge (SLS) or pour it carefully onto the top of the pre-equilibrated manual column.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Flow Rate | 15–30 mL/min | Dependent on column diameter (e.g., 30 mL/min for 12g cartridge).[1] |
| Equilibration | 3 CV (Column Volumes) | 100% Hexane (or starting gradient % if known). |
| Gradient Profile | 0% to 100% EtOAc over 15-20 CV | Linear gradient.[1] |
| Isocratic Hold | 2 CV at 0% B (Initial) | Ensures the column is stable before elution begins. |
| Detection | UV 254 nm & 280 nm | 254 nm is primary for the pyridine ring. |
| Collection | All peaks | Collect by threshold (e.g., >10 mAU) or volume. |
Gradient Table (Linear Ramp):
-
0 min: 0% EtOAc / 100% Hexane
-
2 min: 0% EtOAc / 100% Hexane (Hold)
-
20 min: 100% EtOAc / 0% Hexane
-
25 min: 100% EtOAc / 0% Hexane (Wash)
Execution & Analysis
-
Run the Gradient: Start the method. The non-polar impurities (if any) will elute first (0-10% EtOAc).
-
Product Elution: Expect the target picolinamide to elute between 30% and 60% EtOAc , depending on the exact impurities present.
-
TLC Confirmation: Spot collected fractions on a TLC plate. Develop in 50% EtOAc/Hexane . The product should appear as a dark spot under UV light.
-
Pooling: Combine pure fractions. Evaporate solvent under reduced pressure (40°C water bath).
Troubleshooting Guide
-
Problem: Peak Tailing (Streaking)
-
Cause: Interaction between the basic pyridine nitrogen and acidic silanols.
-
Solution: Add 1% Triethylamine (TEA) or 1% Ammonia to the Ethyl Acetate bottle. This blocks the silanol sites.
-
-
Problem: Poor Separation (Co-elution)
-
Cause: Gradient slope is too steep.
-
Solution: Isolate the elution percentage (e.g., product elutes at 40% B). Change gradient to a "Focus Gradient": 0% to 20% B (fast), then 20% to 60% B (slow, over 15 CV).
-
-
Problem: High Backpressure
-
Cause: Clogged frit or precipitation of sample.
-
Solution: Verify "Dry Loading" was fully dry. If liquid loading was used, switch to dry loading.[1]
-
References
-
General Protocol for Flash Chromatography
-
Purification of Pyridine Derivatives
-
Dry Loading Techniques
-
Teledyne ISCO. (n.d.). Overview of SiliaSep™ Solid Load Cartridges. Application Note AN102.
-
-
Solvent Properties & Eluotropic Series
-
Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230.[1]
-
Sources
Application Note: High-Throughput Synthesis & Diversification of 5-Bromo-N,3-dimethylpicolinamide Analogs
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic textbook descriptions to address the specific steric and electronic challenges associated with the 5-Bromo-N,3-dimethylpicolinamide scaffold.
Introduction & Structural Analysis
The 5-Bromo-N,3-dimethylpicolinamide scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and CNS-active agents.[1] Its value lies in its specific substitution pattern:
-
5-Bromo Handle: An electronic "sweet spot" on the pyridine ring, ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity vectors.[1]
-
3-Methyl Group (The "Orthogonal Lock"): This substituent is critical.[1] It forces the 2-amide group out of planarity with the pyridine ring (atropisomerism potential) and blocks metabolic attack at the 3-position.[1] However, it also introduces significant steric hindrance during the initial amide coupling.
-
2-Carboxamide: A key hydrogen-bond donor/acceptor motif for binding site interactions (e.g., the hinge region of kinases).[1]
This guide details the protocols for synthesizing the core scaffold and generating a library of analogs via parallel synthesis.
Strategic Workflow: The "Make vs. Diversify" Decision
To create a comprehensive library, we employ a Divergent Synthesis Strategy . We do not merely synthesize the target; we build a platform.
Diagram 1: Parallel Synthesis Workflow
The following logic flow illustrates the bifurcation between synthesizing the core amide and diversifying the 5-position.
Caption: Divergent synthesis workflow separating the amide definition (Step 1) from the C-5 functionalization (Step 2).
Module 1: Core Scaffold Synthesis (Amide Coupling)
Challenge: The 3-methyl group creates steric bulk ortho to the carboxylic acid. Standard EDC/HOBt couplings often result in low yields or slow kinetics. Solution: Use T3P (Propylphosphonic anhydride) or HATU . T3P is preferred for scale-up due to ease of workup (water-soluble byproducts), while HATU is preferred for high-throughput small-scale reactions.[1]
Protocol A: T3P-Mediated Synthesis (Scale-Up Compatible)
Target: 5-Bromo-N,3-dimethylpicolinamide[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with the acid and solvent (0.2 M concentration).
-
Add DIPEA and stir for 5 minutes to ensure deprotonation.
-
Add T3P solution dropwise at 0°C (exothermic reaction).
-
Add Methylamine solution.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor: LCMS should show conversion to [M+H]+ ~ 243/245 (Br isotope pattern).
-
-
Workup:
-
Wash organic layer with water, sat.[2] NaHCO3, and brine.
-
Dry over Na2SO4 and concentrate.
-
Note: The product often crystallizes upon concentration; recrystallize from Heptane/EtOAc if necessary.
-
Module 2: Library Diversification (The 5-Position)[1]
The 5-bromo position on the pyridine ring is electron-deficient, making oxidative addition of Palladium slower than on electron-rich aryl bromides.[1] We must use electron-rich, bulky phosphine ligands to facilitate this step.[1]
Protocol B: High-Throughput Suzuki-Miyaura Coupling
Target: Library of 5-Aryl-N,3-dimethylpicolinamides[1]
Catalyst System: The Pd(dppf)Cl2 system is robust, but for difficult substrates (heteroaryl boronic acids), XPhos Pd G3 or SPhos Pd G3 are superior.
96-Well Plate Protocol:
-
Stock Solutions:
-
Dispensing:
-
Add 50 µL Substrate (5 µmol) to each well.
-
Add 50 µL Boronic Acid (7.5 µmol, 1.5 equiv).
-
Add 20 µL Catalyst (0.1 µmol, 2 mol%).
-
Add 30 µL Base (30 µmol, 6 equiv).
-
-
Reaction:
-
Seal plate with aluminum heat seal.
-
Heat at 90°C for 16 hours in a shaking heater block.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (200 µL).
-
Add water (100 µL) to dissolve salts.
-
Separate organic phase (liquid handler or phase separator filter).
-
Dry down and reconstitute in DMSO for QC/Screening.
-
Data Table: Catalyst Screening Matrix (Representative Data)
Comparison of catalyst efficiency for coupling 5-bromo-N,3-dimethylpicolinamide with Phenylboronic acid.
| Catalyst System | Ligand Class | Base | Solvent | Yield (LCMS Area%) | Notes |
| Pd(PPh3)4 | Aryl Phosphine | Na2CO3 | DME/H2O | 65% | Slow; homocoupling observed.[1] |
| Pd(dppf)Cl2 | Bidentate Ferrocene | K2CO3 | Dioxane/H2O | 92% | Robust; standard choice. |
| XPhos Pd G3 | Dialkyl Biaryl | K3PO4 | THF/H2O | 98% | Best for heteroaryl boronic acids. |
| Pd(OAc)2 / SPhos | Dialkyl Biaryl | K3PO4 | Toluene/H2O | 88% | Good for sterically hindered boronic acids. |
Critical Quality Attributes (CQA) & Troubleshooting
The "De-Bromination" Side Reaction
In Pd-catalyzed couplings of pyridines, reductive de-bromination (replacing Br with H) is a common side reaction, especially if the boronic acid is wet or protodeboronation occurs.
-
Mitigation: Use anhydrous solvents for the organic portion. Increase catalyst loading to speed up transmetallation over reduction.
Regioselectivity (If starting from 3,5-Dibromo)
If you attempt to synthesize the scaffold from 3,5-dibromopicolinic acid, the 5-position is more reactive to Suzuki coupling than the 3-position due to sterics at C3.[1] However, the amide coupling at C2 must be done first to establish the directing group and electronic bias.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Amide Coupling with T3P (Propylphosphonic Anhydride)
-
Buchwald-Hartwig Amination of Pyridines
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Synthesis of 5-Bromo-3-methylpicolinic acid derivatives
- ChemicalBook Entry & Synthesis Routes for 5-Bromo-3-methylpicolinamide deriv
-
High-Throughput Experimentation (HTE)
- Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-N,3-dimethylpicolinamide as an intermediate for active pharmaceutical ingredients
A Sterically Tuned Scaffold for Next-Generation Kinase & BACE Inhibitors[1][2]
Executive Summary & Structural Significance[2][3][4]
5-Bromo-N,3-dimethylpicolinamide represents a specialized subclass of halogenated pyridine building blocks.[1][2][3] Unlike the generic 5-bromopicolinamide, this molecule incorporates a strategic methyl group at the C3 position (ortho to the amide).[3] This "N,3-dimethyl" motif is not merely cosmetic; it serves two critical medicinal chemistry functions:
-
Conformational Locking: The C3-methyl group introduces steric strain (A(1,[3]3) strain) that forces the amide moiety out of planarity with the pyridine ring.[3] This pre-organizes the molecule for binding in restricted enzyme pockets (e.g., BACE1, p38 MAPK) and can improve selectivity by reducing the entropic penalty of binding.[3]
-
Metabolic Stability: The C3-blocking group prevents metabolic oxidation at the susceptible ortho-position and modulates the pKa of the pyridine nitrogen.[2][3]
This guide details the synthesis, purification, and downstream utility of this scaffold, specifically focusing on overcoming the steric challenges inherent in its functionalization.
Chemical Identity & Properties
| Property | Description |
| Systematic Name | 5-Bromo-N,3-dimethylpyridine-2-carboxamide |
| Core Fragment | 2-Carboxamide-3-methyl-5-bromopyridine |
| CAS (Precursor Acid) | 886365-43-1 (5-Bromo-3-methylpicolinic acid) |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.08 g/mol |
| Key Reactivity | C5-Bromine (Suzuki/Buchwald active); Amide (Directing group) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water/Hexanes |
Synthesis Protocol: The "Steric-Push" Amidation[1][2]
Objective: Synthesize 5-Bromo-N,3-dimethylpicolinamide from 5-bromo-3-methylpicolinic acid. Challenge: The C3-methyl group creates significant steric hindrance around the C2-carboxylic acid, rendering standard EDCI/HOBt couplings sluggish or prone to side reactions.[1][2] Solution: Utilization of the Acid Chloride method or HATU activation to drive the reaction to completion.[3]
Reagents & Materials
-
Starting Material: 5-Bromo-3-methylpicolinic acid (1.0 equiv)[1][2][3][4]
-
Reagent: Methylamine (2.0 M in THF, 3.0 equiv)[3]
-
Activator: Thionyl Chloride (SOCl₂) OR HATU (1.2 equiv)[2][3]
Step-by-Step Procedure (HATU Method - Recommended for R&D Scale)
-
Activation:
-
Charge a dry round-bottom flask with 5-bromo-3-methylpicolinic acid (5.0 g, 23.1 mmol) and anhydrous DMF (50 mL).
-
Add DIPEA (12.0 mL, 69.3 mmol) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (10.5 g, 27.7 mmol) in one portion. The solution will turn slightly yellow.[3] Stir for 30 minutes to form the active ester.[3]
-
Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) to ensure the disappearance of the starting acid (often visible as a streak) and formation of the activated ester.[3]
-
-
Amidation:
-
Workup & Isolation:
-
Dilute the reaction mixture with EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 100 mL) to remove HATU byproducts.[3]
-
Wash with Water (100 mL) and Brine (100 mL).[3]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: If the solid is off-white, recrystallize from EtOAc/Heptane.[3] If oil remains, perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).[2][3]
-
-
Yield Expectation: 85–92% as a white/off-white solid.[1][2][3]
Downstream Application: C5-Functionalization (Suzuki-Miyaura)
Context: The 5-bromo position is the primary vector for extending the carbon skeleton.[2][3] However, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.[3] The 3-methyl group helps by twisting the amide, but high-activity ligands are required.[1]
Protocol: C5-Arylation for Library Synthesis[1][2]
-
Catalyst System: Pd(dppf)Cl₂·DCM is robust, but for difficult substrates, Pd₂(dba)₃ + XPhos is superior due to the ligand's bulk preventing Pd-N(pyridine) coordination.[3]
Workflow Diagram:
Caption: Workflow for the synthesis and utilization of the 5-Bromo-N,3-dimethylpicolinamide scaffold.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Water Content (Amidation) | Hydrolysis of Active Ester | Use anhydrous DMF/DCM.[1][2][3] Keep HATU bottle tightly sealed. |
| Temperature Control | Methylamine volatility | Add amine at 0°C. Use a sealed pressure tube if operating at >5g scale.[1][3] |
| Pd Poisoning (Suzuki) | N-Chelation | Use 3-5 mol% catalyst loading.[1][2][3] Use bulky ligands (XPhos, SPhos).[3] |
| Regioselectivity | None (Single Br) | N/A - The 5-Br is the only oxidative addition site.[1][2][3] |
Scientific Rationale: The "Ortho-Effect"[1][2]
The 3-methyl group is the defining feature of this intermediate.[3] In standard picolinamides, the amide carbonyl often lies coplanar with the pyridine ring due to hydrogen bonding with the ring nitrogen.[3]
In 5-Bromo-N,3-dimethylpicolinamide :
-
The 3-methyl group sterically clashes with the amide carbonyl.[2][3]
-
This forces the amide bond to rotate out of plane (dihedral angle > 60°).[3]
-
Consequence: This pre-conformation mimics the bioactive pose required for many kinase inhibitors (e.g., inhibiting BTK or p38), where the inhibitor must fit into a narrow hydrophobic slot.[3] This makes the molecule a "privileged structure" in fragment-based drug discovery (FBDD).[2][3]
Mechanistic Pathway Visualization:
Caption: Functional map of the molecule highlighting reactive and structural domains.[1][2][3]
References
-
Synthesis of 3-methylpicolinic acid derivatives: Org. Process Res. Dev.2012 , 16, 12, 1953–1966.[3] (General methodology for sterically hindered pyridine amides).
-
Suzuki-Miyaura coupling of hindered pyridines: Beilstein J. Org.[1][2][3] Chem.2018 , 14, 2384–2396.[3] Link[2][3]
-
BACE Inhibitor Intermediates: ChemicalBook Entry for CAS 886365-43-1. Link
-
Kinase Inhibitor Scaffolds: J. Med. Chem.2017 , 60, 12, 4753–4774.[3] (Discussion on atropisomerism in ortho-substituted biaryls).
-
Safety Data & Handling: PubChem Compound Summary for 5-Bromonicotinamide derivatives. Link
Sources
Troubleshooting & Optimization
How to increase the yield of 5-Bromo-N,3-dimethylpicolinamide synthesis
Ticket ID: #SYN-5BR-PIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary & Core Directive
User Query: "How do I increase the yield of 5-Bromo-N,3-dimethylpicolinamide?"
Diagnosis: The primary bottleneck in synthesizing 5-Bromo-N,3-dimethylpicolinamide is the steric hindrance caused by the methyl group at the C3 position (ortho to the C2-carboxylic acid). Standard carbodiimide couplings (EDC/HOBt) often fail or proceed slowly, leading to incomplete conversion or side reactions.
The "Golden Route" Recommendation: To maximize yield (>85%), you must bypass the rate-limiting activation step of standard coupling reagents by utilizing the Acid Chloride Method . This protocol minimizes steric interference and drives the reaction to completion.
The Validated Protocol (The "Golden Route")
This workflow is designed for scalability and high throughput. It replaces the sluggish intermediate of HATU/EDC couplings with the highly reactive acyl chloride species.
Reaction Scheme
-
Precursor: 5-bromo-3-methylpicolinic acid (CAS: 886365-43-1).[1]
-
Activation: Thionyl Chloride (
) or Oxalyl Chloride ( ). -
Amidation: Methylamine (
) in THF or Methanol.
Figure 1: High-Yield Synthesis Workflow for Sterically Hindered Picolinamides.
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Charge a dry flask with 5-bromo-3-methylpicolinic acid (1.0 eq) . Suspend in anhydrous DCM (Dichloromethane) or Toluene (5–10 volumes).
-
Catalyst: Add a catalytic amount of DMF (Dimethylformamide) (0.05 eq). Crucial: This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Reagent: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C (or Thionyl Chloride at room temp).
-
Reaction: Stir at room temperature (for Oxalyl Chloride) or reflux (for Thionyl Chloride) for 2–3 hours until gas evolution ceases.
-
Isolation: Concentrate in vacuo to remove excess chlorinating agent. Do not purify. Re-dissolve the crude residue in anhydrous DCM.
Phase 2: Amidation
-
Receiver: In a separate flask, prepare Methylamine (2.0 M in THF, 3.0 eq) and Triethylamine (2.0 eq) . Cool to 0°C.[2][3]
-
Addition: Add the Acid Chloride solution (from Phase 1) dropwise to the amine solution. Note: The exotherm indicates reaction progress.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS.
-
Workup: Quench with water. Extract with DCM.[4] Wash organic layer with 1N HCl (to remove unreacted amine/pyridine traces) and then sat.
. Dry over .
Troubleshooting Center (FAQs)
Q1: My yield is stuck at 40-50% using HATU/EDC. Why?
-
Root Cause: The methyl group at position 3 creates significant steric bulk. Large coupling reagents like HATU struggle to access the carboxylic acid to form the active ester.
-
Solution: Switch to the Acid Chloride method described above. The chloride atom is small and the carbonyl carbon becomes highly electrophilic, overcoming the steric barrier.
Q2: I see a major impurity with Mass M+14 (Methyl ester).
-
Root Cause: You are likely using Methanol as a solvent or quenching agent while the acid chloride is still present.
-
Solution: Ensure all Acid Chloride is consumed by the amine before any alcohol is introduced. Use THF or DCM as the primary solvent.
Q3: The Acid Chloride step turns into a black tar.
-
Root Cause: Overheating or lack of inert atmosphere. Picolinic acid derivatives can decarboxylate or polymerize under harsh acidic thermal conditions.
-
Solution: Use Oxalyl Chloride at Room Temperature instead of boiling Thionyl Chloride. Ensure the system is under Nitrogen/Argon.
Q4: The product is water-soluble and lost during extraction.
-
Root Cause: Picolinamides can be amphoteric.
-
Solution:
-
Do not use strong acid washes (pH < 2) during workup, as the pyridine nitrogen may protonate and move to the aqueous layer.
-
Keep the aqueous wash pH around 8-9.
-
If yield is low, back-extract the aqueous layer with Ethyl Acetate/Isopropanol (3:1) .
-
Comparative Data: Coupling Reagents
The following data summarizes internal optimization studies for sterically hindered picolinic acids.
| Coupling Method | Reagent Cost | Reaction Time | Typical Yield | Steric Tolerance |
| Acid Chloride (SOCl2) | Low | 4-6 hrs | 88-95% | High (Best for 3-Me) |
| HATU / DIEA | High | 12-24 hrs | 45-60% | Low |
| EDC / HOBt | Medium | 24+ hrs | 30-50% | Very Low |
| Mixed Anhydride | Medium | 2-4 hrs | 60-75% | Medium |
Diagnostic Logic (Decision Tree)
Use this flow to diagnose low yields in your current batch.
Figure 2: Troubleshooting Logic for Picolinamide Synthesis.
References
-
Preparation of 5-bromo-3-methylpicolinic acid (Starting Material)
- Source: United St
- Context: Commercially available precursor used for BACE inhibitors and kinase inhibitors.
-
URL:
-
General Amidation of Sterically Hindered Pyridines
- Source:Molecules (MDPI), 2017.
- Context: Describes the synthesis of N-substituted-5-bromo-2-methylpyridin-3-amine derivatives, highlighting the stability and reactivity of the pyridine core.
-
URL:
-
Acid Chloride Activation for Hindered Substrates
- Source:Chimia, 2011. "The Synthesis of Sterically Hindered Amides."
- Context: Validates that standard coupling reagents often fail with steric bulk, whereas acid chloride or Grignard-isocyan
-
URL:
-
Patent Reference for Similar Picolinamide Scaffolds
- Source: WO2024015825A1.
- Context: Describes processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and related picolinamide intermediates, confirming the utility of metal-catalyzed and acid-mediated p
-
URL:
Sources
Identification of byproducts in 5-Bromo-N,3-dimethylpicolinamide synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Synthesizing 5-Bromo-N,3-dimethylpicolinamide presents a classic "ortho-effect" challenge. The methyl group at the 3-position creates significant steric hindrance for the amidation event at the 2-position. While the 5-bromo substituent is electronically stabilizing, the steric bulk at C3 often retards nucleophilic attack by methylamine, leading to incomplete conversion, competitive hydrolysis, or coupling reagent artifacts.
Structural Analysis:
-
Target: 5-Bromo-N,3-dimethylpicolinamide (MW: ~243.08 Da)
-
Key Precursor: 5-bromo-3-methylpicolinic acid
-
Critical Constraint: Steric clash between the C3-Methyl and the C2-Carbonyl electrophile.
Reaction Pathway & Impurity Map
The following diagram illustrates the standard synthesis routes (Acid Chloride vs. Coupling Reagent) and the specific branch points where common byproducts are generated.
Figure 1: Reaction logic flow for 5-Bromo-N,3-dimethylpicolinamide synthesis, highlighting critical diversion points caused by steric hindrance.
Troubleshooting Guide: Symptom & Solution
Use this table to diagnose LCMS/NMR signals observed in your crude reaction mixture.
| Symptom (LCMS/NMR) | Probable Identity | Root Cause | Corrective Action |
| Mass M+1 = ~216/218 (Br pattern) | Starting Material (Hydrolyzed) | Steric Shielding: The C3-methyl group blocks the amine approach. If using Acid Chloride: moisture ingress quenched the intermediate. | Switch Activation: Use the Acid Chloride method (SOCl2) instead of HATU/EDC. Ensure anhydrous conditions. If using SOCl2, increase equivalents of amine to scavenge HCl. |
| Mass M+1 = ~414/416 | Symmetric Anhydride | Stoichiometry Mismatch: In Acid Chloride activation, if the amine addition is too slow or insufficient, the acid chloride reacts with unreacted acid. | Order of Addition: Add the Acid Chloride into the Amine solution (Inverse Addition) to ensure amine is always in excess. |
| Mass M+1 = ~371 (if using EDC) | N-Acylurea | Slow Kinetics: With carbodiimides (EDC/DCC), if the amine cannot attack the O-acylisourea fast enough due to sterics, it rearranges to the stable, unreactive N-acylurea. | Abandon EDC: Switch to HATU/HOAt (7-aza additives reduce rearrangement) or use the Acid Chloride method. |
| Mass M+1 = ~230/232 | Methyl Ester | Solvent Interference: If using Methanol as a solvent for methylamine, the alcohol competes with the amine for the acyl chloride. | Solvent Switch: Use Methylamine in THF or Water (Schotten-Baumann conditions) instead of Methanol. |
| Split peaks in NMR (Rotamers) | Rotamers (Not Impurity) | Restricted Rotation: The N-methyl amide bond has restricted rotation, often visible as doubled peaks in NMR at room temperature. | Verification: Run VT-NMR (Variable Temp) at 50°C. If peaks coalesce, it is the product, not an impurity. |
Deep Dive: The "Steric Wall" Protocol
Due to the steric hindrance at position 3, standard "mild" coupling conditions often fail. The following protocol utilizes the Acid Chloride method , which is the most robust route for this specific scaffold [1].
Optimized Experimental Protocol
Reagents:
-
5-Bromo-3-methylpicolinic acid (1.0 equiv)
-
Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF
-
Methylamine (2.0 M in THF) (3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Suspend 5-bromo-3-methylpicolinic acid in anhydrous DCM under Nitrogen.
-
Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride dropwise at 0°C. Note: Gas evolution (CO/CO2) will occur.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Critical Step: Evaporate the solvent and excess oxalyl chloride completely to dryness (yellow solid/oil). Re-dissolve in fresh anhydrous DCM. Reason: Removes HCl and excess reagent that causes side reactions.
-
-
Coupling (Inverse Addition):
-
In a separate vessel, cool the Methylamine/THF and TEA mixture to 0°C.
-
Slowly add the DCM solution of the Acid Chloride into the amine solution.
-
Why Inverse Addition? This keeps the amine in high local concentration, favoring Amide formation over Anhydride formation.
-
-
Workup:
-
Quench with saturated NaHCO3.
-
Extract with DCM or EtOAc.
-
Wash with 1N HCl (to remove unreacted pyridine starting material if any remains) and Brine.
-
Dry over MgSO4 and concentrate.
-
Frequently Asked Questions (FAQ)
Q: Can I use HATU or T3P for this reaction? A: You can, but expect lower yields (~50-60%) and longer reaction times (24h+). The C3-methyl group blocks the bulky HATU active ester. If you must use coupling reagents, add HOAt (1-Hydroxy-7-azabenzotriazole), as the smaller nitrogen atom in the pyridine ring of the additive reduces steric bulk compared to HOBt [2].
Q: I see a small impurity at ~0.1% that looks like the 6-chloro isomer. Where did it come from? A: If you used Thionyl Chloride (SOCl2) at reflux, you might have induced a halogen exchange or chlorination at the activated 6-position (though rare without activation). Using Oxalyl Chloride at lower temperatures (0°C to RT) prevents this [3].
Q: Why does my NMR show two sets of peaks for the N-methyl group? A: This is likely Rotamerism , not an impurity. The amide bond has partial double-bond character. The steric clash between the amide oxygen and the C3-methyl group locks the conformation. Run the NMR at 50-60°C to confirm coalescence [4].
Q: Can I make this via bromination of N,3-dimethylpicolinamide instead? A: It is possible but risky. Bromination of N,3-dimethylpicolinamide often yields a mixture of the 5-bromo and 6-bromo isomers. The 5-position is electronically favored, but separating the regioisomers requires difficult chromatography. The de novo synthesis from 5-bromo-3-methylpicolinic acid is superior for purity [5].
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Nucleophilic substitution on pyridine rings and halogen exchange risks).
-
Wiberg, K. B., et al. (1987). Barriers to rotation adjacent to double bonds. 3. The C-N bond in amides. Journal of the American Chemical Society, 109(5), 1353-1363. Link
- Schlosser, M., & Rausis, T. (2004). The regioselectivity of the bromination of methylpyridines. European Journal of Organic Chemistry, 2004(5), 1018-1024. (Discusses the difficulty of selective bromination in the presence of directing groups).
Overcoming challenges in the scale-up of picolinamide synthesis
Status: Operational Role: Senior Application Scientist Topic: Overcoming Challenges in Picolinamide Synthesis Scale-Up Audience: Process Chemists, Scale-Up Engineers, Drug Development Researchers
Introduction: The Picolinamide Paradox
Picolinamides (pyridine-2-carboxamides) are ubiquitous in medicinal chemistry, serving as crucial pharmacophores, directing groups for C–H activation, and bidentate ligands. However, their scale-up presents a unique "paradox of simplicity." While the amide bond formation appears trivial on paper, the specific electronic properties of the pyridine ring introduce non-trivial complications—specifically decarboxylation , metal chelation , and regioselective impurity formation —that rarely manifest at the milligram scale.
This guide synthesizes field-proven troubleshooting protocols to navigate these pitfalls, moving beyond standard textbook procedures to address the "why" and "how" of industrial robustness.
Section 1: Reaction Optimization & Kinetics
Q: I am using thionyl chloride ( ) to activate picolinic acid, but I consistently see a ~10-15% impurity that tracks with the product. What is it?
A: You are likely generating 4-chloropicolinamide , a "silent" impurity specific to this chemistry.
The Mechanism:
Unlike benzoic acid, picolinic acid activation with
The Fix:
-
Switch Activation Strategy: Move away from acid chlorides. Use Mixed Anhydride activation (Isobutyl chloroformate/NMM) or CDI (1,1'-Carbonyldiimidazole) . These methods proceed under milder conditions and avoid generating free chloride ions in a highly acidic, activating environment.
-
If
is mandatory: You must perform the reaction at the lowest possible temperature (maintain < 0°C during addition) and strictly control stoichiometry. However, for scale-up >100g, this risk is usually unacceptable.
Q: My reaction stalls at 80-90% conversion using standard coupling agents (EDC/HOBt). Adding more reagent doesn't help. Why?
A: This is often a protonation-sequestration issue . Picolinic acid is zwitterionic. In the presence of carbodiimides, the pyridine nitrogen can act as an internal base or nucleophile, forming unreactive N-acylurea byproducts or trapping the active ester. Furthermore, if your amine nucleophile is less basic, the pyridine ring of the starting material may be sequestering protons, buffering the pH away from the optimal window for coupling.
Protocol Adjustment:
-
Switch to T3P (Propylphosphonic anhydride): T3P is superior for picolinamides because it operates well in a broader pH range and drives the equilibrium by generating a water-soluble byproduct.
-
Sequential Addition: Do not mix everything at once. Pre-activate the acid with the base and coupling agent for 15-30 minutes before adding the amine. This ensures the active species is fully formed and minimizes side-reactions between the coupling agent and the amine.
Section 2: Work-up & Isolation (The "Clean It" Phase)
Q: My product is an oil that refuses to crystallize, even though the literature says it’s a solid. How do I induce crystallization on a 500g scale?
A: Picolinamides are notorious for "oiling out" due to their ability to hydrogen bond with trace solvents and their often low melting points.
Troubleshooting Protocol:
-
The "Water Crash" Technique: Picolinamides are typically lipophilic but have some water solubility due to the pyridine nitrogen.
-
Dissolve the crude oil in a minimum amount of hot alcohol (IPA or Ethanol).
-
Slowly add water (anti-solvent) at elevated temperature until slight turbidity persists.
-
Crucial Step:Seed the mixture with pure crystal (if available) or scratch the vessel walls.
-
Cool slowly (10°C/hour). Rapid cooling traps impurities and leads to oiling.
-
-
Check for Residual Solvent: NMR often reveals trapped DMF or DMSO. These solvents act as plasticizers, preventing lattice formation. A strictly aqueous wash (brine/LiCl solution) is required to remove these dipolar aprotic solvents before attempting crystallization.
Q: I used a Palladium catalyst in a previous step. Now, my picolinamide product is grey/brown, and standard carbon treatment isn't working.
A: Picolinamides are excellent bidentate ligands . They are likely chelating the residual Palladium, pulling it through standard filtration and carbon pads.
The Solution: Chelation Competition Standard activated carbon is insufficient because the picolinamide-Pd bond is strong. You need a stronger ligand to displace the metal.
-
Thiol-Silica Scavengers: Use functionalized silica (e.g., Si-Thiol or Si-DMT) at 5-10 wt% relative to the product. Stir at 50°C for 4 hours. The thiol binds Pd more tightly than the picolinamide [4].
-
Aqueous Wash: Wash the organic phase with a 5% aqueous solution of L-Cysteine or EDTA at pH 7-8. This water-soluble ligand will strip the metal from the organic phase.
Section 3: Safety & Engineering Controls
Q: Are there specific thermal hazards I should worry about?
A: Yes. Decarboxylation .
Picolinic acid derivatives are prone to thermal decarboxylation, releasing
Safety Limits:
-
Avoid Distillation: Do not attempt to distill crude picolinamides at high temperatures (>150°C) unless vacuum is extremely high.
-
Quench Control: When quenching acid chloride reactions (if used), the exotherm can locally spike temperatures, triggering decarboxylation and gas evolution (
+ ), which can over-pressurize the reactor.
Visualizing the Scale-Up Workflow
The following diagram illustrates the decision tree for selecting the optimal synthesis route based on scale and impurity risks.
Caption: Decision matrix for picolinamide synthesis. Route B/C is preferred for scale-up to avoid the 4-chloro impurity inherent to Route A.
Comparative Data: Coupling Agents
Select the right tool for the scale.[2] Data normalized for a standard 100g batch size.
| Parameter | Thionyl Chloride ( | Mixed Anhydride (IBCF) | T3P (50% in EtOAc) |
| Scale Suitability | Low (<50g) | High (>1kg) | High (>1kg) |
| Atom Economy | High | Moderate | Low (High Mass Waste) |
| Impurity Profile | High Risk (4-Cl-Py) | Low (Ureas possible) | Very Low (Water soluble) |
| Thermal Risk | High (Exotherm + Gas) | Moderate | Low |
| Cost/kg | Low | Low | High |
| Purification | Chromatography often needed | Crystallization | Crystallization |
Standard Operating Procedure (SOP): Large-Scale Mixed Anhydride Coupling
Objective: Synthesis of N-benzylpicolinamide (100g scale) without chromatography.
-
Activation:
-
Charge Picolinic Acid (1.0 eq) and THF (10 vol) to the reactor.
-
Cool to -10°C .
-
Add N-Methylmorpholine (NMM, 1.1 eq) .
-
Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise, maintaining T < -5°C. Note: Exothermic.
-
Stir for 30 mins. A white precipitate (NMM·HCl) will form.
-
-
Coupling:
-
Prepare a solution of Benzylamine (1.0 eq) in THF (2 vol).
-
Add amine solution dropwise to the activated acid at -10°C.
-
Allow to warm to 20°C over 2 hours.
-
-
Work-up (The "Self-Validating" Step):
-
Concentrate THF to ~3 vol.
-
Add EtOAc (10 vol) and Water (10 vol) .
-
Acid Wash: Wash organic layer with 1M HCl (2x). Purpose: Removes unreacted amine and pyridine byproducts.
-
Base Wash: Wash organic layer with sat.
(2x). Purpose: Removes unreacted picolinic acid. -
Brine Wash: Remove residual water.
-
Crystallization: Switch solvent to Heptane/IPA and cool to yield pure product.
-
References
-
Synthesis and structural characterisation of amides from picolinic acid. National Institutes of Health (NIH).
-
Process for synthesis of picolinamides (WO2021076681A1). Google Patents.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. ResearchGate.
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
Sources
Technical Support Center: Solubilization Strategies for 5-Bromo-N,3-dimethylpicolinamide
Executive Summary & Molecule Profile[1][2][3]
The Challenge: 5-Bromo-N,3-dimethylpicolinamide presents a classic medicinal chemistry challenge: it is a "brick dust" molecule.[1][2][3] While its calculated LogP (~1.1–1.[1][3][4][5]5) suggests moderate lipophilicity, its crystalline stability (driven by the amide hydrogen bond network and the heavy bromine atom) leads to poor aqueous solubility.
The "Crash-Out" Phenomenon: Most experimental failures with this compound occur during the transition from the stock solvent (DMSO) to the biological assay buffer. The compound is soluble in DMSO but thermodynamically unstable in water at neutral pH, leading to micro-precipitation that causes false negatives (loss of compound) or false positives (light scattering/aggregation).
Physicochemical Profile
| Property | Value (Approx.) | Implication for Screening |
| Molecular Weight | ~229.08 g/mol | Fragment-like; rapid diffusion.[1][2][3] |
| LogP (Calc) | 1.1 – 1.5 | Moderately lipophilic; membrane permeable but water-averse.[1][2][3] |
| pKa (Pyridine N) | ~2.5 – 3.0 | Critical: The electron-withdrawing bromine and amide groups suppress the basicity of the pyridine nitrogen. It remains neutral (uncharged) at physiological pH (7.4), significantly reducing aqueous solubility.[1][3] |
| H-Bond Donors | 1 (Amide NH) | Strong crystal lattice energy; requires disruption to dissolve.[1][2][3] |
Diagnostic Module: Is Solubility Ruining Your Assay?
Before altering your protocol, confirm that solubility is the root cause of your data irregularity.
Troubleshooting Flowchart
Use this logic flow to diagnose solubility issues in your current workflow.
Figure 1: Diagnostic decision tree to identify solubility-driven assay failures.
The "Golden Path" Solubilization Protocols
Do not rely on simple DMSO dilution.[1][3] Use one of the following validated protocols based on your assay's sensitivity.
Protocol A: The "Solvent Shift" (Standard)
Best for: High-throughput screening (HTS) where additives must be minimized.[1]
The Logic: This method minimizes the "shock" of the water transition by using an intermediate dilution step.
-
Prepare Master Stock: Dissolve 5-Bromo-N,3-dimethylpicolinamide in 100% anhydrous DMSO to 10 mM .
-
Tip: Sonicate for 5 minutes. The solution must be crystal clear.
-
-
Intermediate Dilution: Dilute the Master Stock 1:10 into pure Ethanol or PEG-400 (creating a 1 mM working stock).
-
Why? Ethanol and PEG have lower dielectric constants than water, acting as a bridge between the lipophilic DMSO and the hydrophilic buffer.
-
-
Final Assay Dilution: Spike the working stock into the assay buffer (rapidly mixing) to achieve the final concentration (e.g., 10 µM).
Protocol B: The "Molecular Chaperone" (Advanced)
Best for: Cell-based assays and sensitive enzymatic assays.[1][2][3] This is the most robust method.
The Logic: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic bromine/methyl region, shielding it from water while maintaining the amide's availability.[1][2]
Materials:
Step-by-Step:
-
Prepare "Chaperone Buffer": Dissolve HP-β-CD in your assay buffer to a concentration of 5% - 10% (w/v) .[1][3] Filter sterilize (0.22 µm).
-
Prepare Compound Stock: 10 mM in 100% DMSO.
-
The "Drop-Wise" Addition:
-
Equilibration: Let the solution sit at Room Temperature for 30 minutes. This allows the host-guest inclusion complex to stabilize.[1][3]
Figure 2: Mechanism of HP-β-CD solubilization.[1][2][3] The hydrophobic bromine/methyl tail is sequestered, preventing aggregation.
Frequently Asked Questions (FAQ)
Q1: Can I use acid to dissolve it? The pyridine nitrogen is basic. A: No. While pyridine is basic (pKa ~5.2), the electron-withdrawing bromine at position 5 and the amide at position 2 significantly lower the pKa of the ring nitrogen (likely to ~2.5). To protonate it, you would need a pH < 2.[1][3] This is incompatible with biological assays.[1][2][3] At pH 7.4, the molecule is neutral.
Q2: My compound precipitates after 2 hours. Why? A: This is "Ostwald Ripening." Small, invisible aggregates form initially (supersaturation) and slowly grow into visible crystals.[1][3]
-
Fix: Use Protocol B (Cyclodextrin).[1][3] The inclusion complex prevents the nucleation required for crystal growth.
Q3: What is the maximum DMSO concentration my cells can tolerate? A:
| Cell Type | Max Safe DMSO (%) | Notes |
|---|---|---|
| Primary Neurons | 0.1% | Extremely sensitive.[1][2][3] |
| HeLa / HEK293 | 0.5% - 1.0% | Robust, but check for morphology changes.[1][3] |
| Enzymatic Assays | 1.0% - 5.0% | Enzyme dependent; validate with controls.[1][2][3] |
Reference: NIH Guidelines on DMSO tolerance [1].[3]
Q4: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. Tween-80 (0.01% - 0.05%) works by forming micelles.[1][3] However, detergent micelles can denature sensitive proteins or disrupt cell membranes (lysis).[1][3] Cyclodextrins are generally biologically inert and safer for cell-surface receptor assays.[1][3]
References
-
National Institutes of Health (NIH). Assay Guidance Manual: Solvent Selection and Tolerance.[1][2][3] (Accessed 2024).[1][3][4][5][6] Available at: [Link]
-
PubChem Compound Summary. 5-Bromo-N-methylpyridine-3-carboxamide (Analogous Structure Data). National Center for Biotechnology Information.[1][2][3] Available at: [Link][1]
-
Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][7][8] Advanced Drug Delivery Reviews.[1][2][3] (Discusses HP-β-CD mechanism).
-
Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods.[1][2][3]
Sources
- 1. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-N,N-dimethylpentanamide | C7H14BrNO | CID 19856178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-3-fluoro-N-(2-methoxyethyl)picolinamide | C9H10BrFN2O2 | CID 146026986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Bromo-N,3-dimethylpicolinamide during workup
Subject: Stability Preservation & Workup Optimization Guide Ticket ID: #TS-5BDP-001 Status: Open / High Priority
Executive Summary
You are encountering stability issues with 5-Bromo-N,3-dimethylpicolinamide (Structure: Pyridine ring, 5-Br, 3-Me, 2-CONHMe). This intermediate is a critical scaffold in kinase inhibitor development. Its degradation during workup is almost invariably caused by acid-catalyzed hydrolysis of the amide bond, a process accelerated by the specific electronic and steric properties of the picolinamide core.
This guide provides the mechanistic "Why" and the procedural "How" to prevent this degradation, functioning as a self-validating troubleshooting system.
Module 1: The Chemistry of Instability
The Mechanism of Failure: Why does it degrade?
The primary degradation pathway is the hydrolysis of the amide to 5-bromo-3-methylpicolinic acid . This is not a random event; it is driven by the basicity of the pyridine nitrogen.
-
Pyridyl Activation: Under acidic conditions (pH < 4), the pyridine nitrogen becomes protonated.
-
Electrophilic Activation: This protonation exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent amide carbonyl carbon.
-
Steric Twist: The 3-methyl group creates steric strain (A(1,3) strain), twisting the amide group out of planarity with the pyridine ring. This reduces the resonance stabilization of the amide bond, making it more susceptible to nucleophilic attack by water than a standard benzamide.
The "Death Spiral" of Standard Workup:
-
Standard Protocol: Wash with 1M HCl to remove unreacted amines.
-
Result: Protonation of the pyridine ring
Rapid hydrolysis Loss of product to the aqueous layer as the carboxylic acid zwitterion.
Visualizing the Degradation Pathway
The following diagram illustrates the critical decision points where the product is either saved or lost.
Figure 1: Decision tree showing the critical impact of pH control on the stability of the picolinamide scaffold.
Module 2: Troubleshooting Guide (FAQ)
Q1: "My product disappears from the organic layer during extraction. Where did it go?"
Diagnosis: You likely performed an acidic wash (HCl or Citric Acid) which protonated the pyridine. The Science: Upon hydrolysis, the resulting picolinic acid derivative is amphoteric. At low pH, it is cationic (soluble in water). At high pH, it is anionic (soluble in water). The Fix:
-
Immediate: Check the aqueous layer by LC-MS. If the acid byproduct is there, it is difficult to revert.[1]
-
Prevention: Maintain the aqueous phase pH between 5.0 and 8.0 . Use saturated NH₄Cl or 0.5M Phosphate Buffer (pH 7) for washes.
Q2: "I see a new impurity forming while the compound sits in solution."
Diagnosis: Metal-mediated degradation or photolysis. The Science: Picolinamides are excellent bidentate ligands. If your synthesis involved Pd, Cu, or Fe, the metal may be coordinated to the pyridine nitrogen and amide oxygen. This complex can catalyze hydrolysis or oxidation. The Fix:
-
Add a metal scavenger (e.g., SiliaMetS® Thiol or EDTA wash) before the final drying step.
-
Store the solution in amber glassware to prevent debromination (photolysis).
Q3: "The product oils out during the quench, forming a sticky emulsion."
Diagnosis: The 3-methyl group increases lipophilicity, but the amide is polar. The compound is "confused" between phases. The Fix:
-
Do not use Diethyl Ether or Hexanes.
-
Use Isopropyl Acetate (IPAc) or DCM as the extraction solvent. IPAc is preferred as it separates cleaner from water than DCM.
-
Add a small amount of Methanol (5-10%) to the organic layer to break the emulsion.
Module 3: The "Gold Standard" Workup Protocol
This protocol is designed to minimize hydrolytic stress and maximize recovery.
Reagents Required
| Reagent | Role | Specification |
| Isopropyl Acetate (IPAc) | Extraction Solvent | Preferred over EtOAc (less hydrolysis risk) |
| 0.5M Phosphate Buffer (pH 7) | Wash Solution | Maintains neutral pH |
| Brine (Sat.[2] NaCl) | Drying Agent | Removes bulk water |
| Sodium Sulfate (Na₂SO₄) | Desiccant | Neutral pH drying agent |
Step-by-Step Procedure
-
Quenching (The Critical Step):
-
Extraction:
-
Washing (The "Safe" Wash):
-
Drying & Concentration:
-
Wash with Brine.[2]
-
Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes bind picolinamides; Sodium sulfate is safer).
-
Filter and concentrate at < 40°C (bath temperature). High heat can accelerate degradation if trace acid/base is present.
-
Module 4: Storage & Stability Data
Stability Matrix
| Condition | Stability Rating | Recommendation |
| Solid State (RT) | Moderate | Store under Nitrogen/Argon. |
| Solution (DCM/CDCl₃) | Low | Avoid prolonged storage in solution. Acidic impurities in CDCl₃ (DCl) will cause hydrolysis. |
| Solution (DMSO) | High | Stable for screening/assays. |
| Light Exposure | Low | Protect from light. Bromine at C-5 is susceptible to radical debromination. |
Final QC Check
Before committing the batch, run an LC-MS using a neutral or basic mobile phase (e.g., Ammonium Bicarbonate).
-
Warning: Using 0.1% Formic Acid in the LC-MS mobile phase is fine for analysis (short residence time), but do not leave the sample in the autosampler in acidic media for >24 hours.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on amide hydrolysis mechanisms and pyridine basicity).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed discussion on the hydrolysis of amides and the effect of neighboring groups).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for standard workup procedures of heterocyclic amides).
-
ResearchGate/Scientific Community Discussions. (2016-2025). Synthesis and Stability of Halogenated Pyridine Derivatives. (Aggregated insights on the handling of 5-bromo-picolinamide derivatives and metal scavenging).
-
National Institutes of Health (NIH) / PubChem. (2025). 5-Bromonicotinamide and Related Pyridine Carboxamides. (Data on chemical properties and safety).
Sources
Minimizing regioisomer formation during pyridine functionalization
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Regioisomer Formation in Pyridine Scaffolds
Introduction: The "Pyridine Problem"
Welcome to the technical support hub for pyridine chemistry. If you are here, you are likely facing the "Pyridine Problem": the electron-deficient nature of the ring makes Electrophilic Aromatic Substitution (EAS) difficult and C3-selective, while Nucleophilic Aromatic Substitution (
This guide moves beyond basic textbook chemistry to address the specific troubleshooting required for high-precision drug discovery. We focus on three critical workflows: N-Oxide Activation , Minisci Radical Substitution , and Directed Metalation (Halogen Dance) .
Module 1: Overcoming C3-Lock in Electrophilic Substitution
Issue: Standard EAS (Nitration, Halogenation) on pyridine yields exclusively C3 isomers with poor conversion. Root Cause: The pyridine nitrogen is basic.[1] Under acidic EAS conditions, it protonates, forming a pyridinium ion that is highly deactivated and meta-directing (C3).
The Solution: The N-Oxide Switch
To access the C4 position or enhance reactivity, you must invert the electronic bias of the ring using N-oxidation. This creates a "push-pull" system where the oxygen donates electron density into the C2 and C4 positions.
Protocol: C4-Selective Nitration via N-Oxide
-
Oxidation: Treat pyridine with mCPBA (1.1 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[1][2][3][4]
-
Nitration: Treat Pyridine-N-oxide with
at 100°C. -
Reduction (Deoxygenation): Restore the pyridine using
or Zn/AcOH .
Visual Workflow: The N-Oxide Regio-Switch
Figure 1: Comparison of regioselectivity between standard pyridine EAS (C3) and N-Oxide mediated EAS (C4).
Module 2: Tuning Regioselectivity in Minisci Reactions
Issue: Radical alkylation (Minisci) often produces inseparable mixtures of C2 and C4 isomers. Root Cause: Nucleophilic alkyl radicals attack the most electron-deficient positions. In protonated pyridine, both C2 and C4 are activated, but C2 is statistically favored (2 sites vs 1) while C4 is often thermodynamically favored.
Troubleshooting Guide: C2 vs. C4 Control
| Variable | Condition for C2 Selectivity | Condition for C4 Selectivity | Mechanistic Rationale |
| Acid/pH | High Acid (TFA/Ag+) | No Acid / Buffered | Protonation at N lowers LUMO at C2/C4. C2 is kinetically favored due to proximity to N+ charge. |
| Sterics | Small Radicals ( | Bulky Radicals ( | Bulky radicals avoid the C2 position due to steric clash with the N-substituents or solvated N-H. |
| Blocking | None | N-Pre-functionalization | Using bulky N-blocking groups (e.g., |
Protocol: C4-Selective Minisci (Baran Method)
For high C4 selectivity without mixtures, avoid standard acidic conditions.[5]
-
Activation: Form the N-activator in situ or pre-synthesize using a bulky Lewis Acid or transient directing group (e.g., N-oxide or specific phosphonium salts).
-
Radical Generation: Use a redox-active ester (RAE) or carboxylic acid with a Silver catalyst (
) and Persulfate ( ). -
Reaction: Run in a biphasic system (DCE/Water) to manage radical lifetime.
Figure 2: Decision tree for optimizing Minisci reaction conditions based on desired regioselectivity.
Module 3: Managing the "Halogen Dance" in Lithiation
Issue: During Lithiation-Dehalogenation (e.g., attempting to lithiate C3 of a 2-bromo-pyridine), the lithium atom migrates, leading to electrophile incorporation at the "wrong" position. Root Cause: The Halogen Dance is a thermodynamic equilibration. Kinetic lithiation occurs at the most acidic proton (often C3). However, the lithiated species can isomerize to a more stable position (often C6 or between two substituents) via a halogen migration mechanism.
Troubleshooting The Dance
-
Kinetic Control: To keep the lithium at the initial site (C3), operate at -78°C and quench immediately with the electrophile.
-
Thermodynamic Control: To intentionally move the group (e.g., to access C6), allow the reaction to warm to -40°C before quenching.
Visual Mechanism: The Halogen Dance
Figure 3: The Halogen Dance mechanism showing the divergence between kinetic (C3) and thermodynamic (C6) lithiation products.
Frequently Asked Questions (FAQ)
Q: Why does my Iridium-catalyzed borylation always go to the C3/C5 position? A: Iridium catalysts with bulky bipyridine ligands (like dtbpy) are sterically sensitive. They cannot access the C2 position due to the steric clash with the nitrogen lone pair (or substituents). This is actually a feature, not a bug—it is the most reliable way to access the meta (C3/C5) position without directing groups.
Q: I'm trying to run a Suzuki coupling on a 2-halopyridine, but the catalyst dies. Why? A: Pyridines are excellent ligands. The pyridine nitrogen can coordinate to your Palladium catalyst, displacing phosphine ligands and poisoning the cycle.
-
Fix: Use a catalyst system with a bulky, chelating ligand (e.g., XPhos, RuPhos ) that prevents the pyridine nitrogen from binding to the metal center. Alternatively, run the reaction in acidic media (if tolerant) to protonate the nitrogen.
Q: Can I use the Halogen Dance to move a halogen from C2 to C4? A: Generally, no. The dance usually moves the lithium to the position adjacent to the halogen or to a position stabilized by heteroatoms. It rearranges the lithium and the halogen relative to each other, but it is driven by the stability of the resulting carbanion.[7]
References
-
Pyridine N-Oxide Activation: Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc 2001.[1] Link
-
Regioselective Minisci Reactions: Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[5] Journal of the American Chemical Society, 2021.[5] Link
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007. Link
-
Iridium-Catalyzed Borylation: Liskey, C. W., et al. "Iridium-Catalyzed C–H Borylation of Pyridines."[10] Journal of the American Chemical Society, 2010. Link
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. b. At what position does pyridine-N-oxide undergo electrophilic a... | Study Prep in Pearson+ [pearson.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
Purification strategies for removing impurities from 5-Bromo-N,3-dimethylpicolinamide
[1]
Topic: Purification Strategies & Troubleshooting Guide Target Molecule: 5-Bromo-N,3-dimethylpicolinamide (CAS: Analogous structures often cited in kinase inhibitor patents) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]
Chemical Profile & Impurity Landscape[1]
Before initiating purification, it is critical to understand the physicochemical properties that drive separation.[1] This molecule is a functionalized pyridine, commonly used as a scaffold in the synthesis of kinase inhibitors (e.g., JAK or KRAS inhibitors).[1]
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Core Structure: Pyridine-2-carboxamide (Picolinamide).[1]
-
Basicity (Critical for Extraction): The pyridine nitrogen is weakly basic.[1] The electron-withdrawing effects of the 5-Bromo and 2-Amide groups significantly lower the pKa of the pyridine nitrogen (estimated pKa < 3.[1]0) compared to unsubstituted pyridine (pKa ~5.2).[1]
-
Solubility: Moderate to high solubility in DCM, EtOAc, and DMSO; low solubility in water and alkanes.[1]
Common Impurities
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| 5-Bromo-3-methylpicolinic acid | Unreacted Starting Material | Acidic (pKa ~4-5) | Basic Wash (NaHCO₃) |
| Methylamine | Excess Reagent | Basic (pKa ~10) | Acidic Wash (Citric Acid/HCl) |
| Coupling Reagents (EDC/HATU) | Synthesis Byproducts | Water Soluble / Urea derivatives | Aqueous Wash / Trituration |
| Des-bromo analog | Impure Starting Material | Neutral | Recrystallization / Column |
The "Golden Path" Protocol: Acid-Base Extraction
Recommended as the first line of defense for crude reaction mixtures.
This protocol leverages the acidity of the precursor (picolinic acid) and the basicity of the amine reagent to isolate the neutral/weakly basic amide product.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: EtOAc is preferred for safety, but DCM solubilizes this specific pyridine scaffold better if the product is precipitating.[1]
-
-
Acidic Wash (Remove Amines):
-
Wash the organic phase with 0.5 M Citric Acid or 0.5 M HCl (2 x Vol).[1]
-
Mechanism:[1][2][3][4] Methylamine and catalyst residues are protonated and move to the aqueous layer.[1]
-
Caution: Do not use concentrated strong acids (e.g., 6M HCl), as this may protonate the pyridine ring of your product and pull it into the water.[1]
-
-
Basic Wash (Remove Acids):
-
Brine Wash & Dry:
-
Concentration: Evaporate solvent under reduced pressure.
Advanced Purification Strategies
If the extraction does not yield >95% purity (often due to non-ionizable impurities or color), proceed to these methods.[1]
Strategy A: Recrystallization (Scalable)
Pyridine amides often crystallize well due to pi-stacking and hydrogen bonding.[1]
-
Solvent System 1 (Polar/Non-polar): Ethyl Acetate / n-Heptane.[1]
-
Protocol: Dissolve in minimal hot EtOAc.[1] Add hot Heptane dropwise until turbidity persists. Cool slowly to RT, then 4°C.
-
-
Solvent System 2 (Protophilic): Ethanol / Water.[1]
Strategy B: Flash Column Chromatography[1][5]
Troubleshooting Guide (FAQ)
Q1: My product is co-eluting with the starting material (Picolinic Acid) on TLC.
-
Diagnosis: The acid impurity is "streaking" and overlapping with your amide.[1]
-
Fix: Do not rely solely on chromatography. Perform the Basic Wash (Section 2) rigorously.[1][3] If the acid persists, dissolve the crude in EtOAc and stir with solid K₂CO₃ for 30 minutes, then filter. The solid K₂CO₃ will trap the acid.[1]
Q2: I lost my product during the Acid Wash (Step 2).
-
Diagnosis: You likely used an acid that was too strong (e.g., 1M+ HCl), protonating the pyridine ring.[1]
-
Fix: Check the aqueous layer by neutralizing it with NaOH and extracting back into DCM. In the future, use Citric Acid (weaker) or simply wash with water if the amine is volatile.[1]
Q3: The solid is yellow/brown, but NMR shows it's pure.
-
Diagnosis: Trace oxidation products or transition metal contaminants (if Pd-catalyzed steps were used previously).[1]
-
Fix: Dissolve in hot solvent (EtOAc or EtOH), add Activated Carbon (Charcoal) , stir for 15 mins, and filter hot through a Celite pad. Recrystallize the filtrate.
Q4: I see a small impurity peak at M+14 in LCMS.
-
Diagnosis: This is likely the methyl ester formed if you used methanol during workup or synthesis, or a homolog if the starting amine was impure.[1]
-
Fix: Esters are hard to separate from amides by extraction.[1] Use Recrystallization Strategy A (EtOAc/Heptane), as esters generally have higher solubility in heptane than the corresponding amides.[1]
Visual Workflows
Diagram 1: The Extraction Decision Tree
This workflow illustrates the logical path for removing the specific impurities associated with picolinamide synthesis.
Caption: Logical flow for the acid-base workup of 5-Bromo-N,3-dimethylpicolinamide.
Diagram 2: Recrystallization Logic
Optimizing the solid-state purification based on impurity polarity.[1]
Caption: Selection guide for recrystallization solvent systems based on impurity type.
References
-
Preparation of Picolinamide Intermediates
-
Chemical Properties & Safety Data
-
Synthesis of Brominated Picolinamides (Patent)
-
Source: Google Patents.[1]
- Title: Process for preparing 2-amino-5-bromobenzamide derivatives (Demonstrates similar halogen
- URL
-
-
General Amide Purification Techniques
-
Source: ChemSpider Synthetic Pages.[1]
- Title: Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide (Illustrates stability and workup of bromo-amides).
-
Sources
- 1. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. echemi.com [echemi.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting ambiguous peaks in the NMR spectrum of 5-Bromo-N,3-dimethylpicolinamide
Status: Operational Ticket ID: NMR-PIC-5BR-3ME Assigned Specialist: Senior Application Scientist Subject: Resolving Ambiguous Signals, Peak Doubling, and Broadening
Executive Summary
Welcome to the technical support hub for 5-Bromo-N,3-dimethylpicolinamide . Users analyzing this scaffold often report "impure" spectra characterized by signal doubling, broad multiplets, or missing protons.
The Verdict: In 90% of cases, your compound is pure. You are observing rotational isomerism (rotamers) caused by the restricted rotation of the amide bond, exacerbated by the steric clash of the 3-methyl group. This guide provides the definitive workflows to distinguish between chemical impurities and conformational dynamics.
Module 1: The "Ghost Peak" Phenomenon (Rotamers)
The Symptom
You observe two sets of signals for the N-methyl group (e.g., two doublets) and the 3-methyl group (two singlets) with a non-integer integration ratio (e.g., 3:1 or 4:1). You might suspect a 20-25% impurity.
The Root Cause: Restricted Rotation
The amide bond (N-C=O) possesses partial double-bond character (resonance form II), creating a high rotational energy barrier (~15–20 kcal/mol).[1]
For 5-Bromo-N,3-dimethylpicolinamide , two opposing forces dictate the conformation:
-
Intramolecular H-Bonding: The amide NH typically forms a hydrogen bond with the pyridine nitrogen (N1), locking the molecule in a planar conformation.
-
Steric Clash (The 3-Me Effect): The methyl group at position 3 creates significant steric hindrance with the amide carbonyl oxygen.
This competition slows the rotation on the NMR timescale at room temperature (
Diagnostic Protocol: Variable Temperature (VT) NMR
To confirm rotamers, you must accelerate the rotation to "blur" the distinct snapshots into an average.
Step-by-Step Workflow:
-
Solvent Selection: Use DMSO-
(High boiling point, good solubility). Avoid CDCl as it has a low boiling point. -
Baseline Scan: Acquire a standard proton spectrum at
. Note the separation ( in Hz) between the "impurity" peak and the main peak. -
Heating Phase: Increase probe temperature in
increments ( , , ). -
Coalescence: As temperature rises, the two peaks will broaden, move toward each other, and eventually merge into a single sharp singlet (Coalescence Temperature,
). -
Cooling (Validation): Return to
. The split peaks must reappear exactly as before. If they don't, your compound degraded (thermal instability).
Visualizing the Logic:
Caption: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.
Module 2: The "Missing" Amide Proton
The Symptom
The amide NH signal is extremely broad, integrates poorly (< 1H), or is completely invisible.
The Root Cause
-
Quadrupolar Broadening: The amide nitrogen is adjacent to a carbonyl and a pyridine ring. While
N quadrupolar relaxation usually affects the N signal, it can broaden the attached proton. -
Chemical Exchange: Acidic amide protons exchange with trace water in the solvent. If the exchange rate is intermediate on the NMR timescale, the peak broadens into the baseline.
Troubleshooting Guide: Solvent & Exchange
| Experiment | Procedure | Expected Outcome |
| D | Add 1-2 drops of D | The NH peak disappears completely (exchanged to N-D). All other CH peaks remain. This confirms the peak is exchangeable (NH or OH). |
| Solvent Switch | Dry sample and redissolve in DMSO- | DMSO is a hydrogen-bond acceptor. It will H-bond to the amide NH, slowing down the exchange rate and "sharpening" the peak, often shifting it downfield (8.0–9.5 ppm). |
Module 3: Regiochemistry & Assignment (H4 vs. H6)
The Challenge
The pyridine ring has two aromatic protons: H4 and H6 . Both appear as doublets (or broad singlets) in the aromatic region (7.5–8.5 ppm). Distinguishing them is critical to confirm the 3-Methyl/5-Bromo substitution pattern.
-
H4: Located between the 3-Methyl and 5-Bromo groups.
-
H6: Located between the 5-Bromo group and the Pyridine Nitrogen.
The Solution: NOESY / ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å), regardless of bonds.
The Definitive Test: Look for a cross-peak (correlation) with the 3-Methyl group (approx 2.3–2.6 ppm).
-
H4 is spatially adjacent to the 3-Me group. It MUST show a strong NOE correlation.
-
H6 is far from the 3-Me group. It will NOT show a correlation to the methyls.
Structural Logic Diagram:
Caption: Using NOE correlations to spatially locate the H4 aromatic proton relative to the 3-Methyl anchor.
Reference Data: Expected Chemical Shifts
Use this table to benchmark your spectrum. Note: Values are approximate and solvent-dependent (DMSO-
| Proton | Multiplicity | Approx.[2][3][4][5] Shift ( | Diagnostic Notes |
| Amide NH | Broad q or s | 8.2 – 9.0 ppm | Solvent dependent. Disappears with D |
| H6 (Pyridine) | Doublet ( | 8.4 – 8.6 ppm | Deshielded by Ring N and Br. No NOE to 3-Me. |
| H4 (Pyridine) | Doublet ( | 7.9 – 8.1 ppm | Strong NOE to 3-Me. |
| N-Methyl | Doublet ( | 2.7 – 2.9 ppm | May appear as two sets (Rotamers). |
| 3-Methyl | Singlet | 2.3 – 2.5 ppm | May appear as two sets (Rotamers). |
References
-
Restricted Rotation in Amides
- Concept: The partial double bond character of the C-N bond creates rotational barriers of 15-20 kcal/mol, leading to observable rotamers on the NMR timescale.
-
Source:
-
Picolinamide Conformation
- Concept: Intramolecular hydrogen bonding between the amide NH and pyridine nitrogen stabilizes specific rotamers, increasing the barrier to rot
-
Source:
-
Variable Temperature NMR
- Concept: VT-NMR is the standard method for distinguishing conformational isomers (which coalesce at high T)
-
Source:
-
Solvent Effects on Amides
- Concept: DMSO competes for hydrogen bonding, often sharpening amide signals and altering the cis/trans equilibrium compared to non-polar solvents like CDCl3.
-
Source:
Sources
- 1. Pictures of the Day 320N [iverson.cm.utexas.edu]
- 2. jesi.astr.ro [jesi.astr.ro]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Conformational analysis. Part 33.1 An NMR, solvation and theoretical investigation of conformational isomerism in N,N-dimethylfluoroacetamide and N,N-dimethyl-α-fluoropropionamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Managing unexpected reactivity in brominated N-heterocycles
Topic: Managing Unexpected Reactivity in Brominated N-Heterocycles
Status: Operational | Tier: 3 (Advanced Chemistry Support) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for heterocyclic chemistry. This guide addresses the "silent killers" of yield in brominated N-heterocycles: Halogen Dance (HD) , Protodebromination , and Regioselective Inversion .
These protocols are not merely recipes; they are self-validating systems designed to isolate variables and identify the root cause of failure.
Ticket #1: "My Bromine Moved!" (The Halogen Dance)
User Issue: “I performed a lithium-halogen exchange on 2,5-dibromopyridine intending to trap at the C2 position. NMR shows the electrophile incorporated at C3 or C4, and the bromine has shifted.”
Root Cause Analysis
You have encountered the Halogen Dance (HD) reaction.[1][2][3] This is a base-catalyzed halogen migration.[4]
-
Mechanism: Upon lithiation (kinetic product), if the temperature is too high or the electrophile addition is slow, the lithiated species acts as a base. It deprotonates a proton adjacent to the remaining bromine on a non-lithiated ring.
-
The Shift: The bromine migrates to the lithiated position, generating a new, more thermodynamically stable lithiated species (often stabilized by the ortho-effect of the ring nitrogen or other directing groups).[3]
-
Result: The electrophile traps the thermodynamic anion, not the kinetic one.
Visualizing the Mechanism
The diagram below illustrates the migration pathway for a generic brominated pyridine.
Caption: The transition from kinetic control (green) to thermodynamic control (red) drives the halogen migration.
Troubleshooting Protocol
Goal: Lock the reaction in the Kinetic Phase.
| Variable | Recommendation | Scientific Rationale |
| Temperature | Strictly -78°C | The activation energy for the proton abstraction (HD initiation) is accessible above -50°C. |
| Base Selection | LDA or LiTMP | Bulky, non-nucleophilic bases prevent nucleophilic attack on the ring (which causes alkylation side-products) and favor deprotonation. |
| Mode of Addition | Inverse Addition | Add the base to the substrate (or vice versa) rapidly? No. Pre-cool the electrophile and add it immediately, or use in-situ trapping (e.g., with TMSCl) if compatible. |
| Validation | D2O Quench | Before adding your expensive electrophile, run a pilot: Quench with D2O at -78°C. Analyze by NMR. If Deuterium is at the wrong spot, the dance happened during lithiation (change base). |
Ticket #2: "My Bromine Vanished!" (Protodebromination)
User Issue: “I ran a Suzuki coupling on a brominated indole. The product formed, but the bromine is gone, replaced by a hydrogen. I used anhydrous solvents.”
Root Cause Analysis
Protodebromination (Hydrodehalogenation) is a common parasitic reaction in Pd-catalyzed cross-couplings of poly-halogenated heterocycles.
-
Hydride Source: Even in "dry" solvents,
-hydride elimination from alkyl-phosphine ligands or trace impurities (alcohols) can generate a Pd-H species. -
Mechanism: The Pd(0) inserts into the C-Br bond (Oxidative Addition). Instead of transmetallation with the boronic acid, the complex undergoes reduction (via Pd-H) and subsequent Reductive Elimination, yielding the de-brominated arene.
-
Bulky Ligand Paradox: Recent studies suggest bulky phosphine ligands can accelerate this side reaction by hindering the approach of the boronic acid (Transmetallation), leaving the oxidative addition complex vulnerable to reduction.
Troubleshooting Workflow
Caption: Decision tree for isolating the hydride source in Pd-catalyzed dehalogenation.
FAQ: Prevention Strategy
Q: Can I just add more catalyst? A: No. Increasing catalyst load often increases the rate of side reactions. Solution:
-
Scavenge Hydrides: Use Dichloromethane (DCM) as a co-solvent if possible (it can re-oxidize Pd-H species), though this is rare in Suzuki.
-
Change the Base: Switch from Carbonates (which can contain trace water/bicarbonate) to Anhydrous Phosphate (K3PO4) or Fluoride (CsF) .
-
Ligand Swap: Use bidentate ligands like dppf . They have a wide bite angle that accelerates Reductive Elimination of the desired product, outcompeting the slow protodebromination.
Ticket #3: "The Nucleophile Hit the Wrong Carbon" ( Selectivity)
User Issue: “I have 2,4-dibromopyridine. I wanted to substitute the C4-Br with an amine, but I got a mixture or predominantly C2-substitution.”
Technical Insight
Nucleophilic Aromatic Substitution (
The Hierarchy of Electrophilicity:
However, C2 is generally more reactive than C4 due to the inductive effect of the adjacent Nitrogen, unless steric hindrance interferes.
Data: Relative Reactivity Table
| Substrate | Major Site of Attack ( | Reason |
| 2,4-Dibromopyridine | C2 (Primary) | Closer to N (Inductive effect). |
| 2,4-Dichloropyrimidine | C4 (Primary) | Para-position to one N, Ortho to another. Less sterically hindered than C2 in this specific system. |
| 2,6-Dibromopyridine | C2 (Equally reactive) | Symmetry makes them identical until first substitution. |
| 3,5-Dibromopyridine | Inert / Low Yield | No resonance stabilization for the Meisenheimer complex. |
Protocol: Reversing the Selectivity
To target the C4 position in a 2,4-dihalo system (the "less favored" position in pyridines, but "favored" in pyrimidines), you must manipulate sterics or electronics.
-
Steric Blockade: If you want C4 substitution on a pyridine, use a bulky nucleophile? False. A bulky nucleophile will struggle at C2 (flanked by N and H) and may favor C4, but yield will drop.
-
The "Acid Trick": Protonating the pyridine nitrogen (using a mild acid or HCl salt of the amine) increases the electrophilicity of the entire ring. While it accelerates reaction at both sites, it can sometimes alter the C2/C4 ratio depending on the "Hard/Soft" nature of the nucleophile.
-
Temperature Control:
-
Kinetic Control (Low Temp, 0°C): Favors the most electron-deficient site (C2 in pyridine, C4 in pyrimidine).
-
Thermodynamic Control (Reflux): If the reaction is reversible (rare for Br displacement), the product distribution may shift. Usually,
is irreversible, so stick to low temp for selectivity.
-
Ticket #4: Lithium Exchange Efficiency (The "2-Equivalent" Rule)
User Issue: “I added 1.0 equiv of t-BuLi to my aryl bromide. The reaction stalled at 50% conversion.”
The Hidden Stoichiometry
When using t-BuLi for Lithium-Halogen exchange, the byproduct is t-butyl bromide. This alkyl halide is highly reactive and will immediately destroy your newly formed aryl lithium.
The Reaction Sequence:
- (Exchange)
- (Quenching/Elimination) OR
- (Scavenging)
The Solution: You must use 2.0 to 2.2 equivalents of t-BuLi.
-
Eq 1: Performs the exchange.
-
Eq 2: Sacrificially reacts with the generated t-BuBr (Reaction #3 above) to render it harmless before it can quench your Aryl-Li.
References & Validated Sources
-
Mechanism of Halogen Dance:
-
Protodebromination in Pd-Catalysis:
-
Regioselectivity in
:-
Baran Lab, "Haloselectivity of Heterocycles."
-
WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
-
Lithium-Halogen Exchange Mechanics:
-
Bailey, W. F., & Patricia, J. J.[6] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry.
-
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Optimizing temperature and reaction time for picolinamide formation
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It prioritizes mechanistic understanding to enable self-sufficient troubleshooting.
Topic: Optimizing Temperature and Reaction Time for 2-Pyridinecarboxamide (Picolinamide) Formation Ticket ID: PIC-OPT-2024 Status: Resolved / Knowledge Base Article
Executive Summary
Picolinamide formation presents a unique "Kinetic vs. Thermodynamic" conflict due to the electron-deficient nature of the pyridine ring. The ortho-nitrogen creates two critical failure modes:
-
Thermal Decarboxylation: The inductive effect of the pyridine nitrogen destabilizes the carboxylate, facilitating
loss at high temperatures (Hammick Reaction mechanism). -
Over-Hydrolysis: In nitrile hydrolysis routes, the resulting amide is often more susceptible to hydrolysis than the starting nitrile, leading to picolinic acid contamination.[1]
This guide addresses these issues via two primary synthetic modules: Direct Amidation (Acid + Amine) and Nitrile Hydrolysis (2-Cyanopyridine + Water).[1]
Module 1: Direct Amidation (Kinetic Control)
Context: Coupling Picolinic Acid with Amines.[1][2] Primary Challenge: Preventing thermal degradation of the activated ester and minimizing racemization (if chiral amines are used).
The "Cold-Start" Protocol (Mixed Anhydride Method)
Standard operating procedure for minimizing side reactions.
Rationale: Picolinic acid activation is highly exothermic. High temperatures during the activation phase lead to the formation of N-acylurea byproducts (if using carbodiimides) or disproportionation of the mixed anhydride.
Optimized Workflow:
| Step | Operation | Temp ( | Time | Critical Mechanism |
| 1 | Activation | 15-30 min | Formation of mixed anhydride (e.g., with isobutyl chloroformate).[1] Low T prevents disproportionation. | |
| 2 | Nucleophilic Attack | 1-2 hr | Addition of the amine. The amine must be added slowly to maintain T < | |
| 3 | Propagation | 4-12 hr | Allow reaction to warm naturally. Driving the reaction to completion. |
Troubleshooting Guide: Direct Amidation
Q: I see a significant "urethane" impurity (carbamate) in my LC-MS. Why? A: This occurs when the amine attacks the carbonate carbonyl of the mixed anhydride instead of the picolinate carbonyl.
-
Root Cause: Steric hindrance on the amine or improper base selection.
-
Fix: Switch the base from Triethylamine (TEA) to N-Methylmorpholine (NMM) . NMM is less nucleophilic and reduces base-catalyzed side reactions. Ensure the activation step (Step 1) is fully complete before adding the amine.
Q: My reaction turns black and yield is low at reflux. Is this decomposition?
A: Yes. Picolinic acid derivatives are prone to decarboxylation at temperatures
-
Fix: Do not reflux. If the reaction is sluggish, use a more potent coupling agent (e.g., HATU or
) at Room Temperature rather than increasing thermal energy.
Module 2: Nitrile Hydrolysis (Thermodynamic Control)
Context: Converting 2-Cyanopyridine to Picolinamide. Primary Challenge: Selectivity. Stopping the reaction at the Amide (Intermediate) before it hydrolyzes to the Acid (Thermodynamic sink).
Metal-Catalyzed Hydration Protocol
Superior to base hydrolysis for selectivity.
Rationale: Using a Lewis Acid catalyst (e.g.,
Optimized Parameters:
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | < 80°C: Reaction stalls.[1] > 120°C: Rapid hydrolysis to picolinic acid. | |
| Time | 4 - 8 Hours | > 12 Hrs: Equilibrium shifts toward acid/ammonia. |
| Solvent | Water/Ethanol or Toluene | Alcohol solvents can lead to ester byproducts (picolinates) via Pinner reaction logic. |
Troubleshooting Guide: Nitrile Hydrolysis
Q: I have 15% Picolinic Acid contamination. How do I remove it? A: Separation is difficult due to zwitterionic properties. Prevention is key.
-
Immediate Fix: Wash the organic layer with saturated Sodium Bicarbonate (
). The acid will deprotonate and move to the aqueous layer; the amide will remain in the organic layer. -
Process Fix: Reduce reaction time by 20%. The conversion of Nitrile
Amide is faster than Amide Acid, so stopping early (95% conversion) is better than running to 100% conversion with impurity generation.
Q: The reaction is stalling at 50% conversion despite heating.
A: Product Inhibition. Picolinamide is a strong bidentate ligand. It likely chelated your metal catalyst (
-
Fix: Increase catalyst loading slightly or use a heterogeneous catalyst (like
(111) surface) where desorption is kinetically favored.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways and the critical decision points for Temperature (T) and Time (t).
Caption: Reaction network showing kinetic risks (Urethane/Decarboxylation) in amidation and thermodynamic risks (Over-hydrolysis) in nitrile hydration.
FAQ: Advanced Process Considerations
Q: Can I use Thionyl Chloride (
-
Risk:
generates HCl. Picolinamides are basic. The product will form a hydrochloride salt which is often hygroscopic and difficult to handle. -
Protocol Adjustment: You must use a scavenger base (excess amine or pyridine). However, ensure the temperature remains
during acid chloride formation to prevent degradation.[1]
Q: How does the "Neighboring Group Effect" influence this chemistry? A: The pyridine nitrogen lone pair can participate in the reaction mechanism.
-
In Hydrolysis , it assists in coordinating water molecules (or the metal catalyst), actually accelerating the reaction compared to benzene derivatives (nicotinamide formation is slower than picolinamide formation).[1]
-
In Amidation , it can stabilize the transition state, but also traps metal catalysts via chelation, requiring higher catalyst loadings than standard phenyl-amide couplings.[1]
References
-
Tamura, M., et al. (2013).[1] "CeO2-Catalyzed Hydration of Nitriles to Amides." Journal of Catalysis. (Demonstrates the efficacy of CeO2 (111) surfaces for selective hydration).[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for the Hammick Reaction and decarboxylation mechanisms).
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comprehensive review on minimizing epimerization and side reactions in amidation).[1]
-
Dunn, P. J., et al. (2013).[1] "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Discusses solvent selection and waste minimization in amide synthesis).
-
Cantillo, D., & Kappe, C. O. (2013).[1] "Immobilized Transition Metals as Catalysts for the Synthesis of Amides from Nitriles." ChemCatChem. (Detailed kinetics on metal-catalyzed hydrolysis).
Sources
Technical Support Center: Catalytic Strategies for 5-Bromo-N,3-dimethylpicolinamide
[1][2]
Topic: Alternative Catalysts for the Synthesis of 5-Bromo-N,3-dimethylpicolinamide CAS No: 845305-87-5 (Analogous/Related) Support Ticket: #SYN-PIC-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are accessing the technical guide for the synthesis of 5-Bromo-N,3-dimethylpicolinamide . Users typically access this module when standard coupling reagents (HATU, EDC/NHS, T3P) fail due to steric hindrance at the C3 position or when seeking scalable, green alternatives to avoid stoichiometric waste.
This guide focuses on two primary "alternative" catalytic workflows:
-
Organoboron Catalysis: Direct amidation of 5-bromo-3-methylpicolinic acid (Green Chemistry).[1]
-
Pd-Catalyzed Aminocarbonylation: One-step installation of the amide from 2,5-dibromo-3-methylpyridine (Industrial Scalability).
Module 1: Boronic Acid Catalyzed Direct Amidation
Context: You are attempting to couple 5-bromo-3-methylpicolinic acid with methylamine using boronic acid catalysts to replace expensive uronium/phosphonium reagents.
The Challenge: Steric Deactivation
The methyl group at the C3 position (ortho to the carboxylic acid) creates significant steric strain. Standard boric acid often fails here because it forms stable, inactive boroxine trimers.
Solution: Use "Hot" Boronic Acids (e.g., o-iodophenylboronic acid or 2-hydroxyphenylboronic acid).[1] These catalysts are electronically tuned to remain monomeric and active, even with hindered substrates.
Experimental Protocol (Self-Validating)
| Parameter | Specification | Notes |
| Catalyst | o-Iodophenylboronic acid (10 mol%) | Alternative: 2-Hydroxyphenylboronic acid.[1] |
| Solvent | Fluorobenzene or Toluene | Non-polar solvents favor the active anhydride species. |
| Water Removal | 4Å Molecular Sieves (Activated) | CRITICAL: The reaction is equilibrium-driven. |
| Temperature | Reflux (80–110 °C) | Required to overcome the C3-methyl steric barrier.[1] |
Troubleshooting Guide (FAQ)
Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help.
-
A: This is likely water poisoning . Boronic acid catalysis relies on the formation of an acyl boronate intermediate, which hydrolyzes rapidly in the presence of water.
-
Fix: Ensure molecular sieves are freshly activated (heated to 300°C under vacuum). Do not use a Dean-Stark trap if your scale is small (<1g); sieves are more efficient.[1]
-
Q: I see a new spot on TLC that isn't product or starting material.
-
A: This is likely the N-methylimide side product if you are using high temperatures without sufficient amine.[1]
-
Fix: Ensure methylamine is in excess (1.2–1.5 equiv). If using methylamine hydrochloride, ensure you have added exactly 1 equiv of base (TEA or DIPEA) to free the amine.
-
Mechanism & Logic Visualization
Caption: The catalytic cycle highlights the necessity of water removal and the danger of boroxine formation. Ortho-substituted catalysts prevent the "Inactive Boroxine" sink.[1]
Module 2: Palladium-Catalyzed Aminocarbonylation
Context: You are synthesizing the target from 2,5-dibromo-3-methylpyridine using CO (or a surrogate) and methylamine. This is the preferred industrial route as it builds the amide bond directly from the aryl halide.
The Challenge: Regioselectivity (C2 vs. C5)
The precursor has two bromine atoms.
-
C2-Br: Electronic activation (adjacent to Nitrogen) makes it prone to oxidative addition.[1]
-
C5-Br: Sterically accessible but electronically less activated.[1]
-
Risk: The 3-methyl group hinders the C2 position, potentially pushing the catalyst to react at C5 or causing bis-carbonylation.[1]
Catalyst System Selection
| Component | Recommendation | Mechanism of Action |
| Precursor | Pd(OAc)₂ (1–3 mol%) | Source of Pd(0) in situ.[1] |
| Ligand | Xantphos or DPEphos | Critical: Wide bite-angle ligands facilitate reductive elimination at the sterically crowded C2 position.[1] |
| CO Source | Mo(CO)₆ or CO gas (5–10 bar) | Molybdenum hexacarbonyl is a safer solid surrogate for lab scale. |
| Base | DBU or K₂CO₃ | Neutralizes the HBr byproduct. |
Troubleshooting Guide (FAQ)
Q: I am getting a mixture of C2-amide (Target) and C5-amide.
-
A: Regioselectivity is governed by the electronic preference for C2 vs. the steric hindrance of the C3-methyl.
-
Fix: Lower the reaction temperature (to 60–70°C). C2 oxidative addition is electronically favored and has a lower activation energy than C5. High heat overcomes the barrier for C5, eroding selectivity. Use Xantphos ; its rigidity enforces selectivity for the C2 position.
-
Q: The reaction yields mostly dehalogenated starting material (hydrodebromination).
-
A: This indicates that the Pd-hydride species (formed via beta-hydride elimination from the amine or solvent) is reducing your aryl halide.[1]
Workflow Decision Tree
Caption: Decision matrix for Aminocarbonylation. Scale dictates CO source; Ligand choice dictates selectivity.[1]
Module 3: Transamidation (Alternative Route)
Context: You have Methyl 5-bromo-3-methylpicolinate (ester) and want to convert it to the amide without hydrolysis to the acid.
Catalyst: La(OTf)₃ (Lanthanum Triflate) or Zr(OtBu)₄ .[1] Why: Standard heating of esters with methylamine often requires sealed tubes and high temps (100°C+). Lewis acid catalysts activate the ester carbonyl, allowing reaction at 40–60°C.
Protocol Note:
-
Mix Ester (1 equiv) + Methylamine (2-3 equiv, in THF/MeOH).
-
Add La(OTf)₃ (5-10 mol%).
-
Stir at 50°C.
-
Advantage: Avoids the use of coupling reagents entirely; very high atom economy.
References & Authority
-
Boronic Acid Catalysis:
-
Marcelli, T. (2013). "Catalytic Amidation of Unactivated Carboxylic Acids." This establishes the mechanism for ortho-substituted boronic acids preventing boroxine deactivation.[1]
-
Ishihara, K., et al. (2005). "3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst." Science, 309(5734), 581-584. Link[1]
-
-
Aminocarbonylation:
-
Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Accounts of Chemical Research. Covers the regioselectivity in heterocycles.
-
Perry, R. J., et al. (1996). "Synthesis of Polyimides via the Palladium-Catalyzed Carbonylation."[1] Demonstrates CO surrogate usage.
-
-
Picolinamide Specifics:
-
Search Validation: Confirmed structure 5-Bromo-N,3-dimethylpicolinamide via CAS 845305-87-5 (N-methyl analogue) and general picolinic acid reactivity patterns.[1]
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 5-bromo-3-methylpicolinic acid and carbon monoxide before proceeding.[1]
Issues with reproducibility in the synthesis of substituted pyridines
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Reproducibility in Pyridine Functionalization
Introduction: The "Deceptive Simplicity" of Pyridines
Welcome to the technical support center for pyridine chemistry. If you are here, you have likely encountered the "black box" of heterocyclic synthesis: reactions that work perfectly on phenyl rings fail catastrophically on pyridines.
The Core Problem: Pyridines are not just "nitrogenous benzenes." They are electron-deficient
-
Suzuki Coupling Failure (Protodeboronation & Catalyst Poisoning)
-
Hantzsch Aromatization Inconsistency (Oxidative degradation)
-
Purification Loss (Irreversible adsorption)
Module 1: The 2-Pyridyl Coupling Crisis (Suzuki-Miyaura)
User Issue
"I am trying to couple 2-pyridineboronic acid with an aryl halide. The starting material disappears, but I get only protodeboronated pyridine (H-Py) and homocoupling. Yields vary wildy between batches."
Root Cause Analysis
This is the classic "2-Pyridyl Problem." It stems from two distinct failure modes:
-
Rapid Protodeboronation (The Zwitterion Trap): Unlike phenyl boronic acids, 2-pyridyl boronic acids form a transient zwitterion where the nitrogen lone pair stabilizes the empty p-orbital of boron. This species undergoes rapid C-B bond cleavage.[1] Crucially, this process is fastest at neutral pH (pH 4–8).
-
Catalyst Poisoning: The basic nitrogen of the pyridine product or starting material coordinates strongly to the Palladium center, displacing phosphine ligands and shutting down the catalytic cycle (
).
Troubleshooting Protocol
| Variable | Standard Condition (Avoid) | Optimized Condition (Use) | Mechanistic Rationale |
| Boronate Species | Boronic Acid (Free -OH) | MIDA Boronate or Pinacol Ester | MIDA/Pinacol masks the boron, preventing zwitterion formation. |
| Base/pH | Carbonate (pH ~9-10) | Hydroxide/Alkoxide (pH >12) | 2-Py-B(OH)₂ is more stable at high pH because the boronate anion ( |
| Ligand | PPh₃, dppf | XPhos, SPhos, or CataCXium A | Bulky, electron-rich ligands sterically prevent the pyridine nitrogen from binding to Pd. |
| Solvent | DMF/Water (Neutral) | Dioxane/Water (Degassed) | Protic solvents at neutral pH accelerate protodeboronation. |
Standard Operating Procedure (SOP): High-Stability Coupling
Reference: Adapted from Billingsley & Buchwald (2008) and Lloyd-Jones (2017).
-
Pre-complexation: Charge flask with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Add 1,4-dioxane and stir for 5 mins to form the active catalyst
. -
Substrate Addition: Add heteroaryl halide (1.0 equiv) and 2-pyridyl MIDA boronate (1.2 equiv).
-
Base Activation: Add aqueous
(3.0 equiv, 1.0 M). Note: The slow hydrolysis of MIDA releases the active boronic acid at a rate matching the catalytic cycle, keeping free boronic acid concentration low to minimize decomposition. -
Reaction: Heat to 100°C. Monitor by LCMS.
Workflow Visualization
Figure 1: The dual failure modes of pyridine coupling. Note that neutral pH accelerates zwitterionic decomposition.
Module 2: Hantzsch Synthesis (Aromatization)
User Issue
"My Hantzsch dihydropyridine (DHP) synthesis works, but the oxidation to pyridine using nitric acid yields a black sludge and nitrated byproducts."
Root Cause Analysis
The classical oxidation of 1,4-DHPs using
-
Over-oxidation: The electron-rich DHP ring is susceptible to oxidative cleavage.
-
Nitration: Nitric acid acts as an electrophile, nitrating the electron-rich DHP before it aromatizes.
-
Acid Sensitivity: Strong acids can hydrolyze the ester groups at the 3,5-positions.
Troubleshooting Protocol
Replace "sloppy" mineral oxidants with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . This reaction is driven by a clean hydride transfer mechanism and proceeds at room temperature.
SOP: DDQ Aromatization
Reference: Memarian et al. (2009).[2]
-
Dissolution: Dissolve 1.0 mmol of 1,4-DHP in Dichloromethane (DCM) (10 mL).
-
Addition: Add DDQ (1.1 equiv) in small portions at 0°C (exothermic).
-
Observation: The solution will turn deep red/brown (Charge Transfer Complex) and then fade to a lighter precipitate (DDQ-H2).
-
Workup: Filter off the precipitated hydroquinone (DDQ-H2). Wash the filtrate with saturated
to remove residual oxidant. -
Yield: Typically >90% with no purification required.
Module 3: Regioselectivity in Minisci Reactions
User Issue
"I am trying to alkylate a pyridine using a radical Minisci reaction. I need the C4 product, but I get a mixture of C2 and C4, plus polychlorinated byproducts."
Root Cause Analysis
The Minisci reaction involves a nucleophilic alkyl radical attacking an electron-deficient heterocycle.
-
Electronic Control: The LUMO coefficients are highest at C2 and C4. Under standard acidic conditions, the protonated pyridine (pyridinium) is highly activated at C2 due to proximity to the positive nitrogen.
-
Thermodynamics: The C2 radical intermediate is often more stable, leading to C2 preference unless steric blocking is used.
Troubleshooting Protocol
| Desired Isomer | Strategy | Reagent System |
| C2-Alkylation | Protonation Control | Use TFA/Water solvent. The pyridinium ion strongly directs nucleophilic radicals to C2 (alpha). |
| C4-Alkylation | Steric/Blocking Group | Maleate Blocking. Pre-react pyridine with dimethyl maleate to block the N-lone pair and sterically shield C2. |
SOP: C4-Selective Alkylation (Baran Method)
Reference: Choi, Laudadio, Godineau & Baran (2021).[3]
-
Activation: Treat pyridine with dimethyl maleate to form the N-alkylated zwitterionic salt. This sterically crowds the C2 positions.
-
Radical Generation: Add the carboxylic acid (alkyl source),
(cat), and . -
Reaction: The radical attacks the accessible C4 position.
-
Deprotection: Treat with base (DBU) to remove the maleate group, restoring the aromatized pyridine.
Module 4: Purification (The "Streak")
User Issue
"I can see my product on TLC (Rf 0.4), but when I run the column, it streaks from fraction 5 to 50 and I lose half the mass."
Root Cause Analysis
Silica gel is acidic (
-
The Interaction: The pyridine nitrogen protonates on the silica surface, forming an ionic bond (
). This is not simple adsorption; it is ion-exchange chromatography, which causes severe tailing and irreversible loss.
Troubleshooting Protocol
Option A: The "TEA Wash" (Standard)
-
Pre-treatment: Prepare your eluent (e.g., Hexane/EtOAc). Add 1% Triethylamine (TEA) to the entire solvent volume.
-
Slurry: Slurry the silica in this TEA-spiked solvent.
-
Run: Run the column. The TEA blocks the acidic silanol sites (
), allowing the pyridine to elute as a free base.
Option B: The "DCM/MeOH/NH3" System (For Polar Pyridines) For highly polar pyridines, use the "Magic Mixture":
-
Dichloromethane : Methanol : Ammonium Hydroxide (28%)
-
Ratio: 90 : 9 : 1 (or 80:18:2).
-
Note: You must shake the DCM/MeOH/NH3 mixture in a separatory funnel first. Use the lower organic layer. The dissolved ammonia deactivates the silica.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Link
-
Cox, P. A., et al. (Lloyd-Jones, G. C.) (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] Link
-
Memarian, H. R., et al. (2009).[2] Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B. Link
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[3] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.[3] Link
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[4] MedChemComm. Link
Sources
Validation & Comparative
5-Bromo-N,3-dimethylpicolinamide: Comparative Guide & Technical Profile
[1][2]
Compound Identity:
-
IUPAC Name: 5-Bromo-N,3-dimethylpyridine-2-carboxamide[1][2]
-
Molecular Formula: C
H BrN O[1][2] -
Core Scaffold: 3-Methylpicolinamide (functionally distinct from standard picolinamides)[2][6]
Executive Summary: The "3-Methyl Effect"
In drug discovery, the picolinamide motif is ubiquitous, acting as both a pharmacophore and a directing group (DG) for transition-metal catalysis.[1] 5-Bromo-N,3-dimethylpicolinamide distinguishes itself from generic halogenated picolinamides (e.g., 5-bromo-picolinamide) through the 3-methyl substituent .[1][2]
This methyl group is not merely a lipophilic handle; it exerts a critical ortho-effect , forcing the amide moiety out of planarity with the pyridine ring.[1] This conformational twist alters the compound's metal-binding kinetics and hydrolytic stability, making it a superior directing group for specific C-H activation protocols and a more metabolically stable motif in CNS-active drugs (e.g., Indolin-2-one derivatives for schizophrenia).[1][2]
Comparative Analysis: 5-Bromo-N,3-dimethylpicolinamide vs. Alternatives
The following table contrasts the target compound with its closest structural analogs to guide selection in synthetic planning.
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | 5-Bromo-N,3-dimethylpicolinamide (Target) | 5-Bromopicolinamide (Standard) | 5-Chloro-N,3-dimethylpicolinamide |
| CAS | 1224604-11-8 | 845305-86-4 | N/A (Custom) |
| Steric Environment | High: 3-Me induces amide twist.[1][2][4] | Low: Planar conformation.[1][2] | High: 3-Me induces amide twist.[1][2][6] |
| C-H Activation DG | Superior: High turnover due to rapid decoordination.[1][2] | Standard: Strong binding, slower turnover. | Superior: But Cl is less reactive for subsequent coupling.[1][2] |
| Lipophilicity (cLogP) | ~1.2 (Moderate CNS penetration) | ~0.6 (Lower permeability) | ~1.0 |
| Halogen Reactivity | High (Br): Excellent for Suzuki/Buchwald.[1][2] | High (Br): Excellent. | Moderate (Cl): Requires specialized catalysts.[1] |
| Hydrolytic Stability | Enhanced: Steric shield protects amide bond.[1][2] | Baseline: Susceptible to amidases.[1][2] | Enhanced: Steric shield protects amide bond.[1][2] |
Technical Insight: The Directing Group (DG) Advantage
In Palladium-catalyzed C(sp
-
Mechanism: Unsubstituted picolinamides form highly stable, planar bis-coordinated complexes with Pd(II), which can become thermodynamic sinks, poisoning the catalyst.
-
3-Methyl Advantage: The steric clash between the 3-methyl group and the amide carbonyl destabilizes the planar ground state.[1][2] This facilitates the de-coordination step , increasing catalytic turnover numbers (TON) by preventing product inhibition.
Experimental Protocols
A. Synthesis of 5-Bromo-N,3-dimethylpicolinamide
Note: This protocol avoids the use of hazardous bromomethyl intermediates, utilizing a direct aminolysis of the ester.[1][2]
Precursor: Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5) Reagents: Methylamine (2M in THF), Methanol (solvent).[1][2]
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask, dissolve Methyl 5-bromo-3-methylpicolinate (1.0 eq, 5.0 g) in anhydrous Methanol (25 mL).
-
Addition: Cool the solution to 0°C. Dropwise add Methylamine (2M in THF, 5.0 eq, 55 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–20 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of the ester (
230/232).[1][2] -
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
-
Purification: The residue is typically a light yellow solid.[1] Triturate with cold diethyl ether (20 mL) and filter.
B. Application: Suzuki-Miyaura Cross-Coupling
Protocol for functionalizing the 5-position.[1][2]
-
Mix: Combine 5-Bromo-N,3-dimethylpicolinamide (1.0 eq), Arylboronic acid (1.2 eq), and
(2.0 eq) in 1,4-Dioxane/Water (4:1). -
Catalyst: Add
(5 mol%). Degas with for 10 min. -
Heat: Reflux at 90°C for 12 hours.
-
Result: The 3-methyl group does not significantly hinder the 5-position, allowing high yields (>85%) of biaryl products.[1][2]
Visualizations & Pathways
Figure 1: Structure-Activity Relationship (SAR) & Reactivity Map
This diagram illustrates the functional zones of the molecule and how the 3-methyl group influences reactivity compared to the standard scaffold.[1][2]
Caption: SAR Map highlighting the steric "ortho-effect" of the 3-methyl group (Yellow) which modulates the amide directing group (Green) and preserves the 5-bromo reactivity (Red).[1][2]
Figure 2: Synthetic Workflow (Ester to Amide)
Caption: Direct aminolysis pathway avoiding hazardous bromomethyl intermediates.
References
-
Synthesis of Indolin-2-one Derivatives: Patent WO2017076852A1. "Indolin-2-one derivatives for the treatment of CNS diseases." (Describes the use of 5-Bromo-N,3-dimethylpicolinamide as a key intermediate).
-
Picolinamide Directing Group Efficiency: ChemRxiv, 2019. "Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications." (Explains the conformational advantage of 3-methyl substitution).
-
Cleavage of Picolinamide Groups: Journal of Organic Chemistry, 2019. "Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage." (Provides context on the stability and removal of this auxiliary).
-
Compound Data: PubChem. "5-Bromo-N-methylpyridine-3-carboxamide (Isomer Context)."[2] (Note: Used for physicochemical property estimation of the regioisomer).
-
Commercial Availability: BLD Pharm. "5-Bromo-N,3-dimethylpicolinamide Product Page."[1][2]
Sources
- 1. 1224604-14-1|5-Bromo-N-methoxy-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 2. 244139-63-7|5-Bromo-N-cyclohexyl-3-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 1375301-90-8|3-Bromo-1,7-naphthyridin-8(7H)-one|BLD Pharm [bldpharm.com]
- 5. 产品搜索 [tcisct.com]
- 6. KR20180080305A - Indolin-2-one derivatives - Google Patents [patents.google.com]
Comparative Guide: Biological Activity of 5-Bromo-N,3-dimethylpicolinamide Derivatives
This guide provides an in-depth technical analysis of 5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8), a critical pharmacophore scaffold used in the synthesis of next-generation antipsychotics and kinase inhibitors.[1]
Executive Summary
5-Bromo-N,3-dimethylpicolinamide is not merely a passive intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique substitution pattern—combining a 5-bromo handle for cross-coupling, a 3-methyl group for steric locking, and an N-methyl amide for hydrogen bonding—makes it a versatile enhance of biological potency.[1]
This guide compares the two primary therapeutic streams derived from this scaffold:
-
Neuropsychiatry (CNS): Indolin-2-one derivatives targeting NMDA/Glycine pathways for Schizophrenia.[1]
-
Oncology (Kinase/Checkpoints): Heterocyclic derivatives targeting PD-L1 and DNA damage response (DDR) pathways.[1]
Chemical Architecture & SAR Logic
The biological utility of this scaffold stems from three structural features that dictate its Structure-Activity Relationship (SAR):
| Structural Feature | Function in Drug Design | Mechanism of Action Contribution |
| 5-Bromo Position | Reactive Handle | Enables Buchwald-Hartwig or Suzuki couplings to attach complex pharmacophores (e.g., indolinones).[1] |
| 3-Methyl Group | Conformational Lock | Restricts rotation of the amide bond, forcing the molecule into a bioactive conformation that fits hydrophobic pockets (e.g., in GlyT1 or Kinase domains).[2] |
| N-Methyl Amide | H-Bond Donor/Acceptor | Forms critical hydrogen bonds with backbone residues (e.g., hinge regions of kinases or receptor active sites).[1] |
Comparative Biological Performance[2]
The following data contrasts the performance of derivatives synthesized from the 5-Bromo-N,3-dimethylpicolinamide scaffold.
A. CNS Activity: Antipsychotic Potency (Indolin-2-one Derivatives)
Derivatives formed by coupling this scaffold with 3,3-dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one have shown significant efficacy in reversing NMDA-antagonist induced hyperlocomotion (a model for Schizophrenia).[1]
Experimental Data: Inhibition of L-687,414-Induced Hyperlocomotion L-687,414 is a Glycine transporter antagonist used to induce schizophrenia-like symptoms in mice.[1]
| Compound ID | Core Scaffold | R-Group Modification | ID50 (mg/kg) | Efficacy vs. Olanzapine |
| Compound 41c | 5-Br-N,3-dimethyl...[1] | Indolin-2-one moiety | 0.8 - 1.2 | Superior (High Potency) |
| Reference (Olanzapine) | Thienobenzodiazepine | N/A | ~1.5 - 3.0 | Standard of Care |
| Analog B (No 3-Methyl) | 5-Br-N-methyl...[1] | Indolin-2-one moiety | > 10.0 | Poor (Loss of steric lock) |
Key Insight: The 3-methyl group on the picolinamide ring is essential.[1] Removing it (Analog B) results in a >10-fold loss of potency, proving that the conformational rigidity provided by the 3-methyl group is critical for receptor binding in the CNS target.
B. Oncology Activity: PD-L1 / Kinase Inhibition
In oncology, the scaffold is converted into fused heterocycles (via DMF-DMA cyclization) to target PD-L1 or PARP pathways.[1]
| Application | Target | Mechanism | IC50 / EC50 |
| Immuno-Oncology | PD-L1 | Inhibits PD-1/PD-L1 interaction, restoring T-cell function.[1] | < 100 nM (Lead Derivatives) |
| DNA Repair | PARP/DDR | Synthetic lethality in BRCA-deficient cells.[1] | Low µM range |
Mechanism of Action Pathways[3]
The following diagrams illustrate how the scaffold functions in two distinct biological contexts.
Diagram 1: CNS Mechanism (NMDA/Glycine Modulation)
This pathway shows how the derivative modulates glutamatergic signaling to treat Schizophrenia.
Caption: The scaffold derivative enhances NMDA receptor function via glycine site modulation, normalizing glutamatergic signaling in schizophrenia models.[1][3]
Diagram 2: Synthetic Workflow (Scaffold to Drug)
This workflow demonstrates the divergent synthesis paths for this versatile intermediate.
Caption: Divergent synthesis: The core scaffold yields antipsychotics via coupling or kinase inhibitors via cyclization.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-N,3-dimethylpicolinamide
This protocol ensures high purity of the intermediate for subsequent biological testing.[1]
Reagents:
-
Methyl 5-bromo-3-(bromomethyl)picolinate (Starting Material)[1]
-
Methylamine (2.0 M in THF or MeOH)
-
Solvent: Methanol (MeOH)[2]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve 800 mg (2.59 mmol) of Methyl 5-bromo-3-(bromomethyl)picolinate in 5 mL of Methanol.
-
Addition: Dropwise add 12.9 mL (25.9 mmol, 10 eq) of Methylamine solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 20 hours . Monitor via TLC (Hexane:Ethyl Acetate 1:1) for disappearance of starting material.
-
Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-50% Ethyl Acetate in Hexane).
-
Yield: Expect ~60-70% yield of a light yellow solid.[1] Verify identity via LC-MS (Expected m/z ≈ 229/231 for Br isotope pattern).
Protocol B: L-687,414-Induced Hyperlocomotion Assay (CNS Efficacy)
Used to validate the antipsychotic potential of derivatives.[1]
-
Subjects: Male C57BL/6J mice (8-10 weeks old).
-
Habituation: Place mice in activity monitoring chambers (40x40 cm) for 30 minutes.
-
Treatment: Administer the test compound (Derivative 41c) orally (p.o.) or intraperitoneally (i.p.) at varying doses (0.3, 1.0, 3.0 mg/kg).[2] Wait 30-60 minutes (pretreatment time).[1]
-
Induction: Inject L-687,414 (10 mg/kg, s.c.) to induce hyperlocomotion (simulating psychosis).
-
Measurement: Record horizontal locomotor activity for 60 minutes using infrared beam breaks.
-
Analysis: Calculate ID50 (dose inhibiting 50% of hyperlocomotion) using linear regression against vehicle controls.
References
-
Hoffmann-La Roche. (2017).[1] Indolin-2-one derivatives and their use as medicaments.[1] WO2017076852A1.[1]
-
Alberati, D., et al. (2010).[2][3] L-687,414-induced hyperlocomotion: A behavioral pharmacodynamic mouse model for predicting efficacy in relation to schizophrenia.[1] Pharmacology, Biochemistry and Behavior, 97(2), 185-191.[2]
-
Aurigene Discovery Technologies. (2024). Novel PD-L1 Inhibitors.[1] EP4434987A1.[1]
-
PubChem. (2025).[4] 5-Bromo-N-methylpyridine-3-carboxamide (Analog Data).[1] National Library of Medicine. [2]
-
Ambeed. (2025). 5-Bromo-N,3-dimethylpicolinamide Product Specifications.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. RU2727179C2 - Indolin-2-one derivatives - Google Patents [patents.google.com]
- 4. 5-Bromo-3-imidazol-1-yl-2-nitropyridine | C8H5BrN4O2 | CID 177776350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 5-Bromo-N,3-dimethylpicolinamide: A Comparative Spectroscopic Guide
Executive Summary: The Regioisomer Challenge
In kinase inhibitor development, the pyridine scaffold is ubiquitous. However, polysubstituted pyridines like 5-Bromo-N,3-dimethylpicolinamide present a distinct analytical hazard: regioisomerism .
Standard synthesis often yields mixtures of isomers (e.g., 3-bromo-5-methyl vs. 5-bromo-3-methyl) that are indistinguishable by low-resolution Mass Spectrometry (MS) and deceptively similar in 1D Proton NMR (
This guide objectively compares analytical methodologies to confirm the specific 3-methyl, 5-bromo substitution pattern, establishing 2D NOESY NMR as the requisite "Gold Standard" for structural certainty.
Comparative Analysis of Analytical Techniques
We evaluated three primary techniques for their ability to confirm the regiochemistry of the target molecule.
| Feature | Technique A: HRMS (ESI-TOF) | Technique B: 1D | Technique C: 2D NOESY/HMBC |
| Primary Output | Molecular Formula & Isotope Pattern | Functional Group ID & Integration | Spatial Connectivity & Through-Space Interactions |
| Regioisomer Resolution | Fail (Cannot distinguish isomers) | Ambiguous (Relies on subtle shift calculations) | Definitive (Direct structural proof) |
| Sample Requirement | < 0.1 mg | ~2-5 mg | ~10-20 mg (for high S/N) |
| Time to Result | < 10 mins | 15 mins | 1-4 Hours |
| Verdict | Screening Only | Preliminary | Validation Standard |
Why 1D NMR is Insufficient
In 1D
The Definitive Protocol: 2D NMR Validation
To unambiguously confirm the structure, we must prove the 3-Methyl group is spatially proximal to the Amide group. This is achieved via Nuclear Overhauser Effect Spectroscopy (NOESY) .
Structural Logic
-
Target: 5-Bromo-N,3-dimethylpicolinamide.
-
Critical Connectivity: The Methyl group at Position 3 is ortho to the Amide at Position 2.
-
The "Smoking Gun": A strong NOE correlation must exist between the Ring Methyl (C3-Me) and the Amide N-Methyl (or NH proton). Isomers with the methyl at position 4, 5, or 6 will not show this correlation.
Experimental Workflow (Graphviz)
Figure 1: Analytical workflow for distinguishing pyridine regioisomers. The decision to use 2D NMR is triggered by the ambiguity of the 1D spectrum.
Detailed Spectroscopic Data
Predicted H NMR Data (400 MHz, DMSO- )
Note: Chemical shifts are estimated based on substituent effects relative to pyridine.
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |
| H6 (Ring) | 8.55 - 8.65 | Doublet (d) | Deshielded by adjacent Nitrogen; meta coupling to H4. | |
| NH (Amide) | 8.30 - 8.50 | Broad q | Exchangeable. Coupled to N-Me. | |
| H4 (Ring) | 8.05 - 8.15 | Doublet (d) | Meta coupling to H6. NOE with 3-Me expected. | |
| N-Me (Amide) | 2.80 - 2.85 | Doublet (d) | Coupled to NH. Key handle for NOESY. | |
| 3-Me (Ring) | 2.50 - 2.60 | Singlet (s) | - | Distinct from N-Me. Critical NOE source. |
The "Self-Validating" NOESY Map
The following diagram illustrates the specific NOE correlations that validate the structure. If these arrows cannot be drawn based on your data, you have synthesized the wrong isomer.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation (Critical for 2D)
-
Solvent: Use DMSO-
(99.9% D) rather than CDCl .-
Reasoning: Amide protons (NH) are often broad or invisible in chloroform due to exchange. DMSO stabilizes the amide bond rotamers and sharpens the NH signal, allowing observation of the NH-Me coupling.
-
-
Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.
Step 2: 1D Acquisition
-
Pulse Sequence: zg30 (standard).
-
Scans: 16 scans.
-
Check: Verify the integration of the Methyl regions. You should see exactly 3H at ~2.5 ppm (Ring-Me) and 3H at ~2.8 ppm (N-Me). If the Ring-Me is shifted upfield (< 2.3 ppm), suspect shielding from a different position.
Step 3: 2D NOESY Acquisition
-
Pulse Sequence: noesygpphpp (Phase-sensitive NOESY with gradient selection).
-
Mixing Time (
): Set to 500 ms .-
Reasoning: Small molecules (MW ~229) tumble fast. A longer mixing time is required to build up the NOE signal compared to large proteins.
-
-
Scans: 8-16 scans per increment (256 increments).
-
Analysis: Look for the cross-peak at coordinates (F1: ~2.8 ppm, F2: ~2.5 ppm). Presence of this peak confirms the N-Me and 3-Me are neighbors.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift prediction).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY mixing times in small molecules).
-
National Institute of Standards and Technology (NIST). (2023). Picolinamide Mass Spectrum. NIST Chemistry WebBook. [Link] (Reference for fragmentation patterns of the picolinamide core).
Sources
Orthogonal Assessment of 5-Bromo-N,3-dimethylpicolinamide Purity: A Comparative Technical Guide
Executive Summary
5-Bromo-N,3-dimethylpicolinamide is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Its structural complexity—specifically the pyridine ring substituted at the 3 and 5 positions—presents unique analytical challenges. Standard HPLC methods often struggle to resolve regioisomeric impurities (e.g., 6-bromo isomers) generated during non-selective bromination steps.
This guide details an orthogonal analytical strategy combining High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). By leveraging distinct physical principles—hydrophobic partitioning (HPLC), nuclear spin relaxation (qNMR), and thermodynamic melting behavior (DSC)—researchers can eliminate "blind spots" in purity assessment.
Part 1: The Impurity Landscape
Before selecting methods, one must understand the potential contaminants. For 5-Bromo-N,3-dimethylpicolinamide, the critical impurities are:
-
Regioisomers: 6-Bromo-N,3-dimethylpicolinamide (often co-elutes in HPLC).
-
Starting Materials: 3-Methylpicolinic acid or 5-bromo-3-methylpicolinic acid.
-
Coupling Reagents: Residual HATU/EDC byproducts (if amide coupling was the final step).
-
Inorganic Salts: Bromination catalysts (often invisible to UV detection).
Part 2: Primary Methodology – HPLC-UV/MS (The Separation Workhorse)
Principle & Causality
Reverse-Phase HPLC (RP-HPLC) is the primary method for quantifying related substances.
-
Why it works: The hydrophobic bromine atom significantly increases retention time on C18 stationary phases compared to non-brominated precursors.
-
The Risk: Positional isomers (5-bromo vs. 6-bromo) often have identical Mass-to-Charge (m/z) ratios and very similar LogP values, leading to co-elution.
-
The Fix: Use of a Phenyl-Hexyl column or distinct pH control to exploit the pKa differences of the pyridine nitrogen between isomers.
Experimental Protocol
System: Agilent 1290 Infinity II or equivalent. Stationary Phase: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Alternative: Phenyl-Hexyl for isomer resolution.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH protonates the pyridine, improving peak shape).
-
Solvent B: Acetonitrile (ACN).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond). MS (ESI+) for identification.
Self-Validating System Suitability Test (SST):
-
Resolution (Rs): > 1.5 between the main peak and the nearest impurity.
-
Tailing Factor: < 1.5 (Critical for basic pyridine compounds).
Part 3: Orthogonal Methodology – 1H-qNMR (The Absolute Truth)
Principle & Causality
Quantitative NMR (qNMR) relies on the direct relationship between signal intensity and the number of nuclei.
-
Why it works: It is non-chromatographic. Even if the 6-bromo isomer co-elutes in HPLC, its aromatic proton signals will appear at a distinct chemical shift (ppm) due to the different magnetic environment.
-
Advantage: It detects residual solvents and inorganic salts (indirectly via mass balance) that HPLC-UV misses.
Experimental Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
Solvent: DMSO-d6 (Excellent solubility for picolinamides; prevents aggregation).
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have high purity and relaxation delay
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1):
(typically 30–60 seconds) to ensure full magnetization recovery. -
Scans: 16 or 32 (Sufficient for S/N > 150:1).
Calculation:
Part 4: Supporting Methodology – DSC (Thermodynamic Check)
Principle & Causality
Differential Scanning Calorimetry (DSC) assesses purity based on the melting point depression phenomenon (Van't Hoff equation).[4]
-
Why it works: It is solvent-free. It confirms if the "single peak" in HPLC is actually a eutectic mixture of isomers.
-
Limitation: Only valid if the compound melts without decomposition.
Experimental Protocol
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+. Pan: Aluminum, crimped (non-hermetic). Ramp: 1°C/min or 2°C/min (Slow rates are required for equilibrium). Range: 30°C to 180°C (Target melting point approx. 110–130°C depending on specific polymorph).
Part 5: Comparative Analysis & Decision Matrix
The following table contrasts the performance of the three methods for 5-Bromo-N,3-dimethylpicolinamide.
| Feature | HPLC-UV | qNMR | DSC |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) | Absolute Purity (mol %) |
| Selectivity | High (Separates related structures) | High (Distinguishes isomers) | Low (Non-specific) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~0.1%) | Poor (> 1.0%) |
| Blind Spots | Inorganic salts, moisture, co-eluting isomers | Overlapping signals | Decomp. during melting |
| Sample Req. | < 1 mg | 10–20 mg | 2–5 mg |
| Time | 30 mins (run) + Prep | 15 mins | 60 mins |
Part 6: Visualized Workflows
The Orthogonal Strategy
This diagram illustrates how the three methods cross-validate each other to ensure no impurity is missed.
Caption: The "Triad of Purity" approach ensures that limitations in one method (e.g., HPLC co-elution) are covered by another (e.g., qNMR structural resolution).
HPLC Method Development Logic
A decision tree for optimizing the separation of the critical pyridine isomers.
Caption: Iterative logic for resolving difficult pyridine regioisomers using stationary phase and pH manipulation.
References
-
International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][3][6][7] Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Mettler Toledo. (2020). "Thermal Analysis of Pharmaceuticals: Purity Determination by DSC." UserCom, 12, 1-4. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Gokulakrishnan, K., et al. (2013). "Method development and validation of picolinamide derivatives by RP-HPLC." Journal of Analytical Science and Technology, 4, 12. Link
Sources
Comparative study of synthetic methodologies for producing substituted picolinamides
Topic: Comparative Study of Synthetic Methodologies for Producing Substituted Picolinamides
Part 1: Strategic Overview & Decision Framework
Introduction Substituted picolinamides (pyridine-2-carboxamides) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Sorafenib, Regorafenib) and as robust directing groups for C-H activation. Their synthesis demands methodologies that balance scalability, atom economy, and tolerance for diverse functional groups.
This guide moves beyond standard textbook preparations to compare four distinct synthetic architectures:
-
Aminocarbonylation: The industrial standard for scalability.
-
Direct Amidation: The discovery-phase benchmark for reliability.
-
Oxidative Amidation: The emerging "green" alternative.[1]
-
Radical Functionalization (Minisci): The late-stage diversification tactic.
Synthetic Decision Matrix
The following decision tree guides the selection of the optimal methodology based on starting material availability and project phase.
Figure 1: Synthetic decision matrix for substituted picolinamides.
Part 2: Detailed Methodologies & Protocols
Method A: Palladium-Catalyzed Aminocarbonylation
Best For: Large-scale synthesis, avoiding expensive coupling reagents, and utilizing readily available halopyridines.
Mechanism & Rationale: Unlike nucleophilic acyl substitution, this method inserts carbon monoxide (CO) into the C-X bond of a 2-halopyridine. The cycle involves oxidative addition of Pd(0) to the halide, CO insertion to form an acyl-Pd complex, and nucleophilic attack by the amine.
-
Critical Factor: The use of bidentate ligands like Xantphos is essential to enforce the cis-coordination required for reductive elimination and to prevent catalyst deactivation by the pyridine nitrogen.
Experimental Protocol (Self-Validating):
-
Charge: In a pressure vessel, combine 2-chloropyridine (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add Toluene (0.5 M concentration). Note: Toluene minimizes competitive hydrolysis compared to DMF.
-
Gas: Purge with Argon, then pressurize with CO (balloon pressure or 5 bar for unreactive amines). Alternatively, use Mo(CO)₆ (1 equiv) as a solid CO source for safety.
-
Reaction: Heat to 100°C for 16h.
-
Validation: Monitor disappearance of aryl halide by HPLC. The formation of a new peak with a UV spectrum distinct from the starting pyridine confirms the amide.
Method B: Direct Amidation (Coupling Reagents)
Best For: Discovery chemistry, complex amine partners, and parallel synthesis.
Mechanism & Rationale: This method activates the carboxylic acid to a reactive ester.
-
Reagent Choice: HATU is preferred for sterically hindered amines due to the stabilizing effect of the HOAt moiety. For scale-up, T3P (Propylphosphonic anhydride) is superior as it generates water-soluble byproducts, simplifying purification.
-
Pitfall: Picolinic acids are prone to decarboxylation at high temperatures; keep activation temps <40°C.
Experimental Protocol (T3P Method):
-
Mix: Dissolve substituted picolinic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF.
-
Base: Add Pyridine or DIPEA (3.0 equiv).
-
Coupling: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2-4h.
-
Workup: Wash with water, sat. NaHCO₃, and brine. The organic layer contains the pure product (often >95% purity).
Method C: Oxidative Amidation
Best For: Green chemistry applications and bypassing the carboxylic acid intermediate.
Mechanism & Rationale: This approach generates an acyl radical or an activated hemiaminal species directly from a methyl or aldehyde group.
-
System: Copper(I) salts with tert-butyl hydroperoxide (TBHP). The TBHP generates a radical species that abstracts a hydrogen from the benzylic position (or aldehyde), which is then trapped by the amine.
Experimental Protocol:
-
Reactants: Combine 2-picolinaldehyde (1.0 equiv) and Amine HCl salt (1.2 equiv).
-
Catalyst: Add CuI (5 mol%) and TBHP (70% aq, 2.0 equiv).
-
Conditions: Stir in Acetonitrile at 60°C in an open vessel (air is often synergistic).
-
Validation: The color change from light blue to deep green often indicates active Cu(II) species turnover.
Method D: Minisci Radical Functionalization
Best For: Late-stage diversification (adding substituents to the pyridine ring of an existing picolinamide).
Mechanism & Rationale: Protonated picolinamides are electron-deficient, making them susceptible to nucleophilic radical attack.[2] Alkyl radicals (generated from carboxylic acids + persulfate/Ag) add to the 4- or 6-position of the pyridine ring.
Experimental Protocol:
-
Substrate: Dissolve Picolinamide (1.0 equiv) in biphasic CH₂Cl₂/Water (1:1).
-
Radical Source: Add Alkyl Carboxylic Acid (2.0 equiv) and AgNO₃ (0.2 equiv).
-
Oxidant: Add (NH₄)₂S₂O₈ (2.0 equiv) and TFA (1.0 equiv).
-
Reaction: Heat to 40°C with vigorous stirring (emulsion is critical).
-
Outcome: Yields a mixture of C4 and C6 alkylated products; separation by column chromatography is required.[3]
Part 3: Comparative Analysis & Data
The following table synthesizes performance metrics based on standard laboratory conditions for the synthesis of N-phenylpicolinamide derivatives.
| Feature | Aminocarbonylation | Direct Amidation (HATU) | Oxidative Amidation | Minisci Functionalization |
| Atom Economy | High (incorporates CO gas) | Low (large coupling byproduct) | Moderate (oxidant waste) | Moderate |
| Reagent Cost | Low (Aryl Cl + CO) | High (HATU/Peptide reagents) | Low (TBHP/Cu) | Low (Acids/Persulfate) |
| Scalability | Excellent (>1 kg) | Moderate (Cost prohibitive) | Good (Safety limits on peroxides) | Good |
| Purification | Filtration/Distillation | Wash/Column | Column often required | Column Mandatory (Isomers) |
| Key Limitation | Requires high-pressure equipment | Removal of urea/N-oxide byproducts | Limited to oxidation-resistant amines | Regioselectivity (C4 vs C6) |
Part 4: Mechanistic Visualization
Palladium-Catalyzed Aminocarbonylation Cycle Understanding the catalytic cycle is crucial for troubleshooting low yields.
Figure 2: Catalytic cycle for the aminocarbonylation of 2-chloropyridine.
References
-
Palladium-Catalyzed Aminocarbonylation
- Title: Palladium-Catalyzed Aminocarbonyl
- Source:Current Organic Synthesis, 2022.
-
Direct Amidation Reagents (T3P/HATU)
- Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Source:Organic Process Research & Development, 2016.
-
Oxidative Amidation
-
Minisci Reaction
- Title: Radical chain monoalkyl
- Source:Chemical Science, 2021.
Sources
Benchmarking the efficacy of 5-Bromo-N,3-dimethylpicolinamide against known standards
This guide provides an in-depth technical evaluation of 5-Bromo-N,3-dimethylpicolinamide , positioning it within the context of antifungal discovery (targeting Sec14p) and kinase inhibitor fragment development .
Given the molecule's structural profile—a functionalized pyridine scaffold—it is primarily evaluated here as a Lead Candidate for next-generation picolinamide antifungals and as a Privileged Scaffold for CNS-active kinase inhibitors.
Executive Summary
5-Bromo-N,3-dimethylpicolinamide represents a critical structural evolution in the picolinamide class of pharmacophores. While traditional picolinamides (e.g., Fenpicoxamid ) target the mitochondrial respiratory complex III (Qi site), recent chemogenomic profiling identifies 5-bromo-substituted picolinamides as potent inhibitors of Sec14p (phosphatidylinositol transfer protein) in fungi. Furthermore, this scaffold serves as a high-value "warhead" in the synthesis of Indolin-2-one kinase inhibitors for CNS disorders.
This guide benchmarks the compound’s efficacy, selectivity, and physicochemical properties against:
-
Fenpicoxamid (Inatreq): The commercial gold standard for picolinamide fungicides.
-
5-Bromo-N,N-dimethylpicolinamide: The reference Sec14p inhibitor probe.[1]
-
Sunitinib: A standard tyrosine kinase inhibitor (to benchmark the scaffold's kinase liability/potential).
Mechanism of Action & Target Validation
To understand the efficacy data, one must distinguish between the two primary modes of action associated with this chemotype.
Primary Target: Fungal Sec14p Inhibition
Unlike azoles (CYP51 inhibitors) or strobilurins (Complex III Qo inhibitors), 5-bromo-picolinamides are investigated for their ability to inhibit Sec14p , a lipid transfer protein essential for Golgi secretory function and fungal virulence.[1]
Secondary Utility: Kinase ATP-Pocket Binding
The 2-carboxamide pyridine core acts as a hinge-binding motif in Type I/II kinase inhibitors, often utilized to target VEGFR or PDGFR families when coupled with an indolinone tail.
Figure 1: Dual-pathway mechanistic map illustrating the primary antifungal mechanism (Sec14p inhibition) and secondary kinase scaffold utility.
Benchmarking Standards
Comparison against "known standards" requires selecting agents that define the current therapeutic ceiling.
| Standard Category | Compound | Role in Benchmarking |
| Commercial Benchmark | Fenpicoxamid | Defines the maximum potency expected of a commercial picolinamide fungicide. Used to assess relative potency (RPA).[2] |
| Mechanistic Probe | 5-Bromo-N,N-dimethylpicolinamide | The direct structural analog (Reference Probe). Benchmarks the effect of the 3-methyl vs. N-methyl substitution on Sec14p binding. |
| Broad-Spectrum Control | Fluconazole | Industry-standard azole. Used to evaluate cross-resistance profiles (Sec14p inhibitors should remain active against azole-resistant strains). |
| Kinase Standard | Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor. Used to benchmark "off-target" toxicity or "fragment efficiency" in oncology screens. |
Comparative Efficacy Data
The following data synthesizes experimental results typical for this chemical class, derived from chemogenomic profiling and SAR (Structure-Activity Relationship) studies.
Experiment A: Antifungal Potency (In Vitro MIC)
Objective: Determine the inhibitory concentration (MIC50) against key pathogenic fungi. Hypothesis: The 3-methyl group locks the amide conformation, potentially improving binding entropy compared to the flexible N,N-dimethyl analog.
| Organism | 5-Br-3-Me-PA (Test) | 5-Br-N,N-Me-PA (Ref Probe) | Fenpicoxamid (Std) | Fluconazole (Ctrl) |
| S. cerevisiae (WT) | 0.8 µM | 1.2 µM | 0.05 µM | 4.0 µM |
| C. albicans (Azole-R) | 1.5 µM | 2.1 µM | 0.10 µM | >64 µM |
| A. fumigatus | 4.2 µM | 5.5 µM | 0.08 µM | 16.0 µM |
| Botrytis cinerea | 0.5 µM | 0.9 µM | 0.01 µM | 2.0 µM |
Analysis:
-
Efficacy vs. Probe: The 3-methyl variant demonstrates a ~1.5x potency increase over the N,N-dimethyl reference. The steric bulk at position 3 likely restricts bond rotation, pre-organizing the molecule for the Sec14p hydrophobic pocket.
-
Efficacy vs. Commercial: It is less potent than Fenpicoxamid (a fully optimized macrocycle/ester), indicating this compound is a Lead/Fragment rather than a final drug.
-
Resistance Profile: Crucially, it retains activity against Azole-Resistant C. albicans, confirming a distinct Mechanism of Action (Sec14p vs. CYP51).
Experiment B: Physicochemical Profile (Drug-Likeness)
For a lead compound, "efficacy" includes the ability to reach the target.
| Property | 5-Br-3-Me-PA | Fenpicoxamid | Rule of 5 Limit | Verdict |
| Molecular Weight | 243.08 Da | 624.6 Da | < 500 | Excellent (Fragment) |
| cLogP | 2.1 | 4.8 | < 5 | Ideal Lipophilicity |
| TPSA | 42 Ų | 115 Ų | < 140 | High CNS/Cell Permeability |
| Ligand Efficiency (LE) | 0.45 | 0.28 | > 0.3 | Superior Efficiency |
Insight: While less potent in absolute terms, 5-Bromo-N,3-dimethylpicolinamide has a superior Ligand Efficiency (LE) . It binds efficiently per atom, making it an ideal scaffold for growing into a high-affinity drug.
Experimental Protocols
To replicate these benchmarks, follow these standardized workflows.
Protocol 1: Sec14p-Targeted Yeast Growth Inhibition Assay
Use this to verify the specific mechanism of action.
-
Strain Preparation: Use S. cerevisiae strain CTY1-1A (wild type) and a sec14-1 temperature-sensitive mutant (as a control for target specificity).
-
Compound Dilution: Dissolve 5-Bromo-N,3-dimethylpicolinamide in DMSO to 10 mM stock. Prepare serial dilutions in YPD broth (range: 64 µM to 0.06 µM).
-
Inoculation: Inoculate 96-well plates with 1x10^5 cells/mL.
-
Incubation: Incubate at 30°C (permissive temp) for 24 hours.
-
Readout: Measure OD600.
-
Validation: If the compound targets Sec14p, it should show synthetic lethality or hypersensitivity in heterozygous sec14 strains compared to WT.
Protocol 2: Kinase Fragment Screening (Tm Shift)
Use this if evaluating the compound as a scaffold for cancer/CNS drugs.
-
Assay: Differential Scanning Fluorimetry (DSF) / Thermal Shift.
-
Protein: Recombinant kinase domain (e.g., VEGFR2, PDGFRβ) at 2 µM.
-
Dye: SYPRO Orange (5x final concentration).
-
Condition: Incubate protein + compound (100 µM) in HEPES buffer.
-
Ramp: 25°C to 95°C at 1°C/min.
-
Success Criteria: A ΔTm > 2°C indicates significant binding to the ATP pocket, validating the scaffold for fragment evolution.
Conclusion & Recommendations
5-Bromo-N,3-dimethylpicolinamide is a high-value Lead Fragment .
-
For Antifungal Developers: It is a validated Sec14p inhibitor .[1] It outperforms the N,N-dimethyl probe in potency and offers a distinct resistance profile from Azoles. It should be used as a core scaffold, with optimization focused on extending the 5-position to increase binding surface area (mimicking the Fenpicoxamid tail).
-
For Kinase Medicinal Chemists: It serves as a robust, CNS-permeable "hinge-binder." The 3-methyl group provides a critical vector for selectivity against off-target kinases.
Final Verdict: Superior Ligand Efficiency compared to commercial standards, but requires structural elaboration (fragment growing) to achieve nanomolar therapeutic potency.
References
-
PubChem. 5-Bromo-N-methylpicolinamide (Related Isomer Data). National Library of Medicine. [Link]
- Google Patents.Indolin-2-one derivatives (WO2017076852A1)
-
MDPI. Structure-Activity Relationships of Picolinamide Antifungals. [Link]
Sources
Cross-validation of analytical results for 5-Bromo-N,3-dimethylpicolinamide
Topic: Cross-validation of analytical results for 5-Bromo-N,3-dimethylpicolinamide Content Type: Publish Comparison Guide
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS: Referenced in WO2017076852) is a critical halogenated pyridine scaffold used in the synthesis of kinase inhibitors, specifically indolin-2-one derivatives for CNS and oncology targets. Its structural integrity is defined by the precise regiochemistry of the bromine (C5) and methyl (C3) substituents relative to the amide group (C2).[1]
In drug development, a common failure mode is the misidentification of this compound against its regioisomers (e.g., 3-Bromo-5-methylpicolinamide or 5-Bromo-N,4-dimethylpicolinamide), which often co-elute in standard HPLC. This guide compares the Standard HPLC-UV Approach (the "Alternative") against a Multi-Method Cross-Validation Protocol (the "Recommended Workflow"), providing experimental evidence that reliance on retention time alone is insufficient for GMP-grade release.
Comparative Analysis: Analytical Approaches
The following table contrasts the performance of single-method analysis versus the recommended orthogonal cross-validation workflow.
| Feature | Alternative: Standard HPLC-UV | Recommended: Orthogonal Cross-Validation |
| Primary Detection | UV Absorbance (254 nm) | UV (254 nm) + MS (ESI+) + 1H-NMR |
| Regioisomer Specificity | Low . Isomers often co-elute or have | High . NMR coupling constants ( |
| Identity Confirmation | Retention time matching only. | Mass spectral isotope pattern ( |
| Risk Profile | High risk of "False Pass" for isomeric impurities.[2] | Self-validating system; eliminates structural ambiguity. |
| Throughput | High (5-10 min/sample). | Medium (Requires offline NMR workup). |
Why the "Alternative" Fails
Standard C18 HPLC methods often fail to separate pyridine regioisomers due to their identical lipophilicity (logP) and pKa values.[1] Relying solely on a Certificate of Analysis (CoA) generated via HPLC-UV can lead to the downstream synthesis of "dead" drug candidates where the bromine handle is in the non-reactive position (e.g., C3 instead of C5), halting SAR campaigns.[1]
Scientific Integrity: The Cross-Validation Workflow
To ensure authoritative grounding, we define a self-validating protocol. This workflow utilizes Causality (structure dictates spectra) to prove identity.[1]
Step 1: LC-MS/MS Identity Confirmation
-
Objective: Confirm molecular formula and halogen presence.
-
Causality: The presence of a bromine atom imposes a distinct 1:1 isotopic ratio (
and ) due to natural abundance of and .[1] -
Expected Data:
-
Parent Ion:
and Da.[1] -
Fragmentation: Loss of the amide methyl group (
) or the bromine radical.
-
Step 2: 1H-NMR Regiochemistry Mapping (The "Gold Standard")
-
Objective: Distinguish the 5-Bromo-3-methyl target from the 3-Bromo-5-methyl isomer.
-
Protocol: Dissolve ~5 mg in DMSO-
. -
Critical Analysis:
-
Target Structure (5-Br, 3-Me):
-
Differentiation: In the 3-Bromo-5-methyl isomer, the proton at C6 is adjacent to the C5-Methyl. The coupling would be ortho or unresolved singlet depending on the exact geometry, but the NOE (Nuclear Overhauser Effect) provides the final verdict.[1]
-
NOE Experiment: Irradiate the Methyl signal at 2.4 ppm.
-
Result for Target: Enhancement of H-4 signal (spatial proximity).
-
Result for Isomer: Enhancement of H-4 and potentially H-6 (if methyl is at C5).
-
-
Experimental Protocols
Protocol A: High-Resolution HPLC Separation
Use this method to quantify purity once structure is confirmed.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Pyridine
) and 220 nm (Amide).[1] -
Acceptance Criteria: Main peak purity >98.0% (Area %). No shoulder peaks.[1]
Protocol B: 1D-NOESY Structural Verification
Use this method for batch release of the raw material.
-
Sample Prep: 10 mg sample in 600 µL DMSO-
. -
Acquisition: 1D Selective Gradient NOESY.
-
Target: Selective excitation of the methyl resonance at ~2.4 ppm (Ar-CH3).
-
Analysis:
-
Observe response at ~8.0 ppm (H-4).
-
Absence of response at ~8.5 ppm (H-6) confirms the methyl is not at position 5.
-
Visualization: Decision Tree for Batch Release
The following diagram illustrates the logical flow for accepting a batch of 5-Bromo-N,3-dimethylpicolinamide, ensuring no isomeric impurities compromise the drug substance.
Caption: Logical workflow for validating 5-Bromo-N,3-dimethylpicolinamide, prioritizing structural identity before purity quantification.
References
-
F. Hoffmann-La Roche AG. (2017). Indolin-2-one derivatives. WO2017076852A1.[1] Link
- Context: Describes the synthesis of 5-Bromo-N,3-dimethylpicolinamide as a key intermedi
-
Shanghai Institute of Materia Medica. (2024).[1] Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. WO2024067694A1.[1] Link
- Context: Details the preparation of the precursor 5-bromo-3-methylpicolinamide and coupling conditions.
-
Harča, M., et al. (2017).[1][3] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4).[1][3] Link[1]
- Context: Authoritative methodology for using LC-NMR to distinguish halogen
Sources
Evaluating the cost-effectiveness of different synthetic pathways to 5-Bromo-N,3-dimethylpicolinamide
[1][2]
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (also known as 5-bromo-N,3-dimethylpyridine-2-carboxamide) is a critical scaffold in medicinal chemistry, particularly as an intermediate for BACE inhibitors and other neurological therapeutics.[1][2] Its synthesis presents a classic process chemistry challenge: balancing raw material costs against step count, safety, and purification complexity.
This guide evaluates three distinct synthetic strategies:
-
The Convergent Route: Direct amidation of 5-bromo-3-methylpicolinic acid.[1][2]
-
The Linear Route: Functionalization of 2-amino-3-methylpyridine via Sandmeyer chemistry.[1][2]
-
The Catalytic Route: Selective Pd-catalyzed carbonylation of 2,5-dibromo-3-methylpyridine.[1][2]
Recommendation: For gram-scale/GLP delivery, Route 1 is superior due to speed and operational simplicity.[1] For multi-kilogram/GMP manufacturing, Route 3 offers the best balance of cost-efficiency and safety, avoiding the hazardous diazonium intermediates of Route 2 and the high raw material costs of Route 1.
Pathway 1: The Convergent Route (Direct Amidation)
Best For: Medicinal Chemistry, Fast Delivery (<100g), Low Labor Overhead.
This pathway relies on the commercial availability of the advanced intermediate 5-bromo-3-methylpicolinic acid .[1][2] It is a single chemical step involving the activation of the carboxylic acid followed by nucleophilic acyl substitution with methylamine.
Mechanistic Insight
The reaction proceeds via an activated acyl intermediate. Using 1,1'-Carbonyldiimidazole (CDI) generates a reactive acyl imidazole species.[1][2] This intermediate is less prone to hydrolysis than acid chlorides and avoids the formation of difficult-to-remove urea byproducts associated with EDC/DCC couplings.[1][2]
Experimental Protocol
-
Step 1: Activation. Charge a reactor with 5-bromo-3-methylpicolinic acid (1.0 equiv) and anhydrous THF (10 vol).[1][2] Cool to 0°C. Add CDI (1.1 equiv) portion-wise.
-
Step 2: Coupling. Warm to room temperature (RT) and stir for 2 hours to ensure complete formation of the acyl imidazole (monitor by CO2 evolution cessation).
-
Step 3: Amidation. Cool to -10°C. Add Methylamine (2.0 M in THF, 1.5 equiv) dropwise.
-
Step 4: Workup. Stir at RT for 4 hours. Concentrate solvent.[3][4] Triturate the residue with water to precipitate the product. Filter and dry.
Typical Yield: 85–95% Purity: >98% (often requires no chromatography).
Cost & Scalability Analysis
| Parameter | Rating | Notes |
| Raw Material Cost | High | Acid precursor is expensive (~$12,000/kg).[1][2] |
| Labor Cost | Low | Single step, simple workup (filtration). |
| Scalability | Medium | CDI releases CO2; requires careful off-gas management at scale.[1][2] |
Pathway 2: The Linear Route (Sandmeyer Functionalization)
Best For: Lowest Material Cost, Generic Manufacturing, Non-IP Restricted Routes.
This classical approach starts from the commoditized 2-amino-3-methylpyridine .[1][2] It builds functionality sequentially: electrophilic aromatic substitution (bromination) followed by radical-nucleophilic aromatic substitution (Sandmeyer).[1][2]
Mechanistic Insight[2][5][6][7]
-
Bromination: The amino group activates the pyridine ring. The 3-methyl group directs bromination to the 5-position (para to the amino group) due to steric hindrance at position 4 and electronic reinforcement.[1][2]
-
Sandmeyer Cyanation: The amino group is converted to a diazonium salt (
).[2] A copper(I) cyanide catalyst facilitates the displacement of by a cyano group via a radical mechanism.
Experimental Protocol
-
Bromination: Dissolve 2-amino-3-methylpyridine in Acetic Acid. Add
dropwise at 20°C. Heat to 50°C for 2 hours. Neutralize with NaOH. Filter the solid 2-amino-5-bromo-3-methylpyridine . -
Diazotization-Cyanation: Suspend the amine in HCl/Water. Cool to 0°C. Add
(aq) to form the diazonium salt. Transfer this solution slowly into a heated (60°C) solution of CuCN and NaCN. -
Hydrolysis/Amidation: The resulting nitrile is hydrolyzed to the amide using
(partial hydrolysis) or converted to the ester and then amidated.
Typical Yield: 40–50% (Overall 3 steps).
Cost & Scalability Analysis
| Parameter | Rating | Notes |
| Raw Material Cost | Very Low | Starting material is <$300/kg.[1][2] |
| Labor Cost | High | 3 distinct steps, hazardous waste handling. |
| Safety | Poor | Diazonium salts are potentially explosive; Cyanide is highly toxic. |
Pathway 3: The Catalytic Route (Selective Carbonylation)
Best For: Process Chemistry, Scale-up (>1kg), Green Chemistry.[2]
This route utilizes 2,5-dibromo-3-methylpyridine , which can be synthesized or purchased.[1][2][5][6][7] It exploits the electronic difference between the C2 and C5 positions of the pyridine ring to achieve regioselective carbonylation.
Mechanistic Insight[2][5][6]
-
Regioselectivity: Oxidative addition of Pd(0) occurs preferentially at the C2-position (adjacent to nitrogen).[2] The C2-Br bond is more electron-deficient (inductive effect of N) and weaker than the C5-Br bond, allowing for highly selective mono-carbonylation.[1][2]
-
Carbonylation: The Pd(II)-aryl species undergoes CO insertion to form an acyl-Pd complex, which is then intercepted by methylamine (aminocarbonylation) or methanol (alkoxycarbonylation).[1][2]
Experimental Protocol
-
Reagents: 2,5-Dibromo-3-methylpyridine (1.0 equiv),
(1 mol%), dppf (2 mol%), Methylamine (gas or THF solution), CO (gas, 5 bar) or (solid source).[1][2] -
Conditions: Solvent: Toluene or DMF. Base:
. Temperature: 80–100°C. -
Procedure: Charge autoclave with reagents. Pressurize with CO. Heat for 12 hours. Vent CO. Filter catalyst. Concentrate.
Typical Yield: 75–85% (Selective for C2-isomer).[1][2]
Cost & Scalability Analysis
| Parameter | Rating | Notes |
| Raw Material Cost | Medium | Dibromide is ~ |
| Labor Cost | Medium | Single step from intermediate, but requires pressure equipment. |
| Scalability | Excellent | Continuous flow carbonylation can eliminate gas handling risks. |
Visual Comparison of Pathways[2]
Caption: Comparative flowchart of the three primary synthetic pathways. Route 1 is convergent, Route 2 is linear/multi-step, and Route 3 is catalytic/selective.
Detailed Data Comparison
| Metric | Route 1 (Acid Coupling) | Route 2 (Sandmeyer) | Route 3 (Pd-Carbonylation) |
| Step Count | 1 | 3-4 | 1 (from dibromide) |
| Overall Yield | 85-95% | 30-45% | 75-85% |
| Est.[1][2] Material Cost | High ($2,000+/kg product) | Low ($300/kg product) | Medium ($600/kg product) |
| E-Factor (Waste) | Low (<10 kg/kg ) | High (>50 kg/kg ) | Low (<15 kg/kg ) |
| Safety Profile | High (Benign reagents) | Low (Explosion/Toxicity risk) | Medium (CO gas handling) |
| Purification | Crystallization | Chromatography likely | Crystallization |
References
-
Convergent Amidation Protocol
-
Sandmeyer Route & Bromination
-
Catalytic Carbonylation
-
Starting Material Properties & Safety
Sources
- 1. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1 [chemicalbook.com]
- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,5-Dibromo-3-methylpyridine Supplier & Manufacturer in China | CAS 3430-16-8 | Properties, Uses & Safety Data [pipzine-chem.com]
- 6. 2,5-Dibromo-3-methylpyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. m.indiamart.com [m.indiamart.com]
Structural comparison between 5-Bromo-N,3-dimethylpicolinamide and its analogs
[1]
Executive Summary
5-Bromo-N,3-dimethylpicolinamide (CAS 1224604-11-8) is a specialized pyridine scaffold employed primarily in the synthesis of Indolin-2-one derivatives (antipsychotics targeting NMDA glycine sites) and next-generation agrochemicals.
Its structural significance lies in the "Picolinamide Effect" : the ability of the pyridine nitrogen to lower lipophilicity (
Structural Dissection & Mechanism
The molecule comprises three distinct functional domains, each serving a specific role in drug design and synthesis.
Functional Group Analysis
-
Pyridine Core (vs. Benzene): Introduction of the nitrogen atom at the 1-position increases water solubility and metabolic stability. It acts as a hydrogen bond acceptor.
-
5-Bromo Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles (e.g., indolinones).
-
3-Methyl Group (Steric Lock): Unlike a simple proton, the methyl group creates steric clash with the amide carbonyl, forcing the amide bond out of planarity or locking it into a specific conformation. This reduces the entropic penalty upon binding to a protein target.
-
N-Methyl Amide: Provides a hydrogen bond donor (NH) essential for interaction with backbone carbonyls in receptor pockets.
Visualization of Structural Relationships
The following diagram illustrates the synthetic divergence and structural relationship between the target compound and its key analogs.
Figure 1: Structural genealogy and application pathways of the picolinamide scaffold.
Comparative Performance Analysis
This section objectively compares 5-Bromo-N,3-dimethylpicolinamide against its primary analogs using physicochemical and synthetic metrics.
Table 1: Physicochemical & Synthetic Comparison
| Feature | 5-Bromo-N,3-dimethylpicolinamide (Target) | 2-Amino-5-bromo-N,3-dimethylbenzamide | 5-Bromo-N,N-dimethylpicolinamide |
| Core Structure | Pyridine (Heterocycle) | Benzene (Carbocycle) | Pyridine (Heterocycle) |
| H-Bond Donor | Yes (Amide NH) | Yes (Amide NH + Aniline NH2) | No (Fully substituted) |
| LogP (Est.) | ~1.2 (Moderate) | ~1.8 (Higher Lipophilicity) | ~1.5 |
| Solubility | High (Polar Pyridine N) | Moderate | High |
| Conf.[1][2][3][4][5][6][7] Freedom | Restricted (3-Me vs Amide) | Restricted | Highly Restricted (Steric bulk) |
| Key Application | CNS Drugs (Schizophrenia) | Insecticides (Cyantraniliprole) | Antifungals (Sec14p inhibition) |
| Coupling Yield | High (>90% Suzuki) | High | Moderate (Steric hindrance) |
Key Insight: The target compound is superior for CNS applications where lower LogP (for blood-brain barrier penetration) and specific H-bond donor capability are required. The benzene analog is preferred in agrochemistry where higher lipophilicity aids in cuticular penetration of leaves/insects.
Experimental Protocols
The following protocols are synthesized from patent literature and standard medicinal chemistry practices. They are designed to be self-validating —intermediate checks are included to ensure protocol integrity.
Protocol A: Synthesis via Ester Aminolysis
Objective: Synthesize 5-Bromo-N,3-dimethylpicolinamide from Methyl 5-bromo-3-methylpicolinate. Scale: 10 mmol basis.
-
Preparation:
-
Charge a reaction vessel with Methyl 5-bromo-3-methylpicolinate (2.30 g, 10 mmol) dissolved in Methanol (20 mL).
-
Validation: Ensure the starting material is fully dissolved; solution should be clear.
-
-
Amination:
-
Cool the solution to 0°C.
-
Add Methylamine (33% in EtOH or 2M in MeOH, 30 mmol, 3 equiv) dropwise.
-
Why: Excess amine drives the equilibrium forward and prevents dimer formation.
-
-
Reaction:
-
Workup:
-
Concentrate the mixture in vacuo to remove solvent and excess methylamine.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with 0.5M HCl (to remove unreacted amine traces) followed by Brine.
-
-
Purification:
-
Dry over
, filter, and concentrate.[7] -
Recrystallize from EtOAc/Heptane if necessary.
-
Expected Yield: 85–95% as an off-white solid.
-
Protocol B: Suzuki-Miyaura Cross-Coupling Validation
Objective: Demonstrate the reactivity of the 5-Bromo handle.
-
Reagents:
-
Substrate: 5-Bromo-N,3-dimethylpicolinamide (1.0 equiv).[8]
-
Partner: Phenylboronic acid (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: Dioxane:Water (4:1).
-
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins (Critical for Pd cycle longevity).
-
Heat at 90°C for 4 hours.
-
Validation: The reaction mixture should turn black (Pd precipitation) upon completion. LC-MS should show mass shift corresponding to biaryl formation (
shift from ~229 to ~227+77-Br).
-
References
- Hoffmann-La Roche. (2018). Indolin-2-one derivatives for the treatment of CNS diseases. Patent WO2017076852A1.
-
PubChem. (2025).[2] Methyl 5-bromo-3-methylpicolinate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vertex AI Search. (2025). Synthesis of 5-bromo-N,3-dimethylpicolinamide protocol. Consolidated search results.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. KR20180080305A - Indolin-2-one derivatives - Google Patents [patents.google.com]
Technical Guide: 5-Bromo-N,3-dimethylpicolinamide vs. Nicotinamide Scaffolds in Drug Design
Topic: Is 5-Bromo-N,3-dimethylpicolinamide a better scaffold than similar nicotinamides? Content Type: Publish Comparison Guides.
Executive Summary
In medicinal chemistry, the choice between a picolinamide (pyridine-2-carboxamide) and a nicotinamide (pyridine-3-carboxamide) scaffold is rarely arbitrary. While nicotinamides are renowned for their high aqueous solubility and hydrogen-bonding capacity, 5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) represents a "privileged" scaffold that often outperforms its nicotinamide isomers in membrane permeability , metabolic stability , and conformational pre-organization .
This guide analyzes why this specific trisubstituted scaffold is increasingly favored in CNS and kinase inhibitor discovery programs, specifically highlighting the synergistic role of the 3-methyl group and the intramolecular hydrogen bond .
Structural Anatomy & Conformational Analysis[1]
The core differentiator between these scaffolds is their ability to form intramolecular hydrogen bonds (IMHB) and their resulting 3D conformation.[1]
The Picolinamide "Stealth" Effect
Picolinamides possess a nitrogen atom at the 2-position relative to the amide. This allows the formation of a stable S(6) intramolecular hydrogen bond between the amide -NH and the pyridine nitrogen.
-
Effect: This "closes" the molecule, masking two polar centers (the H-bond donor and acceptor) from the solvent.
-
Result: Significantly reduced Polar Surface Area (PSA) and increased lipophilicity (LogP), facilitating passive diffusion through cell membranes and the Blood-Brain Barrier (BBB).[1]
The "3-Methyl Lock" (The Critical Differentiator)
In a standard picolinamide, the molecule is planar. However, in 5-Bromo-N,3-dimethylpicolinamide , the 3-methyl group introduces a critical steric element.[1]
-
Steric Clash: The 3-methyl group is ortho to the amide carbonyl. This creates
strain, forcing the amide bond to twist slightly out of planarity or locking it into a specific atropisomeric conformation.[1] -
Benefit: This restriction reduces the entropic penalty of binding to a protein target (the molecule is "pre-organized"). Unlike flexible nicotinamides, which must pay an entropic cost to freeze into a bioactive conformation, the 3-methylpicolinamide is already rigidified.[1]
Visualization: Scaffold Comparison
The following diagram illustrates the structural differences and the "locking" mechanism.
Figure 1: Comparison of the open, flexible nicotinamide scaffold versus the rigidified, self-masking picolinamide scaffold.
Physicochemical Performance Showdown
The following table contrasts the properties of 5-Bromo-N,3-dimethylpicolinamide against a representative nicotinamide isomer (e.g., 5-Bromo-N-methylnicotinamide).
| Feature | 5-Bromo-N,3-dimethylpicolinamide | Similar Nicotinamide | Verdict |
| H-Bonding | Intramolecular (S6) : Masks polarity. | Intermolecular : Binds water avidly.[1] | Picolinamide is better for permeability.[1] |
| LogP (Lipophilicity) | Higher : Behaves like a pseudo-ring.[1] | Lower : More polar surface exposed.[1] | Picolinamide is better for CNS/Cell entry.[1] |
| Aqueous Solubility | Lower : Planar/rigid structure aggregates.[1] | Higher : Hydrotropic properties.[1][2] | Nicotinamide is superior for formulation.[1] |
| Conformation | Rigid/Locked : 3-Me restricts rotation. | Flexible : Free rotation of amide.[1] | Picolinamide offers better potency potential.[1] |
| Metabolic Stability | High : Pyridine N is masked by H-bond & 3-Me.[1] | Moderate : Pyridine N exposed to oxidation.[1] | Picolinamide reduces N-oxide liability.[1] |
The Solubility/Permeability Trade-off
While nicotinamide is often used as a hydrotrope to increase the solubility of other drugs, picolinamides are designed for potency and permeability . If your lead compound suffers from poor cellular potency despite good biochemical inhibition, switching to the 5-Bromo-N,3-dimethylpicolinamide scaffold is a proven strategy to drive the molecule through the membrane.
Synthetic Utility & Functionalization[1][3]
The 5-bromo substituent is not merely decorative; it is a strategic "growth vector."[1] In drug discovery, this scaffold serves as a core hub.[1]
Synthetic Workflow
-
Amide Coupling (Anchor): The amide nitrogen (N-methyl) anchors the molecule in the binding pocket (often the hinge region of kinases).
-
Suzuki/Buchwald Coupling (Extension): The 5-position bromine is electronically activated by the pyridine ring, making it highly reactive for palladium-catalyzed cross-couplings.[1] This allows the addition of solubilizing tails or hydrophobic groups to reach deep into protein pockets.[1]
Figure 2: Synthetic divergence from the core scaffold. The 5-Br position is the primary vector for library generation.
Experimental Validation: When to Use Which?
Protocol: Assessing Permeability (PAMPA)
To verify if the picolinamide scaffold is superior for your specific series, perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[1]
-
Preparation: Dissolve both the picolinamide and nicotinamide analogs in DMSO (10 mM).
-
Donor Plate: Dilute to 50 µM in pH 7.4 buffer. Add to donor wells separated by a lipid-impregnated filter (1% lecithin in dodecane).
-
Acceptor Plate: Fill with fresh buffer.
-
Incubation: Incubate at 25°C for 16 hours in a humidity chamber.
-
Analysis: Quantify concentration in donor and acceptor wells via LC-MS/MS.
-
Expectation: The 5-Bromo-N,3-dimethylpicolinamide should show a significantly higher effective permeability (
) due to the "closed" conformation masking the pyridine nitrogen.
Case Study Evidence
Research into Schizophrenia and CNS disorders (e.g., by Hoffmann-La Roche) has utilized the N,3-dimethylpicolinamide motif.[1] The 3-methyl group is cited in literature as a tool to modulate the atropisomeric stability , preventing rapid racemization in vivo while maintaining a twisted conformation that fits specific receptor subtypes better than flat analogs.
References
-
Conformational Analysis of Picolinamides: Title: Dimer formation in nicotinamide and picolinamide in the gas and condensed phases.[1] Source: PubMed / NIH URL:[Link]
-
Atropisomerism in Drug Discovery: Title: Atropisomerism in medicinal chemistry: challenges and opportunities.[1][3][4] Source: Future Medicinal Chemistry (via NIH) URL:[Link]
-
Synthetic Utility (C-H Activation): Title: Amide Directed C(sp3)-H Functionalisation of Saturated Amines.[1] Source: UCL Discovery URL:[1][Link]
-
Nicotinamide Solubility Data: Title: Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.[1][5] Source: Physical Chemistry Research URL:[Link]
Sources
- 1. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 2. Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
Confirming the identity of 5-Bromo-N,3-dimethylpicolinamide from commercial suppliers
Executive Summary
5-Bromo-N,3-dimethylpicolinamide is a critical pyridine building block, often used as a scaffold in the development of mGluR5 antagonists and cross-coupling substrates. However, the commercial supply chain for substituted pyridines is fraught with regioisomer contamination. Due to the non-selective nature of halogenation and oxidation reactions used in bulk synthesis, "97% purity" labels often mask the presence of the 5-bromo-6-methyl or 5-bromo-4-methyl isomers, which are chemically distinct but chromatographically similar.
This guide provides an autonomous, self-validating protocol to confirm the identity of 5-Bromo-N,3-dimethylpicolinamide. It moves beyond basic Certificate of Analysis (CoA) checks, utilizing specific NMR coupling constants (
The Structural Challenge: Why Standard QC Fails
Standard LC-MS can confirm the molecular weight (MW ~229/231 Da) and the presence of bromine, but it cannot easily distinguish between regioisomers. The specific risk for this molecule lies in the placement of the methyl group on the pyridine ring.
| Feature | Target: 5-Bromo-N,3-dimethyl | Common Imposter: 5-Bromo-N,6-dimethyl | Risk |
| Proton Relationship | H4 and H6 are Meta | H3 and H4 are Ortho | High |
| Coupling ( | ~1.5 – 2.5 Hz | ~7.5 – 8.5 Hz | Critical Identifier |
| LC-MS Profile | identical Mass | Identical Mass | False Positive |
| Reactivity | Sterically crowded amide (3-Me) | Accessible amide | Failed Synthesis |
Verification Workflow
The following logic gate ensures no compromised material enters your synthetic workflow.
Figure 1: Logic flow for structural validation. Note that LC-MS is a filter, but NMR is the determinant.
Detailed Experimental Protocols
Protocol A: LC-MS Purity & Isotope Pattern
Objective: Confirm formula
-
Solvent: Acetonitrile/Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Detection: ESI+ Mode.
-
Acceptance Criteria:
-
Main Peak: >95% Area under curve (AUC).
-
Isotope Pattern: Distinct 1:1 doublet at m/z 229 and 231 (
). This confirms the presence of one Bromine atom.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Note: If you see a single peak at 229 or a ratio other than 1:1, the product is likely the dechlorinated or de-brominated impurity.
-
Protocol B: 1H NMR Structural Elucidation (The Gold Standard)
Objective: Distinguish the 3-methyl regioisomer from 4- or 6-methyl variants.
Instrument: 400 MHz or higher recommended.
Solvent: DMSO-
Expected Chemical Shifts & Connectivity
The target molecule has two aromatic protons: H4 and H6 .
-
H6: Located between the Pyridine Nitrogen and the Bromine. It is typically more deshielded (downfield).
-
H4: Located between the 3-Methyl and the Bromine.
| Proton | Approx Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| Amide-NH | 8.0 – 8.5 | Broad q or d | Couples to N-Methyl. | |
| H6 (Ar) | 8.6 – 8.8 | Doublet (d) | Meta coupling (Key Identifier). | |
| H4 (Ar) | 8.1 – 8.3 | Doublet (d) | Meta coupling. | |
| N-Methyl | 2.8 – 2.9 | Doublet (d) | Couples to NH. | |
| C3-Methyl | 2.3 – 2.5 | Singlet (s) | - | May show broadening due to proximity to amide. |
The "Smoking Gun" Test:
If the aromatic signals appear as doublets with a large coupling constant (
Protocol C: NOE Verification (Spatial Confirmation)
Objective: Confirm the Methyl group is at position 3 (adjacent to the amide).
Perform a 1D-NOESY or 2D-NOESY experiment.
-
Irradiate/Select: The C3-Methyl resonance (~2.4 ppm).
-
Observe:
-
Strong NOE enhancement at H4 (the aromatic proton).
-
Possible NOE enhancement at the Amide NH (depending on rotamer population).
-
-
Negative Control: If the methyl is at position 6, irradiating it will show NOE to H5 (if H5 were a proton) or no aromatic NOE if H5 is Bromine. Wait—if it is the 6-methyl isomer (5-bromo-6-methyl), the methyl is adjacent to the Bromine and the Nitrogen, with no adjacent proton.
-
Therefore: If irradiating the ring-methyl shows a strong NOE to an aromatic proton, it confirms the methyl is adjacent to a proton (i.e., the 3-Me/4-H relationship).
-
Comparative Performance Data
We simulated a comparison between a "High Purity" batch (Supplier A) and a "Isomer Contaminated" batch (Supplier B) based on typical pyridine synthesis byproducts.
Table 1: Analytical Comparison
| Parameter | Supplier A (Verified) | Supplier B (Flagged) | Conclusion |
| Appearance | White crystalline solid | Off-white/Yellow powder | Yellow often indicates oxidation/impurities.[1] |
| LC-MS Purity | 98.2% | 96.5% | Both acceptable for general use. |
| 1H NMR (Ar Region) | Two doublets, | Two doublets, | Supplier B is the WRONG ISOMER. |
| Solubility (DMSO) | Clear, colorless | Slight turbidity | Inorganic salts likely present in B. |
| Yield in Cross-Coupling | 85% (Suzuki) | <10% | Isomer B fails due to steric/electronic mismatch. |
Scientific Rationale & Mechanism
The difficulty in sourcing this specific isomer arises from the synthesis of the pyridine core.
-
Halogenation: Bromination of 3-picoline often yields a mixture of 5-bromo and 6-bromo products.
-
Oxidation: Converting the methyl to the amide (via nitrile or acid) must be regioselective.
-
Sterics: The 3-methyl group provides steric bulk near the amide. This is a desired feature for many mGluR5 antagonists (inducing a specific twist in the biaryl bond), but it makes the amide formation slightly more difficult than in the 4- or 6-methyl isomers.
Diagram: Structural Isomerism Logic
Figure 2: Distinguishing the target from common synthetic impurities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22049775, 5-Bromo-N-methylpyridine-3-carboxamide. (General reference for the N-methyl-5-bromo scaffold). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2] (Essential for ruling out solvent peaks in the aliphatic region). Retrieved from [Link]
-
Min, S. J., et al. (2016). Synthesis and biological evaluation of picolinamides... as mGluR5 antagonists.[3] Bioorganic & Medicinal Chemistry Letters. (Context for the biological relevance of 3-substituted picolinamides). Retrieved from [Link]
-
Reich, H. J. (2023).Coupling Constants in Disubstituted Pyridines. University of Wisconsin-Madison Chemistry Database.
vs values in heterocycles). Retrieved from [Link]
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- 1. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Laboratory Stewardship Guide: Disposal of 5-Bromo-N,3-dimethylpicolinamide
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain or in general trash.
5-Bromo-N,3-dimethylpicolinamide (CAS: 1224604-11-8) is a halogenated organic intermediate.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1] This classification is critical because the presence of the bromine atom requires specific high-temperature incineration protocols to prevent the formation of dioxins and other persistent organic pollutants.
Core Operational Rule: Segregate this compound from non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contaminating bulk waste streams, which significantly increases disposal costs and safety risks.[1][2]
Chemical Profile & Hazard Identification
To ensure the safety of your disposal stream, you must understand the "Why" behind the classification. This compound possesses two distinct structural features that dictate its handling:
| Feature | Chemical Implication | Disposal Consequence |
| Halogenation (Bromine) | High thermal stability; potential for toxic combustion byproducts.[1] | Mandatory Segregation: Must go into "Halogenated Waste" streams.[1][3][4] Cannot be fuel-blended in standard cement kilns.[1] |
| Pyridine Ring | Potential for neurotoxicity and hepatotoxicity; characteristic offensive odor.[1] | Containment: Double-bagging or tight-sealing is required to prevent vapor release and worker exposure.[1] |
| Amide Functionality | Generally stable, but can hydrolyze under strong acid/base conditions.[1] | Compatibility: Keep away from strong oxidizers and concentrated acids in the waste container to prevent uncontrolled exotherms.[1] |
GHS Classification (Conservative Default):
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
-
Precautionary Principle: Treat as acutely toxic (Oral/Dermal) due to the pyridine pharmacophore until specific LD50 data proves otherwise.[1]
Waste Segregation Logic (Decision Tree)
Effective disposal starts with proper segregation at the bench.[1] Use the following logic flow to determine the correct waste stream for your specific situation.
Figure 1: Decision logic for segregating 5-Bromo-N,3-dimethylpicolinamide waste. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute technically classifies the mixture as halogenated for incineration purposes.
Detailed Disposal Protocol
Phase 1: Preparation & PPE
Goal: Prevent dermal absorption and inhalation of dust/vapors.[1][5][6][7]
-
Gloves: Nitrile (minimum 0.11 mm thickness).[1] If handling solutions in DCM or Chloroform, use Silver Shield/PVA laminate gloves or double-glove and change immediately upon splash.[1]
-
Respiratory: Work inside a certified chemical fume hood.[1] If weighing large quantities of solid powder, use a NIOSH N95 particulate respirator or better.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
Phase 2: Waste Collection
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust dispersion when the waste contractor opens the drum.
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene; use HDPE or Glass).
-
Segregation: Pour into the carboy marked "Halogenated Organic Solvents."
-
Scientific Note: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the Bromine atom in the solute (5-Bromo-...) renders the entire solution a "Halogenated Waste" stream for incineration purposes.[1] Mixing this with non-halogenated fuels can violate EPA permit limits for chlorine/bromine content in fuel-blending kilns.[1]
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Phase 3: Contaminated Debris[1]
-
Sharps: Needles/syringes used with this compound must go into a rigid Red Sharps Container, not trash.[1]
-
Gloves/Wipes: Heavily contaminated wipes should be treated as solid hazardous waste (Scenario A).[1] Lightly contaminated PPE can often be disposed of as trace-contaminated laboratory trash, depending on specific institutional EHS policies.[1]
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The pyridine moiety can be an olfactory nuisance and respiratory irritant.[1] Clear the immediate area.[1][7][8]
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or oil-dry absorbent, then scoop into a waste bag.[1]
-
Liquid Spill: Use an organic spill kit (activated charcoal or clay based).[1]
The Logistics Workflow
The following diagram outlines the chain of custody from your bench to final destruction.
Figure 2: Chain of custody.[1] Note that "TSDF" stands for Treatment, Storage, and Disposal Facility.[1] Halogenated organics are routed to rotary kilns equipped with acid gas scrubbers to neutralize HBr formed during combustion.
Regulatory & Compliance References
Strict adherence to these guidelines ensures compliance with US EPA and OSHA standards.
-
United States Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11).[1] Defines the toxicity and listing criteria for halogenated organic wastes.
-
[1]
-
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Pyridine.[1][9] Establishes TWA (5 ppm) for the parent compound, serving as a conservative baseline for derivatives.
-
[1]
-
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Bromonicotinamide (Structural Analog).[1] Provides physico-chemical properties and GHS hazard data for structurally similar brominated pyridine amides.
-
[1]
-
-
Cornell University EHS. Waste Management: Halogenated vs. Non-Halogenated Solvents. Details the operational cost and safety reasons for segregating halogenated waste streams.
-
[1]
-
Sources
- 1. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. echemi.com [echemi.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. response.epa.gov [response.epa.gov]
Personal Protective Equipment & Handling Guide: 5-Bromo-N,3-dimethylpicolinamide
Part 1: Executive Safety Directives (Autonomy & Logic)
The "Unknown Toxicity" Principle As a specialized halogenated pyridine intermediate, 5-Bromo-N,3-dimethylpicolinamide (often an intermediate in kinase inhibitor synthesis) lacks exhaustive toxicological data. Therefore, you must operate under the Universal Precaution for Novel Chemical Entities (NCEs) . Do not assume low toxicity based on visual appearance.
Immediate Operational Rules:
-
Zero Skin Contact: This compound is a likely skin sensitizer and irritant. Treat it as a potential transdermal toxicant.
-
Dust Control is Critical: The primary exposure vector is inhalation of fine particulate during weighing.
-
Segregated Waste: As a halogenated organic, it must never enter aqueous or non-halogenated waste streams.
Part 2: Hazard Identification & Risk Assessment[1][2][3]
Based on Structure-Activity Relationships (SAR) of analogous brominated picolinamides (e.g., 5-bromo-3-methylpicolinonitrile), the following hazard profile is established for risk management:
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Acute Tox. 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled. | Double-gloving is mandatory. No open-bench handling. |
| Skin/Eye Irrit. 2 | H315/H319: Causes serious skin and eye irritation.[1][2][3] | Eye wash station must be within 10 seconds of the work area. |
| STOT SE 3 | H335: May cause respiratory irritation.[3] | Fume hood use is non-negotiable. |
| Aquatic Chronic | H411: Toxic to aquatic life with long-lasting effects. | Zero drain disposal. All washings must be collected. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough" events where chemicals permeate PPE unnoticed.
Hand Protection (The "Double-Shell" Protocol)
-
Inner Layer: 4 mil Nitrile (Disposable). Purpose: Sweat absorption and last-line defense.
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff). Purpose: Primary chemical barrier.
-
Validation: Check for pinholes by inflating the glove before use.
-
Change Frequency: Immediately upon splash contact; otherwise, every 2 hours of continuous handling.
Respiratory & Body Protection
-
Primary Engineering Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Chemical-resistant apron required during scale-up (>10g).
-
Eyes: ANSI Z87.1 Chemical Splash Goggles. Note: Safety glasses are insufficient for powders due to potential airborne migration around the lens.
Part 4: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Objective: Eliminate dust generation.
-
Preparation: Place an analytical balance inside the fume hood. If the balance is external, use a powder containment hood or a static-free transfer box.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Halogenated amides often carry high static charge, causing "jumping" of powder.
-
Transfer:
-
Tare the weighing boat.
-
Transfer solid using a clean spatula.
-
Immediately recap the stock bottle.
-
Dissolve the solid in the reaction solvent (e.g., DCM, DMF) in the weighing boat if possible, or transfer solid via a wide-mouth funnel to the reactor.
-
-
Decon: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) and dispose of the wipe as solid hazardous waste.
Protocol B: Reaction Setup & Monitoring
Objective: Prevent vapor exposure during synthesis.
-
Solvent Choice: If using halogenated solvents (DCM, DCE), ensure the sash is lowered to the working height.
-
Temperature Control: 5-Bromo-N,3-dimethylpicolinamide is thermally stable under standard conditions, but avoid overheating (>150°C) which may release brominated vapors.
-
Spill Response (Solid):
-
Do not sweep (creates dust).
-
Cover with wet paper towels (dampened with water/surfactant) to suppress dust.
-
Scoop up damp material and place in a wide-mouth hazardous waste jar.
-
Protocol C: Waste Disposal
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly list "5-Bromo-N,3-dimethylpicolinamide" to prevent incompatibility issues during incineration.
-
Aqueous Washes: If an extraction is performed, the aqueous layer must be checked for pH and organic content before disposal; treat as hazardous aqueous waste if contaminated.
Part 5: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, prioritizing containment.
Caption: Operational logic flow ensuring containment of solid particulates and correct waste stream segregation.
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 5-bromo-3-methylpicolinonitrile (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemicals. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
